Product packaging for 2-Methyl-5-nitrobenzoic acid(Cat. No.:CAS No. 1975-52-6)

2-Methyl-5-nitrobenzoic acid

Cat. No.: B021343
CAS No.: 1975-52-6
M. Wt: 181.15 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-N
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Description

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B021343 2-Methyl-5-nitrobenzoic acid CAS No. 1975-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
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Molecular Formula

C8H7NO4
Record name 2-METHYL-5-NITROBENZOIC ACID
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Related CAS

133232-68-5
Record name o-Toluic acid, 5-nitro-, dimer
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DSSTOX Substance ID

DTXSID2025638
Record name 2-Methyl-5-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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CAS No.

1975-52-6
Record name 2-METHYL-5-NITROBENZOIC ACID
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Record name 5-Nitro-o-toluic acid
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Record name 5-nitro-o-toluic acid
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Melting Point

347 to 352 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitrobenzoic acid is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of organic compounds, particularly in the realm of pharmaceuticals. Its molecular architecture, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, offers a versatile platform for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its significant role as a precursor in the development of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential anti-cancer agents that target microtubule dynamics.

Chemical and Physical Properties

This compound is a beige to light yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid[2][4]
CAS Number 1975-52-6[2][3]
Molecular Formula C₈H₇NO₄[2][3][5]
Molecular Weight 181.15 g/mol [2][5]
Melting Point 174-177 °C (345-351 °F)[2]
Boiling Point Data not readily available; estimated at 314.24°C[1]
Solubility Insoluble in water.[2] Soluble in organic solvents like acetone.[6]
pKa Data not readily available. As a carboxylic acid, the pH of its aqueous solutions is less than 7.0.[4]
Appearance Needles or beige solid.[1][2]

Spectral Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Spectrum TypeKey Characteristics
¹H NMR The proton NMR spectrum would characteristically show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The specific chemical shifts and coupling patterns are dependent on the solvent used.
¹³C NMR The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.
Infrared (IR) The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro (NO₂) group.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.

Note: While spectral data for this compound is available in databases such as the NIST WebBook, direct presentation of the spectra is beyond the scope of this document.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate (B13354976).

Experimental Protocol: Synthesis via Hydrolysis of Methyl 2-methyl-5-nitrobenzoate

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (B95107) (THF)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate in tetrahydrofuran (THF).

  • Hydrolysis: To the stirred solution, add a 1N aqueous solution of lithium hydroxide (LiOH).

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualization of the Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation cluster_product Final Product start Methyl 2-methyl-5-nitrobenzoate in THF hydrolysis Add 1N aqueous LiOH Heat and stir start->hydrolysis Hydrolysis concentrate_thf Concentrate to remove THF hydrolysis->concentrate_thf extract Extract with Ethyl Acetate concentrate_thf->extract wash Wash with saturated brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate_final Concentrate to yield product dry->concentrate_final product This compound concentrate_final->product

Synthetic workflow for this compound.

Applications in Drug Development

While this compound itself is not known to possess direct significant biological activity, it serves as a crucial building block in the synthesis of various pharmacologically active compounds.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a key intermediate in the synthesis of derivatives of ibuprofen, a widely used NSAID. The synthetic pathway typically involves the transformation of the nitro and carboxylic acid functional groups to generate the final drug molecule.

Synthesis of Microtubule Inhibitors for Cancer Therapy

Derivatives of this compound have shown promise as anti-cancer agents by acting as microtubule inhibitors.[2] Microtubules are essential components of the cytoskeleton and are critical for cell division. Inhibiting their dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

One notable example is the synthesis of 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), a novel microtubule inhibitor that has demonstrated potent cytotoxicity against various tumor cell lines, including multidrug-resistant ones.[7] This compound was shown to bind to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization.[7]

Logical Relationship in the Synthesis of Bioactive Derivatives:

G A This compound B Chemical Modifications (e.g., reduction of nitro group, amidation) A->B Serves as precursor C Biologically Active Derivatives B->C Leads to D NSAID Derivatives (e.g., Ibuprofen analogues) C->D Example E Microtubule Inhibitors (e.g., IMB5046) C->E Example

Role as a precursor to bioactive molecules.

Reactivity and Safety

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. While its direct biological activity is not well-documented, its utility as a versatile synthetic intermediate is firmly established. Its role in the synthesis of NSAID derivatives and novel microtubule inhibitors highlights its importance in drug discovery and development. The experimental protocols and chemical data provided in this guide are intended to support researchers and scientists in their efforts to explore the full potential of this valuable chemical entity. Further research into the biological activities of novel derivatives of this compound is a promising avenue for the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic acid (CAS 1975-52-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzoic acid (CAS 1975-52-6), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, provides meticulously outlined experimental protocols for its synthesis and purification, and describes analytical methodologies for its characterization. Furthermore, this guide explores its applications, particularly as a precursor in the development of pharmacologically active molecules. Visual diagrams are included to illustrate synthetic pathways and experimental workflows, offering a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound is a beige to light yellow solid, appearing as needles or crystalline powder.[1][2] It is a nitrated carboxylic acid, a class of compounds that readily donates a proton in the presence of a base.[1][3] Its chemical structure and properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1975-52-6[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid[1]
Appearance Needles or beige solid[1]
Melting Point 175-178 °C (347-352 °F)[1]
Solubility Insoluble in water; less than 1 mg/mL at 22 °C (72 °F).[1][3][1]
InChI InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)[1]
InChIKey DJRFJAVPROZZFL-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the nitration of a suitable precursor followed by hydrolysis. While direct nitration of 2-methylbenzoic acid can lead to a mixture of isomers, a more controlled synthesis can be achieved through the hydrolysis of its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate (B13354976).

2.1.1. Step 1: Nitration of Methyl 2-methylbenzoate (B1238997) (Illustrative Protocol)

This protocol is adapted from the nitration of similar aromatic esters and provides a general guideline.

  • Materials: Methyl 2-methylbenzoate, concentrated sulfuric acid, concentrated nitric acid, ice, methanol.

  • Procedure:

    • In a round-bottom flask fitted with a mechanical stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add pure methyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Gradually add the nitrating mixture to the methyl benzoate (B1203000) solution using a dropping funnel. The temperature of the reaction mixture should be maintained between 5-15°C throughout the addition, which may take approximately one hour.

    • After the addition is complete, continue stirring for another 15 minutes.

    • Pour the reaction mixture onto cracked ice with stirring.

    • The solid crude methyl 2-methyl-5-nitrobenzoate will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

    • To remove impurities such as the ortho-nitro isomer, the crude product can be washed with ice-cold methanol.

    • Dry the resulting solid. For maximum purity, the ester can be recrystallized from an equal weight of methanol.

2.1.2. Step 2: Hydrolysis of Methyl 2-methyl-5-nitrobenzoate

  • Materials: Methyl 2-methyl-5-nitrobenzoate, sodium hydroxide (B78521), concentrated hydrochloric acid, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place a solution of sodium hydroxide in water.

    • Add the crude or recrystallized methyl 2-methyl-5-nitrobenzoate from the previous step.

    • Heat the mixture to boiling for 5-10 minutes, or until the ester has completely saponified, indicated by the disappearance of the oily ester layer.

    • Dilute the reaction mixture with an equal volume of water and allow it to cool.

    • With stirring, pour the cooled solution of the sodium salt into a slight excess of concentrated hydrochloric acid. It is important to add the salt solution to the acid to prevent the formation of a less soluble acid salt.[3]

    • Cool the mixture to room temperature to allow for the complete precipitation of this compound.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude acid can be dried. For higher purity, recrystallization is recommended.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like this compound, leveraging differences in solubility at varying temperatures.

  • Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but has high solubility at its boiling point. For nitrobenzoic acids, an ethanol-water mixture is often suitable.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol (B145695) in an Erlenmeyer flask.

    • If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Slowly add hot water to the hot filtrate until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity and quantifying this compound. A reversed-phase method is typically employed.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). A C18 reversed-phase column is commonly used.

  • Chromatographic Conditions (General Example):

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric or formic acid. A typical starting point is a 50:50 mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 254 nm is a good starting point for aromatic nitro compounds.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Dissolve the sample to be analyzed in the mobile phase, ensuring the final concentration is within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of non-volatile compounds like this compound, derivatization is necessary to increase volatility.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS), typically with an electron ionization (EI) source. A common column is a 5% phenyl-methylpolysiloxane column.

  • Derivatization (Example with Silylation):

    • Accurately weigh the sample into a vial.

    • Add a known volume of a suitable solvent and a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions (General Example):

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: A calibration curve is constructed by analyzing derivatized standards of known concentrations. The concentration of the derivatized sample is then determined from this curve.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[4] Its functional groups—the carboxylic acid, the nitro group, and the methyl group—provide multiple points for chemical modification, making it a versatile precursor for more complex molecules.

One notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[4] It also serves as a key intermediate in the preparation of compounds investigated for the treatment of spinal muscular atrophy (SMA).[4] Furthermore, derivatives of nitrobenzoic acids are being explored for their potential as inhibitors of tumor microtubule formation, which plays a crucial role in cancer therapy.[4]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start Methyl 2-methylbenzoate reagents1 Conc. H₂SO₄ Conc. HNO₃ intermediate Crude Methyl 2-methyl-5-nitrobenzoate reagents1->intermediate Nitration (5-15°C) reagents2 1. NaOH (aq) 2. HCl (aq) intermediate->reagents2 product_crude Crude this compound reagents2->product_crude Hydrolysis reagents3 Ethanol/Water product_crude->reagents3 product_pure Pure this compound reagents3->product_pure Recrystallization

Caption: Synthetic workflow for this compound.

Analytical Workflow

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample hplc_prep Sample Preparation (Dissolution & Filtration) sample->hplc_prep gcms_prep Sample Preparation (Derivatization) sample->gcms_prep hplc_analysis Reversed-Phase HPLC (C18 Column) hplc_prep->hplc_analysis hplc_detection UV Detection (~254 nm) hplc_analysis->hplc_detection hplc_quant Quantification (Calibration Curve) hplc_detection->hplc_quant gcms_analysis Gas Chromatography (Capillary Column) gcms_prep->gcms_analysis gcms_detection Mass Spectrometry (EI Source) gcms_analysis->gcms_detection gcms_quant Quantification (Calibration Curve) gcms_detection->gcms_quant

Caption: Analytical workflow for this compound.

Application as a Pharmaceutical Intermediate

Pharmaceutical_Intermediate cluster_derivatives Synthetic Transformations cluster_products Potential Pharmaceutical Products start This compound reduction Reduction of Nitro Group (e.g., Fe/HCl) start->reduction esterification Esterification/Amidation of Carboxylic Acid start->esterification nsaids NSAID Derivatives reduction->nsaids sma_therapeutics SMA Therapeutics reduction->sma_therapeutics microtubule_inhibitors Microtubule Inhibitors esterification->microtubule_inhibitors

Caption: Role as a pharmaceutical intermediate.

Safety Information

This compound is considered hazardous.[4] It may cause skin and respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, protective clothing, and eye/face protection.[4] Handling should be done in a well-ventilated area to avoid inhalation of dust.[4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4]

Conclusion

This compound (CAS 1975-52-6) is a significant chemical intermediate with broad applications in organic synthesis, particularly in the development of pharmaceuticals. This technical guide has provided a detailed overview of its properties, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The provided workflows and diagrams serve to visually articulate these processes, offering a practical resource for scientists and researchers. A thorough understanding of this compound's chemistry and handling is essential for its effective and safe utilization in research and development settings.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Nitro-o-toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Nitro-o-toluic acid (also known as 2-Methyl-5-nitrobenzoic acid). The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental protocols.

Physicochemical Properties

5-Nitro-o-toluic acid is a nitroaromatic compound, appearing as needles or a beige solid at room temperature.[1][2] Its chemical structure consists of a benzoic acid backbone with a methyl group at position 2 and a nitro group at position 5. This substitution pattern influences its acidity, solubility, and other physical properties.

Data Summary

The quantitative physical and chemical data for 5-Nitro-o-toluic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid[1][2][4]
CAS Number 1975-52-6[1][3]
Molecular Formula C₈H₇NO₄[1][3]
Molecular Weight 181.15 g/mol [1][2]
Appearance Needles or beige solid[1][2]
Melting Point 179 - 181 °C (347 - 352 °F)[1][2]
Boiling Point Data unavailable[4]
Density 1.49 g/cm³[1]
pKa 3.12[1]
Water Solubility Discrepant data: "Very soluble" vs. "<1 mg/mL at 22.2°C (72°F)"[1][2][4]
LogP (Partition Coeff.) 1.6[1]

Note on Solubility: There is conflicting information regarding the water solubility of 5-Nitro-o-toluic acid. While one source indicates it is "very soluble," another reports low solubility.[1][2] This discrepancy may be due to different experimental conditions (e.g., temperature, pH). As a carboxylic acid, its solubility is expected to be significantly higher in basic aqueous solutions due to the formation of the more soluble carboxylate salt.[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of 5-Nitro-o-toluic acid.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This protocol utilizes a standard melting point apparatus (e.g., Mel-Temp or similar heated block device).

  • Sample Preparation:

    • Ensure the 5-Nitro-o-toluic acid sample is completely dry and finely powdered.

    • Take a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 1-2 mm.[6][7][8]

  • Apparatus Setup:

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port to monitor the temperature of the block.[9]

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/min) to approach the expected melting point of ~179°C.[8]

    • When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Safety Precautions:

    • Always wear safety goggles.

    • The melting point apparatus becomes very hot; handle with care to avoid burns.[9]

Determination of Solubility

Solubility testing provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[10]

Methodology: Qualitative Solubility Testing

  • General Procedure:

    • Place approximately 25 mg of 5-Nitro-o-toluic acid into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

    • After each addition, shake the test tube vigorously for 10-20 seconds and observe if the solid dissolves.[10][11]

    • Classify the compound as soluble, partially soluble, or insoluble.

  • Solvent Series:

    • Water: Test solubility in deionized water. Given the carboxylic acid group, test the pH of the aqueous solution with litmus (B1172312) or pH paper to confirm its acidic nature.[12]

    • 5% Sodium Hydroxide (NaOH) Solution: Since 5-Nitro-o-toluic acid is a carboxylic acid, it is expected to be soluble in a dilute base. This is a confirmatory test for an acidic functional group. The acid reacts with the base to form a soluble sodium salt.[10]

    • 5% Sodium Bicarbonate (NaHCO₃) Solution: Carboxylic acids are typically strong enough acids to react with and dissolve in a weak base like sodium bicarbonate, often with the evolution of CO₂ gas. This test helps distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).[10][12]

    • 5% Hydrochloric Acid (HCl) Solution: As an acidic compound, 5-Nitro-o-toluic acid is expected to be insoluble in dilute acid.[10] This test is typically used to identify basic compounds like amines.[12]

    • Organic Solvents: Test solubility in common organic solvents like ethanol, diethyl ether, and acetone (B3395972) to assess its solubility profile for reactions and recrystallization.

Acquisition of Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

Methodology: Generalized Protocols

  • Infrared (IR) Spectroscopy:

    • Objective: To identify functional groups present in the molecule.

    • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of dry 5-Nitro-o-toluic acid with dry KBr powder and pressing it into a transparent disk. Alternatively, run the sample as a mull (e.g., Nujol).

    • Analysis: Acquire the spectrum using an FT-IR spectrometer.

    • Expected Absorptions: Look for characteristic peaks such as a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹ respectively).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]

    • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Expect signals corresponding to the carboxylic acid proton (a singlet, typically downfield >10 ppm), aromatic protons in the region of 7-9 ppm, and the methyl group protons (a singlet, ~2.5 ppm).

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Analysis: Use a technique like electron ionization (EI) to obtain the mass spectrum.

    • Expected Results: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 181.15 g/mol .[3][14] Fragmentation patterns can provide further structural information.

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Melting_Point_Workflow Melting Point Determination Workflow start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample load_capillary Load 1-2 mm of Sample into Capillary Tube prep_sample->load_capillary place_in_app Place Capillary in Apparatus load_capillary->place_in_app heat_fast Rapidly Heat to ~160°C place_in_app->heat_fast heat_slow Reduce Heating Rate to 1-2°C / min heat_fast->heat_slow observe Observe Sample heat_slow->observe record_t1 Record T1 (First Liquid Drop) observe->record_t1 Melting begins record_t2 Record T2 (Completely Melted) record_t1->record_t2 Melting continues report Report Melting Range (T1 - T2) record_t2->report end End report->end

Caption: Workflow for melting point determination.

Solubility_Testing_Workflow Solubility Testing Workflow start Start: 25 mg of 5-Nitro-o-toluic acid test_water Test in Water start->test_water res_water_sol Result: Soluble/Partially Soluble (Acidic to Litmus) test_water->res_water_sol Yes res_water_insol Result: Insoluble test_water->res_water_insol No test_naoh Test in 5% NaOH res_naoh_sol Result: Soluble (Strong Acid Confirmed) test_naoh->res_naoh_sol Yes test_nahco3 Test in 5% NaHCO3 res_nahco3_sol Result: Soluble (Carboxylic Acid Confirmed) test_nahco3->res_nahco3_sol Yes test_hcl Test in 5% HCl res_hcl_insol Result: Insoluble (Not a Base) test_hcl->res_hcl_insol No res_water_insol->test_naoh res_naoh_sol->test_nahco3 res_nahco3_sol->test_hcl

Caption: Logical workflow for solubility testing.

References

The Solubility of 2-Methyl-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-nitrobenzoic acid in common laboratory solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this guide focuses on providing a framework for its determination. This includes detailed experimental protocols and qualitative solubility information. To serve as a practical reference, illustrative solubility data for a structurally related compound, 3-nitrobenzoic acid, is also presented.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a lack of specific, quantitative solubility data for this compound across a range of common laboratory solvents. The available information is primarily qualitative and focused on its solubility in water.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

SolventTemperatureSolubilitySource
Water72 °F (22 °C)< 1 mg/mLPubChem[1]
WaterNot SpecifiedInsolubleCAMEO Chemicals[2]

Note: One source, ChemicalBook, lists the solubility in water as "Very soluble"[3], which contradicts other available data and is likely erroneous.

Illustrative Solubility Data for 3-Nitrobenzoic Acid

To provide researchers with a comparative benchmark for a structurally similar compound, the following table summarizes the mole fraction solubility of 3-nitrobenzoic acid in various solvents at different temperatures. This data is intended for illustrative purposes only and does not represent the solubility of this compound.

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [4]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
283.15 0.1780.1210.0910.0680.0180.0080.0004
293.15 0.2350.1630.1250.0940.0260.0120.0006
303.15 0.3060.2180.1690.1280.0380.0180.0008
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

    • Add a precise volume of each selected solvent to the respective vials.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined duration, typically 24 to 72 hours, to ensure equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility based on the concentration of the analyzed solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Solubility_Determination_Workflow prep Preparation of Saturated Solution dummy1 prep->dummy1 equil Equilibration dummy2 equil->dummy2 sample Sample Collection & Filtration dummy3 sample->dummy3 quant Quantification (e.g., HPLC, UV-Vis) dummy4 quant->dummy4 calc Calculation of Solubility dummy1->equil Excess Solute + Solvent dummy2->sample Agitation at Constant Temp. dummy3->quant Filtered Supernatant dummy4->calc Concentration Data

Workflow for Solubility Determination via the Shake-Flask Method.

References

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 2-Methyl-5-nitrobenzoic acid. It also details an experimental protocol for its synthesis, offering valuable insights for professionals in research and drug development.

Physicochemical Data of this compound

This compound is a nitrated carboxylic acid that appears as needles or a beige solid. Its physical properties are crucial for its handling, purification, and application in further chemical syntheses. The experimentally determined and estimated values for its melting and boiling points are summarized below.

PropertyValueSource
Melting Point177-180 °C (lit.)[1]
Melting Point177.0 to 181.0 °C
Melting Point347 to 352 °F (175-178 °C)[2]
Boiling Point314.24°C (rough estimate)[1]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method with a calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Apparatus and Materials:

  • Digital melting point apparatus or Thiele tube setup

  • Calibrated thermometer

  • Capillary tubes (sealed at one end)

  • This compound sample (dry and finely powdered)

  • Mortar and pestle

  • Heating bath fluid (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the Thiele tube containing heating oil.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first liquid appears in the capillary tube is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

  • Purity Indication: A sharp melting range (typically within 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Synthesis of this compound from Methyl 2-methyl-5-nitrobenzoate (B13354976)

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

Procedure:

  • Reaction Setup: Methyl 2-methyl-5-nitrobenzoate (e.g., 75.0 g, 0.46 mol) is dissolved in tetrahydrofuran (e.g., 500 mL) in a reaction vessel.

  • Hydrolysis: A 1N aqueous solution of lithium hydroxide (e.g., 1 L, 0.92 mol) is added to the solution. The reaction mixture is stirred at 30 °C for 4 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]

Visualized Workflow

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound via the hydrolysis of methyl 2-methyl-5-nitrobenzoate.

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification start Methyl 2-methyl-5-nitrobenzoate in THF reagents Add 1N LiOH (aq) start->reagents reaction Stir at 30°C for 4h reagents->reaction monitoring Monitor by TLC reaction->monitoring concentrate Concentrate under reduced pressure monitoring->concentrate Reaction Complete extract Extract with Ethyl Acetate concentrate->extract wash Wash with saturated brine extract->wash dry Dry over Na2SO4 wash->dry final_product 2-Methyl-5-nitrobenzoic acid dry->final_product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Profile of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitrobenzoic acid, a significant compound in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇NO₄, with a molecular weight of 181.15 g/mol .[1][2] The spectroscopic data presented below serves to confirm this structure.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
8.93 (s, 1H)Aromatic H
8.32-8.30 (d, J=8.0 Hz, 1H)Aromatic H
7.50-7.48 (d, J=8.0 Hz, 1H)Aromatic H
2.79 (s, 3H)Methyl (CH₃) H
Table 1: ¹H NMR spectroscopic data for this compound. Data sourced from ChemicalBook.[3]
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
Data not explicitly provided in search resultsC=O (Carboxylic Acid)
Data not explicitly provided in search resultsAromatic C-NO₂
Data not explicitly provided in search resultsAromatic C-CH₃
Data not explicitly provided in search resultsQuaternary Aromatic C
Data not explicitly provided in search resultsAromatic C-H
Data not explicitly provided in search resultsAromatic C-H
Data not explicitly provided in search resultsAromatic C-H
Data not explicitly provided in search resultsMethyl C (CH₃)
Table 2: ¹³C NMR spectroscopic data for this compound. While sources confirm the existence of ¹³C NMR data, specific peak assignments were not available in the provided search results.[1]
IR Absorption Data (cm⁻¹)
Frequency (cm⁻¹) Assignment
3200-2500 (broad)O-H stretch (Carboxylic Acid)
~3000-3100Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch (CH₃)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1475Aromatic C=C stretch
~1550-1500 and ~1360-1290N-O asymmetric and symmetric stretch (Nitro group)
Table 3: Characteristic IR absorption frequencies for this compound. Frequencies are typical for the assigned functional groups.[4][5]
Mass Spectrometry Data (GC-MS)
m/z Assignment
181[M]⁺ (Molecular Ion)
163[M - H₂O]⁺ or [M - OH]⁺
Table 4: Key mass spectrometry peaks for this compound.[1][2]

Experimental Protocols

The data presented in this guide are obtained through standard spectroscopic techniques. The general methodologies are outlined below.

  • Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation : The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for the ¹H nucleus.[6]

  • Data Acquisition : The instrument is set to acquire data over a standard chemical shift range. For ¹H NMR, this is typically 0-12 ppm, and for ¹³C NMR, 0-220 ppm.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts (δ) are referenced to the internal standard.

  • Instrumentation : An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is used.[1]

  • Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition : The ATR press arm is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[4]

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as ethyl acetate.

  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

  • Chromatographic Separation : The sample solution is injected into the GC, where it is vaporized. The components are separated on a capillary column as they are carried by an inert gas (e.g., helium).

  • Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the MS ion source. Electron Ionization (EI) is a common method used. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualization of Workflow

The logical flow of spectroscopic analysis for compound characterization is depicted below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Absorption Bands IR->Data_IR Data_MS Mass-to-Charge Ratios MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity and stability of 2-Methyl-5-nitrobenzoic acid, a key intermediate in various organic syntheses. The information is compiled to assist researchers and professionals in its safe handling, storage, and application in laboratory and development settings.

Chemical and Physical Properties

This compound is a solid organic compound, appearing as light yellow needles or a beige solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and use in experimental designs.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[1][2][4]
Molecular Weight 181.15 g/mol [2][4][5]
Appearance Light yellow powder solid, needles or beige solid[1][2][3]
Melting Point 176 - 180 °C (348.8 - 356 °F)[1][3]
Solubility Insoluble in water; less than 1 mg/mL at 22.2°C (72°F)[2][3][5]
Flash Point Data not available[1][3][5]
pKa Data available in IUPAC Digitized pKa Dataset[2][6]

Reactivity Profile

The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid group and the aromatic nitro group.

2.1 Carboxylic Acid Reactivity As a carboxylic acid, the compound is acidic and will donate a proton to a base.[2][5] This is a typical acid-base neutralization reaction, which is exothermic and results in the formation of a salt and water.[2][3][5] It reacts with a wide range of bases, including both organic (e.g., amines) and inorganic bases.[2][5] In aqueous solutions, it can dissociate to a certain extent, lowering the pH of the solution to below 7.0.[2][5] Molten or dissolved this compound can also react with active metals to produce hydrogen gas and a metal salt.[2][5]

2.2 Nitro Group Reactivity The nitro group (-NO₂) is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. The reactivity of this group is a key aspect of its utility in organic synthesis, often involving reduction to an amino group, which is a versatile precursor for further chemical modifications.

2.3 Incompatibilities The compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous or uncontrolled reactions.

general_reactivity cluster_acid Carboxylic Acid Group (-COOH) cluster_nitro Nitro Group (-NO₂) main This compound neutralization Salt + Water main->neutralization Neutralization esterification Ester + Water main->esterification Esterification reduction Amino Group (-NH₂) main->reduction Reduction base Base (e.g., NaOH) base->neutralization alcohol Alcohol (R-OH) + Acid Catalyst alcohol->esterification reducing_agent Reducing Agent (e.g., Fe/HCl) reducing_agent->reduction

General reactivity pathways of this compound.

Stability Profile

This compound is stable under recommended storage conditions.[1] However, certain conditions can lead to its decomposition.

3.1 Thermal Stability Excessive heat should be avoided.[1] While specific decomposition temperature data is not readily available in the provided results, the safety data sheet advises against excess heat.[1] Hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

3.2 Physical Stability The formation of dust should be avoided, as this can create an explosion hazard with fine organic particles.[1]

3.3 Storage Recommendations For safe storage, containers should be kept tightly closed in a dry, cool, and well-ventilated place.[1] It is also recommended to store this material in a refrigerator.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

4.1 Synthesis of this compound via Hydrolysis This protocol details the saponification of methyl 2-methyl-5-nitrobenzoate (B13354976) to yield the target acid.[3]

  • Materials:

    • Methyl 2-methyl-5-nitrobenzoate (75.0 g, 0.46 mol)

    • Tetrahydrofuran (THF, 500 mL)

    • 1N aqueous solution of lithium hydroxide (B78521) (LiOH) (1 L, 0.92 mol)

    • Ethyl acetate (B1210297)

    • Saturated brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve methyl 2-methyl-5-nitrobenzoate in THF in a suitable reaction vessel.

    • Add the 1N aqueous LiOH solution to the reaction mixture.

    • Stir the mixture at 30 °C for 4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Extract the residue with ethyl acetate (2 x 200 mL).

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to afford this compound as a brown solid (yield: 67 g, 98%).[3]

synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start_material Methyl 2-methyl-5-nitrobenzoate in THF stir Stir at 30°C for 4h start_material->stir reagent 1N LiOH (aq) reagent->stir monitor Monitor by TLC stir->monitor concentrate1 Concentrate (remove THF) monitor->concentrate1 extract Extract with Ethyl Acetate concentrate1->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate to solid dry->concentrate2 product This compound concentrate2->product

Workflow for the synthesis of this compound.

4.2 Synthesis of 2-Methyl-5-nitrobenzoyl chloride This procedure describes the conversion of the carboxylic acid to an acyl chloride, a common step for further derivatization.[7]

  • Materials:

  • Procedure:

    • Dissolve this compound in thionyl chloride.

    • Add pyridine to the solution.

    • Heat the reaction mixture to 50 °C and maintain for 3 hours.

    • Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

    • The resulting 2-methyl-5-nitrobenzoyl chloride can be used in subsequent steps without further purification.[7]

acyl_chloride_synthesis start 2-Methyl-5-nitrobenzoic Acid reaction Heat at 50°C for 3h start->reaction reagent1 Thionyl Chloride (SOCl₂) reagent1->reaction catalyst Pyridine catalyst->reaction workup Remove excess SOCl₂ (Rotary Evaporation) reaction->workup product 2-Methyl-5-nitrobenzoyl Chloride workup->product

Synthesis of 2-Methyl-5-nitrobenzoyl chloride.

4.3 HPLC Analysis Method A general reverse-phase HPLC method can be used for the analysis of this compound.[8]

  • Technique: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: Newcrom R1 or Newcrom C18

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

  • MS-Compatibility: For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with formic acid.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[8]

This guide provides foundational data and protocols for the safe and effective use of this compound in a research and development context. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments for any new procedures.

References

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its various synonyms and identifiers, physicochemical properties, and experimental protocols for its synthesis and analysis. Furthermore, it illustrates its role as a precursor in the synthesis of bioactive molecules.

Nomenclature and Identification

This compound is known by a variety of systematic and common names. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing across different chemical databases and publications.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name This compound
CAS Number 1975-52-6
PubChem CID 519683
EINECS Number 217-829-0
Beilstein Registry Number 2451300
InChI InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKey DJRFJAVPROZZFL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O
Alternative Names 5-Nitro-o-toluic acid
3-Nitro-6-methylbenzoic acid
Benzoic acid, 2-methyl-5-nitro-
o-Toluic acid, 5-nitro-

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₇NO₄[1][2][3]
Molecular Weight 181.15 g/mol [1][2]
Appearance Needles or beige solid[2]
Melting Point 177-181 °C[4]
Solubility Insoluble in water[2][5]
pKa 3.12 ± 0.10 (Predicted)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections provide protocols adapted from established procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-methylbenzoic acid. The following protocol is based on the general procedure for the nitration of aromatic carboxylic acids.

Materials:

  • 2-Methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-methylbenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid over a period of approximately one hour, ensuring the reaction temperature is kept between 5–15 °C.[6]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional fifteen minutes.[6]

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as a dilute aqueous solution of hydrochloric acid.[7]

Analytical Methods for Purity Assessment

The purity of synthesized this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

High-Performance Liquid Chromatography (HPLC) Protocol: This protocol is adapted from a method for the analysis of the isomeric compound 5-Methyl-2-nitrobenzoic acid and can be optimized for this compound.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A common starting point is a 70:30 (A:B) isocratic elution, where A is the aqueous buffer and B is acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound, typically around 220-254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.[8]

Role in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a key intermediate in the preparation of various bioactive compounds, including non-steroidal anti-inflammatory drugs and anti-tumor agents.[1]

One notable application is its use in the synthetic pathway towards raltitrexed (B1684501), an anticancer drug. The logical workflow for the conversion of a related compound, 5-Methyl-2-nitrobenzoic acid, to a key raltitrexed intermediate is depicted below. This illustrates the type of transformations that this compound can undergo.

G cluster_0 Synthetic Pathway to a Raltitrexed Intermediate A 5-Methyl-2-nitrobenzoic acid B Amide Formation A->B 1. SOCl₂ 2. Formamide C Reduction of Nitro Group B->C e.g., H₂/Pd-C or Fe/HCl D Cyclization C->D Heat E Bromination of Methyl Group D->E NBS, AIBN F 6-(bromomethyl)-2-methylquinazolin-4(3H)-one (Key Raltitrexed Intermediate) E->F

Caption: Synthetic workflow from a substituted nitrobenzoic acid to a key intermediate of the anticancer drug raltitrexed.

This diagram illustrates a multi-step synthesis involving amide formation, reduction of the nitro group to an amine, subsequent cyclization to form the quinazolinone ring system, and finally, bromination of the methyl group to yield the reactive intermediate.[9] This showcases the versatility of the functional groups present in nitro-methyl-benzoic acid derivatives in constructing complex heterocyclic scaffolds.

References

An In-depth Technical Guide to the Health and Safety Handling of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Methyl-5-nitrobenzoic acid (CAS No. 1975-52-6), also known as 5-Nitro-o-toluic acid. The following sections detail the hazardous properties, handling procedures, emergency protocols, and toxicological data to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to implement appropriate safety measures.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2.[1] Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Category 2.[1] Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1] May cause respiratory irritation.[1]

  • Acute Toxicity, Oral: Category 4. Harmful if swallowed.[2]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.[2]

Precautionary Statements: [1]

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Response: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C8H7NO4[2]
Molecular Weight 181.15 g/mol [2][3]
Appearance Needles or beige solid[2][3][4]
Melting Point 175 - 178 °C (347 - 352 °F)[2][3][4]
Solubility Insoluble in water[2][3][4]
Stability Stable under recommended storage conditions.[5][6]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust.[6]

  • Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1][5]

  • Prevent dust formation.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5][6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[1]

  • Use a closed system or local exhaust ventilation to minimize direct exposure.[5]

  • An emergency eye wash station and safety shower should be readily available.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1][5]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]

PPE_Selection_Workflow Start Start: Task Assessment AssessTask Assess potential for exposure (inhalation, skin, eye) Start->AssessTask InhalationRisk Inhalation Risk? AssessTask->InhalationRisk SkinEyeRisk Skin/Eye Contact Risk? AssessTask->SkinEyeRisk RespProtection Use NIOSH/MSHA approved respirator with particulate filter InhalationRisk->RespProtection Yes GeneralVentilation Ensure adequate general ventilation InhalationRisk->GeneralVentilation No EyeProtection Wear tight-sealing safety goggles/face shield SkinEyeRisk->EyeProtection Yes End Proceed with Task SkinEyeRisk->End No LocalExhaust Use local exhaust ventilation (fume hood) RespProtection->LocalExhaust SkinProtection Wear impervious gloves and protective clothing EyeProtection->SkinProtection SkinProtection->End GeneralVentilation->SkinEyeRisk LocalExhaust->SkinEyeRisk

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.

First-Aid Measures

In case of exposure, immediate medical attention is required.

  • General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Clean mouth with water. Get medical attention if symptoms occur.[1]

Fire-Fighting Measures

While not highly flammable, this compound is combustible.

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: May decompose upon combustion to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize environmental contamination and exposure.

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1][5]

  • Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer systems.[1]

  • Methods for Containment and Cleaning Up: For small spills, dampen the solid material with a solvent like acetone (B3395972) and transfer it to a suitable container.[3] For larger spills, sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.[6]

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Immediate Hazards Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Immediate Area and Secure SmallSpill->Evacuate No Dampen Dampen with Acetone to Minimize Dust SmallSpill->Dampen Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->DonPPE Contain Contain Spill to Prevent Spreading DonPPE->Contain Sweep Sweep Up and Shovel into Suitable Containers Contain->Sweep CollectSmall Collect with Absorbent Paper and Place in Sealed Container Dampen->CollectSmall Decontaminate Decontaminate Spill Area with Soap and Water CollectSmall->Decontaminate Sweep->Decontaminate Disposal Dispose of Waste in Accordance with Regulations Decontaminate->Disposal End Spill Cleaned Disposal->End

Figure 2. Accidental Spill Response Workflow.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on its classification and information on related compounds, the primary concerns are irritation and potential systemic effects upon significant exposure.

Acute Toxicity:

  • Harmful if swallowed.[2]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

General Toxicology of Aromatic Nitro Compounds:

Aromatic nitro compounds can be absorbed through the skin and respiratory tract. A significant toxic effect of some aromatic nitro compounds is the induction of methemoglobinemia, which can lead to cyanosis, headache, and other systemic effects. While specific data for this compound is lacking, this potential hazard should be considered.

Experimental Protocols for Toxicity Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used to assess the toxicological properties of chemicals. The following are summaries of relevant protocols.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

  • Principle: This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a small number of animals per step.

  • Methodology: A group of three fasted female rats is treated with the test material at a starting dose of 2000 mg/kg bodyweight.[7] The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7][8] Bodyweight is recorded before dosing and at weekly intervals.[7] If no mortality occurs, the test is repeated with another group at the same dose.[7] The results are used to classify the substance according to the Globally Harmonised System (GHS).[8]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion.[9]

  • Methodology: The test substance (0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) on a single albino rabbit for an exposure period of 4 hours.[10][11] The treated area is then cleaned. Observations for erythema and edema are made at 1, 24, 48, and 72 hours after application and daily thereafter for up to 14 days.[10] The severity of the skin reactions is scored to determine the irritation potential.[10]

OECD Guideline 405: Acute Eye Irritation/Corrosion

  • Principle: This guideline assesses the potential of a substance to cause eye irritation or serious eye damage.[5]

  • Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[6] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6] The observation period can be extended up to 21 days to evaluate the reversibility of any effects.[5] The severity of the ocular lesions is scored to classify the substance.[6]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound are not well-documented, the toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group.

Nitroreduction Pathway:

The enzymatic reduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives.[12][13] These intermediates can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[12] The nitro anion radical can also react with molecular oxygen to generate superoxide (B77818) anions, contributing to oxidative stress.[12]

Nitroreduction_Pathway Nitroaromatic Nitroaromatic Compound (Ar-NO2) Nitroreductase Nitroreductases Nitroaromatic->Nitroreductase Nitroso Nitroso Intermediate (Ar-NO) Nitroreductase->Nitroso 2e- reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine 2e- reduction Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine 2e- reduction DNA_Adducts DNA Adducts & Macromolecule Binding Hydroxylamine->DNA_Adducts Cytotoxicity Cytotoxicity & Genotoxicity DNA_Adducts->Cytotoxicity

Figure 3. General Nitroreduction Pathway and Toxicity Mechanism.

Inhibition of Cell Migration (Observed with a Related Compound):

A study on the related compound 4-methyl-3-nitrobenzoic acid found that it inhibited the migration of non-small cell lung cancer cells.[14] The proposed mechanism involves the impairment of Epidermal Growth Factor (EGF)-induced cofilin phosphorylation and actin polymerization, which are crucial for cell motility.[14] This suggests that some nitrobenzoic acids may interfere with key signaling pathways involved in cell migration.

Cell_Migration_Inhibition EGF EGF EGFR EGFR EGF->EGFR Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling Cofilin_P Cofilin Phosphorylation Signaling->Cofilin_P Actin_Poly Actin Polymerization Signaling->Actin_Poly Cell_Migration Cell Migration Cofilin_P->Cell_Migration Actin_Poly->Cell_Migration Nitrobenzoic_Acid 4-Methyl-3-nitrobenzoic acid (Related Compound) Nitrobenzoic_Acid->Cofilin_P Nitrobenzoic_Acid->Actin_Poly

Figure 4. Inhibition of EGF-Induced Cell Migration by a Related Nitrobenzoic Acid.

Stability and Reactivity

  • Reactivity: This compound is a nitrated carboxylic acid. Carboxylic acids can react with bases in neutralization reactions, which can be exothermic.[3] They can also react with active metals to produce hydrogen gas.[3]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[1]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1][6]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides (NOx).[1][6]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Ecological Information

There is no quantitative data available concerning the ecological effects of this product.[9] However, it is advised that the product should not be allowed to enter drains or water sources.[6][9]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] Chemicals should be left in their original containers and not mixed with other waste.[9]

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the compound's discovery and the historical evolution of its synthesis, from early nitration techniques to modern, high-yield methodologies. It includes a thorough compilation of its physicochemical properties, detailed experimental protocols for both historical and contemporary synthetic routes, and visualizations of reaction pathways to facilitate a deeper understanding of its chemistry. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, also known by its synonym 5-nitro-o-toluic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic chemistry. Its structure, featuring a carboxylic acid group, a methyl group, and a nitro group on a benzene (B151609) ring, offers multiple reaction sites for the synthesis of more complex molecules. Notably, it is a crucial intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. A thorough understanding of its synthesis and properties is therefore essential for chemists in the pharmaceutical and chemical industries.

Discovery and History

The discovery of this compound is rooted in the extensive exploration of aromatic chemistry in the 19th century. While a definitive singular "discovery" event is not prominently documented, the first synthesis of this compound can be traced back to the work of German chemist G. Schultz, published in 1881 in the Berichte der deutschen chemischen Gesellschaft. In his work on the reactions of nitrous acid with α-nitronaphthylamine, Schultz also described the preparation of "5-Nitro-o-toluylsäure" (5-nitro-o-toluic acid).

The early synthesis of this compound was closely tied to the development of nitration and oxidation reactions of toluene (B28343) and its derivatives. The general approach in the late 19th and early 20th centuries involved two main strategies:

  • Nitration of o-toluic acid: This method involves the direct nitration of 2-methylbenzoic acid (o-toluic acid). The challenge with this approach is controlling the regioselectivity of the nitration, as the methyl and carboxylic acid groups direct the incoming nitro group to different positions, leading to a mixture of isomers.

  • Oxidation of a nitrotoluene derivative: This strategy involves first nitrating toluene to obtain a mixture of nitrotoluene isomers, separating the desired 2-methyl-5-nitrotoluene, and then oxidizing the methyl group to a carboxylic acid. The difficulty in this method lies in the selective oxidation of the methyl group without affecting the nitro group or the aromatic ring.

Over the decades, advancements in synthetic methodology have led to more efficient and selective preparations of this compound. The introduction of mixed acid (a combination of nitric acid and sulfuric acid) for nitration, as well as the development of more controlled oxidation agents, have significantly improved the yield and purity of the final product.

Physicochemical Properties

A comprehensive collection of the physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
CAS Number 1975-52-6
Appearance Needles or beige solid
Melting Point 175-178 °C
Solubility Insoluble in water
IUPAC Name This compound
Synonyms 5-Nitro-o-toluic acid
InChI InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKey DJRFJAVPROZZFL-UHFFFAOYSA-N

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, covering both a representative historical method and a common modern approach.

Historical Synthesis: Oxidation of 2-Methyl-5-nitroaniline (B49896) (Sandmeyer Reaction)

Step 1: Diazotization of 2-Methyl-5-nitroaniline

  • In a 500 mL beaker, dissolve 15.2 g (0.1 mol) of 2-methyl-5-nitroaniline in 100 mL of a 1:1 mixture of concentrated hydrochloric acid and water by gentle warming.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 7.0 g (0.1 mol) of sodium nitrite (B80452) in 20 mL of water. The addition should be done dropwise, keeping the temperature below 5 °C.

  • Continue stirring for 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate 1 L flask, prepare a solution of copper(I) cyanide by dissolving 25 g of copper(II) sulfate (B86663) pentahydrate and 27 g of sodium cyanide in 200 mL of water.

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes.

  • Cool the mixture and filter the solid product, which is 2-methyl-5-nitrobenzonitrile.

Step 3: Hydrolysis of 2-Methyl-5-nitrobenzonitrile

  • To the crude 2-methyl-5-nitrobenzonitrile, add 100 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 2-3 hours until the nitrile is completely hydrolyzed to the carboxylic acid.

  • Pour the hot reaction mixture into 500 mL of cold water.

  • The crude this compound will precipitate.

  • Filter the solid, wash it with cold water, and recrystallize from ethanol (B145695) or a mixture of ethanol and water to obtain the pure product.

Modern Synthesis: Nitration of Methyl 2-methylbenzoate (B1238997) followed by Hydrolysis

A more contemporary and efficient method involves the nitration of the methyl ester of o-toluic acid, followed by hydrolysis. This approach often provides better yields and regioselectivity.

Step 1: Esterification of 2-Methylbenzoic Acid

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 13.6 g (0.1 mol) of 2-methylbenzoic acid and 50 mL of methanol.

  • Slowly add 2 mL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture into 200 mL of cold water and extract with 3 x 50 mL of diethyl ether.

  • Combine the ether extracts, wash with 5% sodium bicarbonate solution and then with brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 2-methylbenzoate.

Step 2: Nitration of Methyl 2-methylbenzoate

  • In a 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place 15.0 g (0.1 mol) of methyl 2-methylbenzoate.

  • Cool the flask to 0-5 °C in an ice bath.

  • Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the stirred methyl 2-methylbenzoate solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture onto 200 g of crushed ice. The product, methyl 2-methyl-5-nitrobenzoate (B13354976), will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of Methyl 2-methyl-5-nitrobenzoate

  • In a 250 mL round-bottom flask, place the crude methyl 2-methyl-5-nitrobenzoate and 100 mL of 10% aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The this compound will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described above.

historical_synthesis start 2-Methyl-5-nitroaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium 2-Methyl-5-nitrobenzenediazonium chloride diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN) diazonium->sandmeyer nitrile 2-Methyl-5-nitrobenzonitrile sandmeyer->nitrile hydrolysis Hydrolysis (H2SO4, heat) nitrile->hydrolysis product This compound hydrolysis->product

Caption: Historical synthesis via the Sandmeyer reaction.

modern_synthesis start 2-Methylbenzoic acid esterification Esterification (CH3OH, H2SO4) start->esterification ester Methyl 2-methylbenzoate esterification->ester nitration Nitration (HNO3, H2SO4) ester->nitration nitro_ester Methyl 2-methyl-5-nitrobenzoate nitration->nitro_ester hydrolysis Hydrolysis (NaOH, then HCl) nitro_ester->hydrolysis product This compound hydrolysis->product

Caption: Modern synthesis via ester nitration and hydrolysis.

Conclusion

This compound is a compound with a rich history intertwined with the development of organic synthesis. From its early preparation through multi-step sequences to the more streamlined and efficient methods used today, the journey of its synthesis reflects the broader advancements in chemical sciences. This guide has provided a detailed look into its discovery, properties, and synthetic methodologies, offering valuable insights for researchers and professionals. The presented data and protocols are intended to support further innovation in the application of this important chemical intermediate.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms associated with 2-Methyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the synthesis of this compound via electrophilic aromatic substitution, focusing on the directing effects of the constituent functional groups. Furthermore, it explores the fundamental reaction mechanisms of its primary transformations, including the reduction of the nitro group and subsequent reactions of the resulting amine.

Synthesis of this compound via Electrophilic Aromatic Substitution

The most common method for the synthesis of this compound is the nitration of 2-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

The Nitration Mechanism

The nitration of 2-methylbenzoic acid involves the reaction with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1]

Generation of the Nitronium Ion:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich π system of the 2-methylbenzoic acid ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitrated product.

Regioselectivity: The Directing Effects of Methyl and Carboxyl Groups

The position of the incoming nitro group is determined by the directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the benzene (B151609) ring.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediates formed during ortho and para attack.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group.[1] It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the carbocation intermediates of ortho and para attack.

In 2-methylbenzoic acid, these two groups have competing directing effects. The methyl group directs incoming electrophiles to the ortho and para positions (positions 3 and 5), while the carboxylic acid group directs to the meta position (position 4). The nitration of 2-methylbenzoic acid predominantly yields This compound . This is because the position para to the activating methyl group (position 5) is also meta to the deactivating carboxylic acid group, representing the most electronically favored position. Steric hindrance from the methyl group can also disfavor substitution at the adjacent position (position 3).[2]

Nitration_Regioselectivity cluster_reactants Reactants cluster_intermediates Key Factors cluster_products Product 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Directing_Effects Directing Effects -CH₃: ortho, para-director (activating) -COOH: meta-director (deactivating) 2-Methylbenzoic_Acid->Directing_Effects Influences Nitrating_Mixture HNO₃ / H₂SO₄ Product This compound Directing_Effects->Product Determines Regioselectivity

Experimental Protocol: Nitration of 2-Methylbenzoic Acid

Materials:

  • 2-methylbenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 2-methylbenzoic acid while stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Quantitative Data:

ParameterValueReference
Typical Yield75-85%[4]
Reaction Temperature0-10 °C[3]

Fundamental Reactions of this compound

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, forming 2-amino-5-methylbenzoic acid. This transformation is crucial for the synthesis of many pharmaceutical compounds. Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5]

Mechanism: The reaction proceeds on the surface of a metal catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, where it is activated. The nitro compound also adsorbs to the catalyst surface, and the nitro group is sequentially reduced to the amino group through a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

Catalytic_Hydrogenation Substrate This compound Product 2-Amino-5-methylbenzoic Acid Substrate->Product Reduction Reagents H₂ (gas) Pd/C Catalyst Reagents->Product

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr apparatus)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing with the solvent.

  • The filtrate is concentrated under reduced pressure to yield the product.

Quantitative Data:

ParameterValueReference
Typical Yield>95%[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time2-12 hours[5]

This is a classic method for the reduction of aromatic nitro compounds.

Mechanism: Tin metal acts as the reducing agent in the presence of concentrated hydrochloric acid. The tin is oxidized (Sn → Sn²⁺ → Sn⁴⁺), providing the electrons for the reduction of the nitro group. The reaction proceeds through a series of proton and electron transfers, with nitroso and hydroxylamine intermediates.[6][7] The final product is the protonated amine, which is then neutralized with a base to yield the free amine.

Sn_HCl_Reduction Start This compound (R-NO₂) Intermediate1 Nitroso Intermediate (R-N=O) Start->Intermediate1 Reduction (Sn, H⁺) Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 Further Reduction (Sn, H⁺) Product 2-Amino-5-methylbenzoic Acid (R-NH₂) Intermediate2->Product Final Reduction (Sn, H⁺)

Experimental Protocol: Sn/HCl Reduction

Materials:

  • This compound

  • Granulated tin

  • Concentrated hydrochloric acid

  • Sodium hydroxide (B78521) solution

Procedure:

  • To a round-bottom flask, add this compound and granulated tin.

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate tin hydroxides and liberate the free amine.

  • The product can be isolated by extraction with a suitable organic solvent or by filtration if it precipitates.

  • Further purification can be achieved by recrystallization.

Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo typical reactions such as esterification and amide formation.

Mechanism: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. An alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water lead to the formation of the ester.

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

Procedure:

  • Dissolve this compound in an excess of the anhydrous alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to give the ester.

Reactions of 2-Amino-5-methylbenzoic Acid: Diazotization

The amino group of 2-amino-5-methylbenzoic acid can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations.[8]

Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[9]

Diazotization and Subsequent Reactions:

The resulting diazonium salt can undergo a range of reactions, including:

  • Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

  • Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

  • Replacement with -OH: Heating the diazonium salt solution.

  • Azo Coupling: Reaction with an activated aromatic compound (e.g., phenol, aniline) to form an azo dye.[9]

Diazotization_Workflow Amine 2-Amino-5-methylbenzoic Acid Diazonium_Salt Diazonium Salt Intermediate Amine->Diazonium_Salt NaNO₂, H⁺ 0-5 °C Sandmeyer Sandmeyer Reaction (CuX, X=Cl, Br, CN) Diazonium_Salt->Sandmeyer Schiemann Schiemann Reaction (HBF₄) Diazonium_Salt->Schiemann Hydrolysis Hydrolysis (H₂O, heat) Diazonium_Salt->Hydrolysis Azo_Coupling Azo Coupling (Activated Aromatic Ring) Diazonium_Salt->Azo_Coupling

Summary of Quantitative Data

The following table summarizes key quantitative data for the reactions discussed in this guide.

ReactionSubstrateReagentsProductTypical Yield (%)Key Conditions
Nitration2-Methylbenzoic AcidHNO₃, H₂SO₄This compound75-850-10 °C
Catalytic HydrogenationThis compoundH₂, Pd/C2-Amino-5-methylbenzoic Acid>95Room Temp, 1-4 atm H₂
Sn/HCl ReductionThis compoundSn, HCl2-Amino-5-methylbenzoic AcidHighReflux
Fischer EsterificationThis compoundAlcohol, H₂SO₄Corresponding EsterVariableReflux

Conclusion

This technical guide has provided a detailed overview of the fundamental reaction mechanisms of this compound, from its synthesis to its key transformations. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the methyl and carboxyl groups is essential for controlling the regioselectivity of the nitration reaction. Furthermore, the reduction of the nitro group to an amine opens up a wide range of synthetic possibilities through the versatile diazonium salt intermediate. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-5-nitrobenzoic Acid from 2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-5-nitrobenzoic acid, a valuable intermediate in organic synthesis and drug development, starting from 2-methylbenzoic acid. The synthesis involves the electrophilic aromatic substitution (nitration) of 2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. This application note includes a detailed experimental protocol, a summary of key quantitative data, and visualizations to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of a nitro group onto the aromatic ring of 2-methylbenzoic acid requires careful control of reaction conditions to achieve the desired regioselectivity. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects of the two groups are synergistic, favoring the introduction of the nitro group at the position para to the methyl group and meta to the carboxylic acid group, which is the 5-position. This protocol outlines a standard and effective method for this transformation.

Data Presentation

A summary of the physical and spectral properties of the starting material and the final product is provided below for easy reference and comparison.

Property2-Methylbenzoic Acid (Starting Material)This compound (Product)Reference
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol 181.15 g/mol [1]
Appearance White crystals or powderNeedles or beige solid[1]
Melting Point 103-105 °C175-178 °C
Solubility Slightly soluble in waterInsoluble in water[2]
¹H NMR (CDCl₃, 400 MHz) -δ 8.93 (s, 1H), 8.30-8.32 (d, J=8.0 Hz, 1H), 7.48-7.50 (d, J=8.0 Hz, 1H), 2.79 (s, 3H)[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard nitration procedures for benzoic acid derivatives.[3]

Materials:

  • 2-Methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Methanol (B129727) (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath. Swirl the flask gently to mix. This nitrating mixture is highly corrosive and should be handled with extreme care in a fume hood.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-methylbenzoic acid in 25 mL of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-methylbenzoic acid using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for another 1-2 hours.

  • Isolation of Crude Product: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude this compound will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol or an ethanol-water mixture to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., ¹H NMR, IR).

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Methylbenzoic_Acid 2-Methylbenzoic Acid 2-Methyl-5-nitrobenzoic_Acid This compound 2-Methylbenzoic_Acid->2-Methyl-5-nitrobenzoic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2-Methyl-5-nitrobenzoic_Acid

Caption: Reaction scheme for the nitration of 2-methylbenzoic acid.

Experimental Workflow

Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix dissolve_sm Dissolve 2-Methylbenzoic Acid in H₂SO₄ start->dissolve_sm nitration Nitration Reaction (Add Nitrating Mixture dropwise at <10°C) prep_nitrating_mix->nitration dissolve_sm->nitration stir Stir at Room Temperature nitration->stir quench Quench on Ice stir->quench filter_wash Filter and Wash with Water quench->filter_wash recrystallize Recrystallize from Methanol filter_wash->recrystallize dry_characterize Dry and Characterize Product recrystallize->dry_characterize end End dry_characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Mechanism of Electrophilic Aromatic Substitution

Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ protonated_HNO3 H₂NO₃⁺ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ nitronium NO₂⁺ (Electrophile) protonated_HNO3->nitronium - H₂O H2O H₂O start_material 2-Methylbenzoic Acid sigma_complex Sigma Complex (Resonance Stabilized) start_material->sigma_complex + NO₂⁺ final_product This compound sigma_complex->final_product - H⁺ (to HSO₄⁻) H2SO4_regen H₂SO₄ (regenerated)

Caption: Simplified mechanism of the electrophilic nitration of an aromatic ring.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-5-nitrobenzoic acid, a valuable intermediate in organic synthesis. The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 2-methylbenzoic acid (o-toluic acid) using a standard nitrating mixture of concentrated nitric and sulfuric acids. This method is a common and effective way to introduce a nitro group onto the aromatic ring. The protocol includes reaction setup, execution, product isolation, and purification by recrystallization. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. The presence of the carboxylic acid, methyl, and nitro groups on the benzene (B151609) ring provides multiple reactive sites for further chemical modifications. The synthesis from readily available 2-methylbenzoic acid is a classic example of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The nitration of 2-methylbenzoic acid is expected to yield the 5-nitro isomer as a major product due to the synergistic directing influence of the methyl group to the para position and the carboxylic acid group to the meta position.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Property2-Methylbenzoic Acid (o-Toluic Acid)This compound
IUPAC Name 2-Methylbenzoic acidThis compound
Synonyms o-Toluic acid5-Nitro-o-toluic acid
CAS Number 118-90-11975-52-6
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol 181.15 g/mol
Appearance White crystalline solidBeige solid or needles[1]
Melting Point 103-105 °C175-178 °C (347-352 °F)[1]
Solubility Sparingly soluble in water, soluble in ethanol (B145695), ether, and chloroformLess than 1 mg/mL in water[1]

Experimental Protocols

Materials and Equipment
  • 2-Methylbenzoic acid (o-toluic acid)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ethanol

  • Deionized water

  • Ice

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware

  • Melting point apparatus

Safety Precautions
  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

Synthesis of this compound
  • Preparation of the Nitrating Mixture:

    • In a clean, dry dropping funnel, carefully add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

  • Dissolution of the Starting Material:

    • In a 250 mL round-bottom flask, place 10.0 g (0.073 mol) of 2-methylbenzoic acid and 50 mL of concentrated sulfuric acid.

    • Stir the mixture with a magnetic stirrer until the 2-methylbenzoic acid is completely dissolved.

    • Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 2-methylbenzoic acid.

    • Maintain the reaction temperature between 0 and 15 °C throughout the addition. The addition should take approximately 30-45 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Isolation of the Crude Product:

    • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate of this compound will form.

    • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water until the washings are neutral to litmus (B1172312) paper.

Purification by Recrystallization
  • Dissolution:

    • Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals of this compound will form.

    • Once crystal formation appears complete, place the beaker in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the crystals in a desiccator or a vacuum oven at low temperature to a constant weight.

Characterization
  • Determine the melting point of the purified product. The literature melting point is 175-178 °C.[1]

  • Obtain spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR) to confirm the structure of the product.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve 2-methylbenzoic acid in concentrated H₂SO₄ start->dissolve prep_nitrating Prepare nitrating mixture (HNO₃ + H₂SO₄) start->prep_nitrating cool_dissolved Cool to 0-5 °C dissolve->cool_dissolved nitration Slowly add nitrating mixture to dissolved starting material (maintain 0-15 °C) cool_dissolved->nitration cool_nitrating Cool nitrating mixture prep_nitrating->cool_nitrating cool_nitrating->nitration stir Stir at room temperature nitration->stir quench Pour reaction mixture onto crushed ice stir->quench filter_wash Vacuum filter and wash with cold water quench->filter_wash recrystallize Recrystallize from hot ethanol filter_wash->recrystallize filter_dry Vacuum filter and dry recrystallize->filter_dry end End Product: This compound filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 2-Methyl-5-nitrobenzoic Acid in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methyl-5-nitrobenzoic acid is primarily documented as a chemical intermediate.[1] Direct research on its agrochemical applications is limited. The following application notes and protocols are based on the known biological activities of structurally related nitroaromatic and benzoic acid compounds and are intended to serve as a guide for initiating research into the potential agrochemical uses of this compound.

Introduction

This compound (CAS No. 1975-52-6) is a nitroaromatic carboxylic acid with a molecular formula of C₈H₇NO₄.[2][3] Its chemical structure, featuring a benzoic acid backbone with a methyl and a nitro group, suggests its potential for biological activity, making it a candidate for investigation in the field of agrochemical development. Nitroaromatic compounds have been utilized in the synthesis of various pesticides, and benzoic acid derivatives have shown a range of biological activities, including antifungal and herbicidal properties.[4][5] This document outlines potential applications and provides detailed experimental protocols for screening this compound for fungicidal, herbicidal, and insecticidal properties.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-methylbenzoic acid. A plausible laboratory-scale synthesis protocol is described below.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylbenzoic acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Hydrochloric acid (HCl) (concentrated)

  • Beakers, flasks, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper

Procedure:

  • In a flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The crude this compound will precipitate.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

  • To purify, dissolve the crude product in a 5% sodium carbonate solution.

  • Filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to re-precipitate the this compound.

  • Filter the purified product, wash with cold water, and dry.

Visualization of Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) 2-Methylbenzoic_Acid->Nitration 2_Methyl_5_nitrobenzoic_Acid This compound Nitration->2_Methyl_5_nitrobenzoic_Acid

A simplified workflow for the synthesis of this compound.

Potential Agrochemical Applications and Screening Protocols

Based on the activities of analogous compounds, this compound is a candidate for screening as a fungicide, herbicide, and insecticide.

Fungicidal Application

Nitroaromatic compounds can exhibit antifungal properties.[8] The proposed mechanism often involves the enzymatic reduction of the nitro group within the fungal cell, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can cause cellular damage, including DNA damage, ultimately leading to fungal cell death.[9]

Quantitative Data for Analogous Compounds:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related compounds against various fungal species. This data can serve as a benchmark for evaluating the performance of this compound.

CompoundFungal StrainMIC (µg/mL)Reference
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii207 µM[8]
Phenylpyrrole analoguesRhizoctonia cerealis>60% inhibition at 50 µg/mL[10]

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

Materials:

  • Potato Dextrose Agar (PDA)

  • Selected fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium. A control plate with PDA and 1% DMSO should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each Petri dish with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.[8]

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis.

Hypothetical Signaling Pathway for Fungicidal Action:

G cluster_entry Cellular Uptake cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Outcome Compound This compound Reduction Nitroreductase Activity Compound->Reduction Intermediates Reactive Nitroso & Hydroxylamino Intermediates Reduction->Intermediates DNA_Damage DNA Damage Intermediates->DNA_Damage Protein_Damage Protein Dysfunction Intermediates->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Intermediates->Lipid_Peroxidation Cell_Death Fungal Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

A generalized mechanism of fungicidal action for nitroaromatic compounds.
Herbicidal Application

Certain benzoic acid derivatives act as herbicides.[11][12][13] The presence of the nitro group can also contribute to herbicidal activity. Screening this compound against common weed species is a logical step in exploring its agrochemical potential.

Quantitative Data for Analogous Compounds:

CompoundWeed SpeciesActivityReference
6-Indazolyl-2-picolinic acidsAmaranthus retroflexus, Chenopodium album100% post-emergence effect at 250 g/ha[11]
2-(5-Isoxazolyloxy)-acetamide DerivativesEchinochloa crus-galli, Digitaria ciliarisStrong pre-emergence activity at 1.0 kg a.i./ha[12]

Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean)

  • Pots with a suitable soil mix

  • This compound

  • Acetone (B3395972)

  • Tween-20 (surfactant)

  • Spray chamber

  • Growth chamber

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. For application, create a series of dilutions with water containing a small amount of Tween-20 (e.g., 0.1%) to achieve desired concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Pre-emergence Application:

    • Sow the seeds of the test species in pots and cover them with a thin layer of soil.

    • Apply the test solution evenly to the soil surface using a spray chamber.[8]

    • Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

  • Post-emergence Application:

    • Sow the seeds and allow the plants to grow to the 2-3 leaf stage.

    • Spray the foliage of the plants evenly with the test solutions until runoff.

    • Return the plants to the growth chamber.

  • Assessment:

    • After 14-21 days, visually assess the percentage of injury for each plant species compared to an untreated control. The assessment should include symptoms like chlorosis, necrosis, and stunting.

    • For a more quantitative measure, harvest the above-ground biomass, dry it, and weigh it to determine the percentage of growth reduction.

    • Phytotoxicity to crop species should also be carefully evaluated.[14][15][16][17]

Insecticidal Application

While some methyl benzoate (B1203000) analogs have demonstrated insecticidal properties, the effect of a nitro group can be variable and position-dependent.[18][19] For instance, a nitro group at the ortho position of methyl benzoate has been shown to reduce fumigation toxicity against certain insects.[18] Direct testing of this compound is necessary to determine its insecticidal potential.

Quantitative Data for Analogous Compounds:

CompoundInsect SpeciesLD₅₀ (Contact)LC₅₀ (Fumigation)Reference
Methyl 3-methylbenzoateSolenopsis invicta-0.62 µg/ml[18][19]
BenzylbenzoateSolenopsis invicta23.31 µ g/ant -[18][19]

Experimental Protocol: Insecticidal Bioassay (Contact and Fumigation)

Materials:

  • Test insect species (e.g., Spodoptera frugiperda - fall armyworm, Myzus persicae - green peach aphid)

  • This compound

  • Acetone

  • Micro-syringe or topical applicator

  • Ventilated containers

  • Filter paper

Procedure:

  • Contact Toxicity (Topical Application):

    • Prepare serial dilutions of this compound in acetone.

    • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-syringe.

    • Control insects should be treated with acetone only.

    • Place the treated insects in ventilated containers with a food source.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LD₅₀ (Lethal Dose for 50% of the population).

  • Fumigation Toxicity:

    • Prepare serial dilutions of the test compound in a volatile solvent like acetone.

    • Apply a known amount of each dilution to a filter paper and place it in a sealed container of a specific volume.

    • Introduce the test insects into the container.

    • Control containers should have filter paper treated with solvent only.

    • Record mortality at regular intervals.

    • Calculate the LC₅₀ (Lethal Concentration for 50% of the population).

General Agrochemical Development Workflow

The discovery and development of a new agrochemical active ingredient is a structured process.

Visualization of Agrochemical Discovery Workflow:

G Lead_Discovery Lead Discovery (e.g., this compound) Primary_Screening Primary Screening (In vitro & in vivo assays) Lead_Discovery->Primary_Screening Lead_Optimization Lead Optimization (SAR studies) Primary_Screening->Lead_Optimization Greenhouse_Trials Greenhouse & Field Trials Lead_Optimization->Greenhouse_Trials Toxicology_Ecotoxicology Toxicology & Ecotoxicology Studies Greenhouse_Trials->Toxicology_Ecotoxicology Regulatory_Submission Regulatory Submission Toxicology_Ecotoxicology->Regulatory_Submission Commercialization Commercialization Regulatory_Submission->Commercialization

A generalized workflow for agrochemical discovery and development.

References

Application Notes and Protocols for the Esterification of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its derivatives, especially esters, serve as key intermediates in the synthesis of more complex chemical entities. The esterification of this compound is a fundamental transformation that allows for the protection of the carboxylic acid functionality or for the introduction of various alkyl groups to modify the compound's physicochemical properties.

This document provides detailed application notes and experimental protocols for the esterification of this compound, focusing on common methods such as Fischer-Speier esterification and Williamson ether synthesis-like alkylation. These protocols are designed to be readily applicable in a research and development setting.

Applications in Drug Development

The ester derivatives of this compound are important intermediates in the synthesis of a variety of pharmacologically active compounds. The nitro and methyl substitutions on the benzene (B151609) ring provide handles for further functionalization, while the ester group can be readily hydrolyzed or transformed into other functional groups as required by the synthetic route. For instance, the reduction of the nitro group to an amine, followed by further reactions, can lead to the formation of heterocyclic compounds, a common motif in many drug molecules.

Data Presentation: A Comparative Overview of Esterification Reactions

The following table summarizes quantitative data from representative esterification reactions of this compound.

Ester ProductAlcohol/Alkylating AgentCatalyst/BaseSolventReaction ConditionsYield (%)Reference
Methyl 2-methyl-5-nitrobenzoate (B13354976)Iodomethane (B122720)Potassium CarbonateDMFRoom Temperature, 12h94%[1]
Ethyl 2-methyl-5-nitrobenzoateEthanolThionyl Chloride-Reflux, 3h97.7%Guidechem

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate via Alkylation

This protocol describes the synthesis of methyl 2-methyl-5-nitrobenzoate using iodomethane as the alkylating agent.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • In a dry round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in N,N-dimethylformamide.

  • Slowly add iodomethane (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for approximately 12 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the product.

Results:

This method has been reported to produce methyl 2-methyl-5-nitrobenzoate in a 94% yield as a yellow solid[1].

Protocol 2: General Fischer-Speier Esterification of this compound

This protocol provides a general method for the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol, ethanol, propanol). This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of the desired anhydrous alcohol (can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents This compound + Alcohol/Alkylating Agent + Catalyst/Base Solvent Add Solvent Stir Stir at specified temperature and time Solvent->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Drying Agent Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: Experimental workflow for the esterification of this compound.

Fischer_Esterification_Mechanism CarboxylicAcid Carboxylic Acid (this compound) ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Elimination Ester Ester Product ProtonatedEster->Ester Deprotonation Water Water ProtonatedEster->Water Catalyst H+ Ester->Catalyst Alcohol Alcohol Alcohol->TetrahedralIntermediate

Caption: Simplified signaling pathway of Fischer-Speier esterification.

References

Synthesis of Novel Derivatives from 2-Methyl-5-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives of 2-methyl-5-nitrobenzoic acid. This versatile building block, featuring a carboxylic acid, a nitro group, and a methyl group, offers a scaffold for the development of a wide range of compounds with potential therapeutic applications. The protocols herein cover the synthesis of key intermediates, amide and ester derivatives, and the subsequent reduction of the nitro group to an amino functionality, opening pathways to further heterocyclic structures.

Application Notes

Derivatives of this compound are of significant interest in medicinal chemistry. The presence of the nitroaromatic moiety is a key feature in many biologically active compounds. For instance, nitroimidazole derivatives are utilized as antimicrobial agents, where the nitro group is believed to be crucial for their mechanism of action, which may involve the formation of reactive intermediates that damage microbial DNA[1]. Similarly, various substituted benzamides have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as for antifungal activity[2][3][4].

Furthermore, the amino derivatives, obtained through the reduction of the nitro group, serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, including benzoxazinones[2][3][5][6]. These heterocyclic scaffolds are prevalent in many pharmaceutical agents.

The cytotoxic potential of nitrobenzoic acid derivatives has also been explored, with some compounds showing promise as anticancer agents[7][8]. The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs), which can lead to the suppression of tumor-promoting proteins. Other related compounds have been shown to inhibit cell signaling pathways such as the MEK1/2 pathway, which is crucial for cell proliferation and survival in certain cancers[9].

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various derivatives from this compound.

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoyl Chloride (Intermediate)

This protocol outlines the conversion of this compound to its highly reactive acyl chloride derivative, a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ice bath

  • Reflux condenser

  • Nitrogen sweep apparatus with HCl gas scrubber

  • Vacuum distillation apparatus

  • Round-bottom flask (1-L)

Procedure:

  • Charge a 1-L round-bottom flask with 200 g (1.10 mol) of this compound.

  • Cool the flask in an ice bath.

  • Carefully add 307 mL (4.20 mol) of thionyl chloride to the flask in one portion.

  • Remove the ice bath and set up the apparatus for reflux with a nitrogen sweep directed to an HCl gas scrubber.

  • Reflux the reaction mixture overnight.

  • After the reaction is complete, remove the excess thionyl chloride and gaseous byproducts (SO₂ and HCl) by vacuum distillation.

  • The resulting solid residue is 2-methyl-5-nitrobenzoyl chloride, which can be used in the next step without further purification[10].

Protocol 2: Synthesis of N-Substituted-2-methyl-5-nitrobenzamides

This protocol describes the synthesis of amide derivatives from 2-methyl-5-nitrobenzoyl chloride and a primary or secondary amine. A specific example for the synthesis of 5-Nitro-N,N,2-trimethylbenzamide is provided.

Materials:

Procedure (Example: 5-Nitro-N,N,2-trimethylbenzamide):

  • Immediately dissolve the 2-methyl-5-nitrobenzoyl chloride from Protocol 1 in 100 mL of methylene chloride.

  • In a separate flask, cool 500 mL (4.45 mol) of a commercial 40% dimethylamine solution to 0-12 °C using a dry ice-acetone bath.

  • Add the solution of 2-methyl-5-nitrobenzoyl chloride dropwise with stirring to the cooled dimethylamine solution, maintaining the temperature between 0 °C and 12 °C[10].

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Dilute the reaction mixture with water and extract with methylene chloride.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting material can be further purified by vacuum distillation to afford 5-nitro-N,N,2-trimethylbenzamide[10].

Protocol 3: Synthesis of Alkyl 2-Methyl-5-nitrobenzoates

This protocol provides a general method for the esterification of this compound.

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol (B129727), ethanol)

  • Inert solvent (e.g., toluene)

  • Polyfluoroalkanesulfonic acid hydrate (B1144303) (catalyst)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve the this compound in an inert solvent such as toluene (B28343).

  • Add the polyfluoroalkanesulfonic acid hydrate catalyst (approximately 2-10 mol% relative to the nitrobenzoic acid)[1].

  • Heat the solution to about 60-120 °C[1].

  • Add an excess of the desired alcohol (e.g., 300-600 mol%) to the reaction mixture[1].

  • Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with water and a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by recrystallization or chromatography.

Protocol 4: Reduction of the Nitro Group to an Amino Group

This protocol describes the catalytic hydrogenation of the nitro group of a this compound derivative to the corresponding amine.

Materials:

  • A this compound derivative (e.g., ester or amide)

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve the 2-methyl-5-nitrobenzoate (B13354976) derivative in methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution[11].

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen) to remove air[10].

  • Pressurize the vessel with hydrogen gas (typically to 1-4 atm) and stir the mixture vigorously at room temperature[11].

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas[10].

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with a small amount of the solvent[10].

  • The filtrate contains the desired 2-methyl-5-aminobenzoic acid derivative, which can be isolated by removing the solvent under reduced pressure.

Protocol 5: Synthesis of Benzoxazinone (B8607429) Derivatives from 2-Methyl-5-aminobenzoic Acid

This protocol provides a general route for the synthesis of benzoxazinone derivatives from the amino-functionalized product of Protocol 4.

Materials:

  • 2-Methyl-5-aminobenzoic acid derivative

  • An appropriate acyl chloride (e.g., N-phthaloylglycine chloride)

  • Triethylamine (B128534)

  • Cyanuric chloride

  • Toluene

  • Standard laboratory glassware for reflux and workup

Procedure:

  • React the 2-methyl-5-aminobenzoic acid derivative with an acyl chloride in the presence of triethylamine to form the corresponding N-acylated intermediate[2].

  • In a separate flask, dissolve the N-acylated intermediate in toluene and add triethylamine.

  • While stirring, add cyanuric chloride portion-wise to the solution[2].

  • Reflux the reaction mixture and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and wash with a saturated sodium bicarbonate solution and then with water[2].

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude benzoxazinone derivative.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for representative derivatives of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and a Key Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference(s)
This compoundC₈H₇NO₄181.15175-178Needles or beige solid[8]
5-Nitro-N,N,2-trimethylbenzamideC₁₀H₁₂N₂O₃208.2298-99Solid[10]

Table 2: Synthesis Yields of Representative Derivatives

DerivativeStarting MaterialReagentsYield (%)Reference(s)
2-Methyl-5-nitrobenzoyl chlorideThis compoundThionyl chlorideNot specified, used directly[10]
5-Nitro-N,N,2-trimethylbenzamide2-Methyl-5-nitrobenzoyl chlorideDimethylamine83[10]
Methyl 2-methyl-5-nitrobenzoateThis compoundMethanol, Acid catalystHigh (not quantified)[1]
2-Methyl-5-aminobenzoic acid derivativeThis compound derivativeH₂, Pd/C>95 (for analogous substrates)[11]

Table 3: Biological Activity of Related Nitrobenzoic Acid and Benzamide Derivatives

Compound ClassSpecific Derivative/CompoundTarget/Organism(s)Activity (MIC / IC₅₀)Reference(s)
Antimicrobial Agents
Substituted BenzamidesCompound 8i and 9 (structures not specified)Gram-positive and Gram-negative bacteriaGood activity (not quantified)[2][3]
2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt)Staphylococcus aureus, Escherichia coliBroad inhibitory profile[12]
Anticancer Agents
Benzoic acid derivativesDihydroxybenzoic acid (DHBA)HDAC (Histone Deacetylases)Inhibits HDAC activity
Salicylic acid analog (Acibenzolar-S-methyl)SH-SY5Y neuroblastoma cellsMEK1/2 Signaling PathwayReduces cell viability[9]

Visualizations

The following diagrams illustrate the key synthetic pathways and a potential biological mechanism of action for derivatives of this compound.

Synthesis_Workflow A This compound B 2-Methyl-5-nitrobenzoyl Chloride A->B SOCl₂ D Alkyl 2-Methyl- 5-nitrobenzoates A->D ROH, H⁺ C N-Substituted-2-methyl- 5-nitrobenzamides B->C R₂NH E 2-Methyl-5-aminobenzoic Acid Derivatives C->E H₂, Pd/C D->E H₂, Pd/C F Benzoxazinone Derivatives E->F Acyl Chloride, Cyanuric Chloride

Caption: Synthetic pathways for derivatives of this compound.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Derivative 2-Methyl-5-nitrobenzoic Acid Derivative Derivative->MEK Inhibition

Caption: Postulated inhibition of the MEK/ERK signaling pathway by a derivative.

References

HPLC analytical method for 2-Methyl-5-nitrobenzoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Quantification of 2-Methyl-5-nitrobenzoic Acid

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its accurate quantification crucial for quality control and process monitoring. The described reversed-phase HPLC (RP-HPLC) method is designed for high-throughput analysis, offering excellent sensitivity, specificity, and reproducibility.

Introduction

This compound, also known as 5-Nitro-o-toluic acid, requires precise analytical methods to ensure its purity and concentration in various sample matrices.[1] RP-HPLC is a widely adopted technique for the analysis of polar aromatic compounds like nitrobenzoic acid isomers.[2][3] This method utilizes a C18 stationary phase to separate the analyte from potential impurities, with detection achieved via UV spectrophotometry. The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time.

Experimental

Instrumentation and Consumables
  • HPLC system equipped with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2][3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[4]

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is provided in the table below. An isocratic elution is employed for simplicity and robustness. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, leading to improved retention and peak symmetry on the reversed-phase column.

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C[6]
Detection Wavelength 254 nm[2][3][7]
Injection Volume 10 µL[2][6]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase.

  • Dilute the sample solution with the mobile phase to a final concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial prior to injection.[6]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative performance of the HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 4-6 minutes

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector (254 nm) column->detector Elution data Data Acquisition and Processing detector->data Signal quant Quantification data->quant Peak Area

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: GC-MS Analysis of 2-Methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocol

This protocol outlines the necessary reagents, instrumentation, and procedures for the GC-MS analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (GC grade)

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)[5]

  • Anhydrous Sodium Sulfate (B86663)

  • Saturated Sodium Chloride solution

  • Deionized Water

  • GC autosampler vials with inserts

Instrumentation

A standard Gas Chromatography system equipped with a Mass Spectrometric detector (GC-MS) is required. The following specifications are recommended:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • GC Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[6]

  • Autosampler: G4513A or equivalent

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation and Derivatization (Esterification)

The carboxyl group of this compound is derivatized to its methyl ester to increase volatility.[2][5]

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

  • Derivatization:

    • Pipette 1 mL of the sample or standard solution into a clean, dry reaction vial.

    • Add 1 mL of 14% BF3-Methanol solution.[5]

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[5]

    • After cooling to room temperature, add 2 mL of saturated sodium chloride solution and 2 mL of dichloromethane.

    • Vortex for 1 minute to extract the derivatized analyte into the organic layer.

    • Allow the layers to separate and carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC autosampler vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of the derivatized this compound.

Parameter Setting
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C[6]
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate15°C/min to 280°C[6]
Final Hold Time5 minutes[6]
Column
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[6]
MS Source Temp.230°C[6]
MS Quad Temp.150°C
Transfer Line Temp.280°C[6]
Scan ModeFull Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of this compound should be performed by constructing a calibration curve from the analysis of the derivatized working standard solutions.

Calibration Curve Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,910
10155,432
25389,123
50775,890
Method Validation Parameters
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Visualizations

Experimental Workflow

G GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Methanol A->B C Add BF3-Methanol B->C D Heat at 60°C C->D E Add Dichloromethane & Sat. NaCl D->E F Vortex & Separate Layers E->F G Collect & Dry Organic Layer F->G H Inject into GC-MS G->H I Data Acquisition H->I J Peak Integration I->J K Quantification J->K L L K->L Generate Report G Esterification of this compound reactant1 This compound C₈H₇NO₄ catalyst BF₃ reactant1->catalyst reactant2 Methanol CH₃OH reactant2->catalyst product Methyl 2-methyl-5-nitrobenzoate C₉H₉NO₄ catalyst->product water H₂O product->water +

References

Application Notes and Protocols for 2-Methyl-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-5-nitrobenzoic acid as a versatile building block in organic chemistry. Key applications include the synthesis of bioactive heterocyclic compounds, such as quinazolinones, and as a crucial intermediate in the synthesis of the anticancer drug raltitrexed (B1684501).

Physicochemical Properties and Safety Information

This compound is a light yellow solid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] It is insoluble in water and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Table 1: Physicochemical Data of this compound and Key Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₈H₇NO₄181.15177-180Light yellow solid1975-52-6[2]
2-Methyl-5-aminobenzoic acidC₈H₉NO₂151.16175-178Off-white to tan powder642-49-9
2-Methyl-6-nitroquinazolin-4(3H)-oneC₉H₇N₃O₃205.17>300White to off-white solid24688-36-6

Application 1: Synthesis of Bioactive Quinazolinone Scaffolds

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] this compound serves as a key precursor for the synthesis of substituted quinazolinones. The synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

Experimental Workflow for Quinazolinone Synthesis

The overall workflow for the synthesis of a 2-methyl-6-nitroquinazolin-4(3H)-one from this compound is depicted below.

Quinazolinone_Synthesis start This compound intermediate 2-Methyl-5-aminobenzoic acid start->intermediate Reduction (e.g., H2, Pd/C) product 2-Methyl-6-nitroquinazolin-4(3H)-one intermediate->product Cyclization (e.g., Acetic Anhydride)

Caption: Synthetic workflow for 2-methyl-6-nitroquinazolin-4(3H)-one.

Detailed Experimental Protocols

Protocol 1: Reduction of this compound to 2-Methyl-5-aminobenzoic acid

This protocol describes the catalytic hydrogenation of this compound to 2-Methyl-5-aminobenzoic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-5-aminobenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Table 2: Quantitative Data for the Reduction of this compound

ParameterValue
Starting MaterialThis compound
Product2-Methyl-5-aminobenzoic acid
Catalyst10% Pd/C
SolventMethanol
TemperatureRoom Temperature
Reaction Time2-12 hours
Typical Yield>95%

Protocol 2: Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one

This protocol details the cyclization of 2-Methyl-5-aminobenzoic acid to form the quinazolinone ring system.

Materials:

Procedure:

  • A mixture of 2-Methyl-5-aminobenzoic acid (1.0 eq) and an excess of acetic anhydride is heated under reflux for several hours.

  • The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is the crude 2-methyl-6-nitroquinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Table 3: Quantitative Data for the Synthesis of 2-Methyl-6-nitroquinazolin-4(3H)-one

ParameterValue
Starting Material2-Methyl-5-aminobenzoic acid
Product2-Methyl-6-nitroquinazolin-4(3H)-one
ReagentAcetic Anhydride
TemperatureReflux
Typical YieldHigh
Characterization Data for 2-Methyl-6-nitroquinazolin-4(3H)-one
  • ¹H NMR: Spectral data for similar quinazolinone structures show characteristic peaks for the aromatic protons and the methyl group.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[4]

  • IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching, C=O stretching, and aromatic C-H stretching.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).[5]

Mechanism of Action of Antibacterial Quinazolinones

Some quinazolinone derivatives exhibit antibacterial activity by inhibiting bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation.[5][6] By interfering with this signaling pathway, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the development of resistance.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Autoinducer Autoinducer Signal Molecules Receptor Receptor Protein Autoinducer->Receptor Binds to Virulence Virulence Gene Expression Receptor->Virulence Activates Quinazolinone Quinazolinone Derivative Quinazolinone->Receptor Inhibits Binding

Caption: Inhibition of bacterial quorum sensing by quinazolinone derivatives.

Application 2: Intermediate for the Anticancer Drug Raltitrexed

This compound is a key starting material in the multi-step synthesis of a crucial intermediate for the anticancer drug raltitrexed. Raltitrexed is a potent and specific inhibitor of thymidylate synthase (TS), an enzyme essential for DNA synthesis and repair.[7] By inhibiting TS, raltitrexed leads to "thymineless death" in rapidly dividing cancer cells.[7]

Synthetic Workflow for Raltitrexed Intermediate

The synthesis of the key intermediate, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, from this compound involves a series of transformations including reduction, cyclization, and bromination.

Raltitrexed_Intermediate_Synthesis start This compound step1 2-Methyl-5-aminobenzoic acid start->step1 Reduction step2 2-Methyl-6-aminoquinazolin-4(3H)-one step1->step2 Cyclization step3 2,6-Dimethylquinazolin-4(3H)-one step2->step3 Sandmeyer Reaction product 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one step3->product Bromination Raltitrexed_MOA cluster_cell Cancer Cell dUMP dUMP dTMP dTMP dUMP->dTMP Catalyzed by TS DNA DNA Synthesis dTMP->DNA TS Thymidylate Synthase (TS) Apoptosis Apoptosis DNA->Apoptosis Disruption leads to Raltitrexed Raltitrexed Raltitrexed->TS Inhibits

References

Application Notes and Protocols: 2-Methyl-5-nitrobenzoic Acid in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methyl-5-nitrobenzoic acid as a key intermediate in the synthesis of azo dyes and pigments. This document offers detailed experimental protocols for the synthesis of a representative azo dye, a summary of expected quantitative data, and visualizations of the synthesis workflow.

Introduction

This compound is an important aromatic intermediate characterized by a carboxylic acid group, a methyl group, and a nitro group attached to a benzene (B151609) ring. This substitution pattern makes it a valuable precursor in the synthesis of a variety of colorants. The amino group, which can be obtained from the reduction of the nitro group, is readily diazotized and coupled with various aromatic compounds to form azo dyes. The presence of the electron-withdrawing nitro group and the methyl group can influence the final color and properties of the resulting dye, such as its lightfastness and thermal stability. The carboxylic acid group can be leveraged to enhance solubility or to act as a reactive site for further functionalization.

Applications in Dye and Pigment Synthesis

The primary application of this compound in this context is as a precursor to the diazo component in the formation of azo dyes. The general synthetic pathway involves the reduction of the nitro group to an amino group, followed by a two-step diazotization and coupling process.

  • Azo Dyes: These are the largest class of synthetic dyes and are characterized by the presence of the azo group (-N=N-). The color of the dye is determined by the specific aromatic structures joined by the azo linkage.

  • Pigments: Azo pigments are a subset of azo compounds that are insoluble in the application medium. They are widely used in printing inks, paints, and plastics.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye starting from this compound. The first protocol describes the reduction of the nitro group to form 2-amino-5-methylbenzoic acid, and the subsequent protocols detail the diazotization and coupling reactions to form the final azo dye.

Protocol 1: Reduction of this compound to 2-Amino-5-methylbenzoic Acid

This protocol outlines the reduction of the nitro group to an amino group, a necessary step before diazotization.

Materials:

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides is formed.

  • Filter the mixture and wash the precipitate with hot ethanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude 2-amino-5-methylbenzoic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

Protocol 2: Diazotization of 2-Amino-5-methylbenzoic Acid

This protocol describes the conversion of the primary aromatic amine to a diazonium salt.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve 2-amino-5-methylbenzoic acid (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL), warming gently if necessary to achieve dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 3: Azo Coupling with 2-Naphthol (B1666908)

This protocol details the reaction of the freshly prepared diazonium salt with 2-naphthol to form a colored azo dye.

Materials:

  • Diazonium salt solution from Protocol 2

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 30 mL of a 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with constant stirring, maintaining the temperature below 5 °C. A colored precipitate of the azo dye will form.

  • Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the expected quantitative data for a representative azo dye synthesized from this compound and 2-naphthol. The data is illustrative and based on typical results for similar azo dyes.

Table 1: Physicochemical Properties of the Azo Dye

PropertyValue
Molecular Formula C₁₈H₁₃N₃O₅
Molecular Weight 351.32 g/mol
Appearance Red to brown powder
Melting Point >250 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMF and DMSO

Table 2: Spectroscopic and Coloristic Data

ParameterValue
Yield (%) 80-90%
λmax (in DMF) (nm) 480 - 520 nm
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) 25,000 - 35,000
Color Red-Orange

Table 3: Fastness Properties of the Azo Dye on Polyester Fabric

Fastness TestRating (1-5 Scale, 5 is excellent)
Light Fastness 4-5
Wash Fastness 4
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Visualizations

The following diagrams illustrate the key workflows in the synthesis of azo dyes from this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reduction Reduction cluster_intermediate Intermediate cluster_diazotization Diazotization cluster_diazonium Reactive Intermediate cluster_coupling Azo Coupling cluster_product Final Product 2_Methyl_5_nitrobenzoic_acid This compound Reduction Reduction (e.g., SnCl2/HCl) 2_Methyl_5_nitrobenzoic_acid->Reduction 2_Amino_5_methylbenzoic_acid 2-Amino-5-methylbenzoic Acid Reduction->2_Amino_5_methylbenzoic_acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) 2_Amino_5_methylbenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Coupling_Agent->Coupling Azo_Dye Azo Dye/Pigment Coupling->Azo_Dye

Caption: General workflow for the synthesis of an azo dye from this compound.

ExperimentalWorkflow Start Start: 2-Amino-5-methylbenzoic Acid Dissolve_Amine Dissolve in HCl/H2O Start->Dissolve_Amine Cool_to_0_5 Cool to 0-5°C in Ice Bath Dissolve_Amine->Cool_to_0_5 Add_NaNO2 Add NaNO2 dropwise (T < 5°C) Cool_to_0_5->Add_NaNO2 Prepare_NaNO2 Prepare cold NaNO2 solution Prepare_NaNO2->Add_NaNO2 Stir_30min Stir for 30 min at 0-5°C Add_NaNO2->Stir_30min Diazonium_Ready Diazonium Salt Solution Ready Stir_30min->Diazonium_Ready Couple Slowly add Diazonium Salt to Naphthol Solution (T < 5°C) Diazonium_Ready->Couple Prepare_Naphthol Dissolve 2-Naphthol in NaOH Cool_Naphthol Cool to 0-5°C Prepare_Naphthol->Cool_Naphthol Cool_Naphthol->Couple Stir_2_3h Stir for 2-3 hours Couple->Stir_2_3h Filter Filter the Precipitate Stir_2_3h->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry in Vacuum Oven Recrystallize->Dry End Purified Azo Dye Dry->End

Caption: Detailed experimental workflow for azo dye synthesis.

Experimental procedure for the reduction of the nitro group in 2-Methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the experimental procedures for the reduction of the nitro group in 2-Methyl-5-nitrobenzoic acid, providing detailed protocols and comparative data for researchers, scientists, and drug development professionals.

Application Notes

The reduction of the nitro group in this compound to yield 2-Methyl-5-aminobenzoic acid is a pivotal transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. The resulting amino acid is a versatile building block, offering two modifiable functional groups: the amino group and the carboxylic acid. Several methods are commonly employed for this reduction, each with its own advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact. The most prevalent methods include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction.[1][2] It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under mild temperature and pressure conditions. This method is favored for its high yields and the ease of catalyst removal by filtration. However, it requires specialized equipment for handling hydrogen gas. A continuous-flow packed-bed catalytic reactor has been shown to be a green and efficient alternative to conventional batch processing for the hydrogenation of aromatic nitrobenzoic acids.[3]

Metal-Acid Reductions: This classical approach utilizes easily oxidized metals in the presence of an acid.[4] Common systems include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and hydrochloric acid.[5][6][7][8][9] These methods are robust and do not require specialized pressure equipment. The reaction with Sn/HCl proceeds through the transfer of electrons from the metal to the nitro group, which is protonated by the acid.[9] The workup typically involves filtration to remove the metal salts and basification to liberate the free amine. While effective, these reactions can generate significant amounts of metallic waste.

Transfer Hydrogenation: This method provides a convenient alternative to the use of gaseous hydrogen.[10] It employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or hydrazine, in the presence of a catalyst, commonly Pd/C.[10][11] The in situ generation of hydrogen makes this technique experimentally simpler and safer to handle than direct hydrogenation.

Comparative Data of Reduction Methods

Reduction MethodTypical ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂High yields, clean reaction, catalyst is recyclable.[1][12]Requires specialized pressure equipment for handling H₂ gas.
Metal-Acid Reduction (Sn/HCl) Tin (Sn), Hydrochloric Acid (HCl)Robust, no specialized pressure equipment needed.[6][7]Generates significant metallic waste, workup can be cumbersome.[13]
Metal-Acid Reduction (Fe/HCl) Iron (Fe), Hydrochloric Acid (HCl)Inexpensive, effective.[5][8]Can require heating, generates iron sludge.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of H₂ gas, experimentally simpler.[10]May require stoichiometric amounts of the hydrogen donor.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound to 2-Methyl-5-aminobenzoic acid via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Magnetic stirrer and stir bar

  • Filter paper or Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g) in a suitable solvent such as methanol or ethanol (e.g., 20 mL).[1]

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Seal the vessel and purge it with an inert gas to remove any air.[1]

  • Introduce hydrogen gas into the vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-5 bar).

  • Stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-5-aminobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow start Start dissolve Dissolve this compound in Methanol/Ethanol start->dissolve add_catalyst Add 10% Pd/C catalyst under inert atmosphere dissolve->add_catalyst setup_hydrogenation Seal vessel, purge with N₂, then introduce H₂ add_catalyst->setup_hydrogenation react Stir vigorously at room temperature under H₂ atmosphere setup_hydrogenation->react monitor Monitor reaction progress (TLC, H₂ uptake) react->monitor workup Vent H₂, purge with N₂, filter through Celite® monitor->workup Reaction complete isolate Concentrate filtrate in vacuo workup->isolate purify Purify by recrystallization (if necessary) isolate->purify end_product 2-Methyl-5-aminobenzoic acid purify->end_product

Caption: Workflow for the catalytic hydrogenation of this compound.

Signaling Pathway of Nitro Group Reduction

signaling_pathway cluster_reagents Reducing System nitro This compound (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine 2-Methyl-5-aminobenzoic acid (Ar-NH₂) hydroxylamine->amine + 2e⁻, + 2H⁺ reagents H₂/Pd/C or Sn/HCl

Caption: Stepwise reduction of the nitro group to an amine.

References

Application Notes and Protocols for High-Yield Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-yield synthesis methods of 2-Methyl-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and chemical industries.[1] The methods described herein are based on established and reliable procedures, offering high selectivity and yields.

Overview of Synthesis Strategies

The synthesis of this compound can be effectively achieved through two primary routes:

  • Method A: Nitration of 3-Methylbenzoic Acid or its Ester followed by Hydrolysis. This is a widely used and environmentally conscious approach that offers high regioselectivity. The directing effects of the methyl (ortho, para-directing) and carboxyl/ester (meta-directing) groups favor the introduction of the nitro group at the C5 position.[2]

  • Method B: Oxidation of 2-Methyl-5-nitrotoluene. This method involves the oxidation of the methyl group of 2-methyl-5-nitrotoluene to a carboxylic acid. While a viable route, it may require strong oxidizing agents.

This document will focus on Method A, which is well-documented to provide high yields and purity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the recommended synthesis protocol.

Table 1: Optimized Reaction Conditions for the Nitration of Methyl 3-methylbenzoate (B1238549)

ParameterValueReference
Starting MaterialMethyl 3-methylbenzoate[2]
Nitrating AgentFuming Nitric Acid / Acetic Anhydride (B1165640)[2][3]
Molar Ratio (Substrate:HNO₃:Ac₂O)1 : 1.4 - 1.7 : 1.5[2]
Reaction Temperature0 - 15 °C[2][4]
Reaction Time0.5 - 3 hours[2][4]
SolventAcetic Anhydride[2][4]

Table 2: Yields and Purity

StepProductYieldPurityReference
NitrationMethyl 2-methyl-5-nitrobenzoate (B13354976)94%High (recrystallized)[5]
HydrolysisThis compound90-96% (crude)High (after recrystallization)[6]

Experimental Protocols

Method A: Synthesis via Nitration of Methyl 3-methylbenzoate and Subsequent Hydrolysis

This two-step synthesis involves the regioselective nitration of methyl 3-methylbenzoate, followed by the hydrolysis of the resulting ester to yield this compound.[2]

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate

Materials:

  • Methyl 3-methylbenzoate

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Ethanol (B145695) (for recrystallization)

  • Sodium Bicarbonate Solution (5%)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

  • Beakers

  • Reflux condenser

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.[4]

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.[4] Caution: The addition is exothermic and should be controlled to prevent side reactions.[4]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the completion of the nitration.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Slowly pour the reaction mixture over a beaker of crushed ice with vigorous stirring. The crude product, methyl 2-methyl-5-nitrobenzoate, will precipitate as a solid.[2]

  • Isolate the solid product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.[2]

  • Further wash the solid with a cold 5% sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with cold deionized water.[2]

  • The crude product can be purified by recrystallization from ethanol to yield pure methyl 2-methyl-5-nitrobenzoate.[2] Dry the purified product under vacuum.[2]

Step 2: Hydrolysis of Methyl 2-methyl-5-nitrobenzoate to this compound

Materials:

  • Methyl 2-methyl-5-nitrobenzoate (from Step 1)

  • Sodium Hydroxide (B78521) (2 M aqueous solution)

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

  • pH paper or pH meter

Protocol:

  • Place the purified methyl 2-methyl-5-nitrobenzoate in a round-bottom flask equipped with a reflux condenser.[2]

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 - 3.0 eq).[2]

  • Heat the mixture to reflux with stirring.[2] Monitor the reaction progress by TLC until the starting ester is no longer detectable.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Place the flask in an ice bath and acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2.[2]

  • The this compound will precipitate out of the solution as a solid.[2]

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[2]

  • Dry the final product, this compound, in a desiccator or a vacuum oven at a low temperature.[2] The crude product can be further purified by recrystallization from an ethanol-water mixture.[4]

Visualized Workflows and Relationships

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis A Methyl 3-methylbenzoate C Nitration Reaction (0-15 °C) A->C A->C B Nitrating Mixture (Fuming HNO₃ / Ac₂O) B->C B->C D Crude Methyl 2-methyl-5-nitrobenzoate C->D C->D Precipitation E Purification (Recrystallization from Ethanol) D->E D->E Washing F Pure Methyl 2-methyl-5-nitrobenzoate E->F E->F G Pure Methyl 2-methyl-5-nitrobenzoate I Reflux G->I G->I H NaOH (aq) H->I H->I J Acidification (HCl) I->J I->J Cooling K Crude this compound J->K J->K Precipitation L Purification (Recrystallization) K->L K->L Filtration & Washing M Pure this compound L->M L->M

Caption: Experimental workflow for the synthesis of this compound.

G reactant Methyl 3-methylbenzoate intermediate Methyl 2-methyl-5-nitrobenzoate reactant->intermediate Nitration (HNO₃/Ac₂O) product This compound intermediate->product Hydrolysis (NaOH, then H⁺)

Caption: Chemical transformation from reactant to final product.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients.[2] It serves as a key intermediate in the preparation of compounds used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and treatments for conditions such as spinal muscular atrophy (SMA).[1] Its functional groups allow for a variety of chemical modifications, making it a versatile precursor in medicinal chemistry.

Disclaimer: The provided protocols are for informational purposes and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 2-Methyl-5-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common laboratory synthesis involves the direct nitration of 2-methylbenzoic acid (o-toluic acid) using a mixed acid solution of concentrated nitric acid and sulfuric acid. An alternative, though less direct, route is the oxidation of 2-methyl-5-nitrotoluene using a strong oxidizing agent like potassium permanganate (B83412) or sodium dichromate in an acidic solution.[1][2]

Q2: What is a realistic yield for the nitration of 2-methylbenzoic acid?

While yields are highly dependent on reaction scale and the precise control of reaction parameters, optimized procedures for similar nitration reactions report yields in the range of 80-95%.[3][4] Factors such as temperature control, the rate of addition of the nitrating agent, and careful product workup are critical for achieving high yields.[5]

Q3: What are the most critical safety precautions for this synthesis?

The nitration of aromatic compounds is a highly exothermic process. The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent.[6][7] Key safety precautions include:

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.[7]

  • Perform the reaction in a well-ventilated chemical fume hood.

  • The addition of the nitrating agent must be done slowly and in a controlled manner, with vigorous stirring and efficient cooling in an ice-salt bath to maintain the recommended temperature range.[5][8]

  • Never add water to the concentrated acid mixture; always pour the reaction mixture onto ice for quenching.[8]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

A: Low yield is a common issue that can stem from several factors throughout the experimental process. The most frequent causes are incomplete reactions, the formation of unwanted side products, or loss of product during the workup and purification phases.[5] A systematic approach to identifying and resolving the issue is recommended.

Table 1: Troubleshooting Low Yield

Potential CauseRecommended Solutions & Optimizations
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.[5] If the reaction stalls, consider extending the reaction time moderately while maintaining a low temperature.
Side Reactions Over-oxidation: The methyl group is susceptible to oxidation. Maintain strict temperature control below 15°C, as higher temperatures can accelerate side reactions.[5][6] Dinitration: The formation of dinitro products is favored at higher temperatures. Ensure the reaction temperature does not exceed the recommended range.[6]
Product Loss During Workup Ensure the product fully precipitates by pouring the reaction mixture into a sufficient quantity of cracked ice and allowing adequate time for precipitation.[8] When washing the crude product, use ice-cold water to minimize solubility losses.[5]
Issue 2: Product Impurity and Isomer Formation

Q: My product appears impure, and I suspect the formation of the 2-methyl-3-nitrobenzoic acid isomer. How can I improve the regioselectivity of the reaction?

A: In the nitration of 2-methylbenzoic acid, both the methyl (-CH₃) and carboxylic acid (-COOH) groups are ortho, para-directing substituents. However, under the strongly acidic conditions of the reaction, the directing influence can be complex, potentially leading to a mixture of isomers. Controlling reaction parameters is key to maximizing the yield of the desired 5-nitro isomer.

G cluster_0 Directing Effects on 2-Methylbenzoic Acid A 2-Methylbenzoic Acid B Methyl Group (-CH₃) Ortho, Para-Director A->B Directs to 3, 5 C Carboxylic Acid Group (-COOH) Meta-Director (under strong acid) A->C Directs to 3, 5 D Position 5 (Para to -CH₃, Meta to -COOH) Favored Product B->D E Position 3 (Ortho to -CH₃, Meta to -COOH) Possible Byproduct B->E C->D C->E G start Start step1 Dissolve 2-methylbenzoic acid in conc. H₂SO₄ in flask start->step1 step2 Cool flask to 0°C in ice-salt bath step1->step2 step3 Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) and cool separately step2->step3 step4 Slowly add nitrating mixture to flask via dropping funnel (Maintain Temp: 0-10°C) step3->step4 step5 Stir for 30 min after addition is complete step4->step5 step6 Pour reaction mixture onto large volume of cracked ice step5->step6 step7 Stir until precipitate forms and ice melts step6->step7 step8 Filter crude product using Büchner funnel step7->step8 step9 Wash crude product with ice-cold water step8->step9 step10 Recrystallize product from ethanol/water mixture step9->step10 end Dry and Characterize Pure Product step10->end

References

Technical Support Center: Purification of Crude 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route. When synthesized via nitration of 3-methylbenzoic acid or its esters, common impurities include positional isomers such as 3-methyl-4-nitrobenzoic acid and 3-methyl-6-nitrobenzoic acid. Residual starting materials and byproducts from side reactions during the nitration process can also be present. If the synthesis involves the hydrolysis of a methyl ester, incomplete hydrolysis can leave residual methyl 2-methyl-5-nitrobenzoate.

Q2: What are the recommended primary purification techniques for crude this compound?

The most effective and commonly used purification techniques are recrystallization and acid-base extraction. For highly impure samples or to separate close-boiling isomers, column chromatography may be necessary.

Q3: Which solvent system is best for the recrystallization of this compound?

An ethanol-water mixture is a widely used and effective solvent system for the recrystallization of this compound.[1] The crude product is dissolved in a minimal amount of hot ethanol (B145695), followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Slow cooling then promotes the formation of pure crystals.

Q4: How can I assess the purity of my final product?

Several methods can be used to determine the purity of the final product:

  • Melting Point: A sharp melting point range close to the literature value (170-173 °C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can resolve isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding an excess will keep more of the product dissolved in the mother liquor upon cooling.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
Incomplete precipitation Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation.
Product is significantly soluble in the wash solvent Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Problem 2: Product is Discolored (Yellow or Brownish)
Potential Cause Troubleshooting Steps
Presence of colored impurities Treat the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb many colored impurities.
Degradation of the product Avoid prolonged heating during recrystallization, as this can lead to product degradation.
Residual acidic impurities from synthesis Ensure the crude product is thoroughly washed to remove any residual acids from the nitration step before proceeding with purification.
Problem 3: Oily Product Instead of Crystals
Potential Cause Troubleshooting Steps
High concentration of impurities If the product "oils out," it may be due to a high level of impurities that lower the melting point of the mixture. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
Inappropriate solvent system The boiling point of the solvent may be too high, causing the solute to melt before it dissolves. Try a different solvent system with a lower boiling point.
Insufficient solvent Add a small amount of additional hot solvent to see if the oil dissolves. If it does, proceed with the recrystallization by allowing it to cool slowly.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal and any other insoluble impurities into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the clear filtrate until the solution just begins to turn cloudy. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble sodium salt and move to the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction twice.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of ice-cold water to remove any inorganic salts.

  • Drying: Dry the purified product.

Quantitative Data

Table 1: Physical Properties and Purity Assessment of this compound

ParameterValue
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point (pure)170-173 °C
Purity after Recrystallization>98%
Purity after Acid-Base Extraction>95%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Primary AcidBase Acid-Base Extraction Crude->AcidBase Alternative Column Column Chromatography (For high impurity levels) Crude->Column Optional Pre-purification PureProduct Pure this compound Recrystallization->PureProduct AcidBase->PureProduct Column->Recrystallization

Caption: General purification workflow for crude this compound.

Troubleshooting_Purity Start Low Purity after Initial Purification CheckMeltingPoint Check Melting Point Start->CheckMeltingPoint BroadRange Broad or Depressed MP? CheckMeltingPoint->BroadRange RecrystallizeAgain Repeat Recrystallization (Slow cooling, min. solvent) BroadRange->RecrystallizeAgain Yes CheckTLC Analyze by TLC BroadRange->CheckTLC No Success Purity Improved RecrystallizeAgain->Success AcidBase Perform Acid-Base Extraction AcidBase->Success ColumnChrom Consider Column Chromatography ColumnChrom->Success MultipleSpots Multiple Spots? CheckTLC->MultipleSpots MultipleSpots->AcidBase Yes (Polar Impurities) MultipleSpots->ColumnChrom Yes (Isomers) MultipleSpots->Success No

Caption: Troubleshooting decision tree for low product purity.

Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase CrudeInSolvent Crude Product in Organic Solvent (e.g., Ether) AddBase Add NaHCO3(aq) & Shake CrudeInSolvent->AddBase NeutralImpurities Neutral Impurities in Organic Layer SodiumSalt Sodium 2-Methyl-5-nitrobenzoate in Aqueous Layer AddAcid Add HCl(aq) to pH ~2 SodiumSalt->AddAcid PureProduct Precipitated Pure Product Filter Filter and Dry PureProduct->Filter SeparateLayers Separate Layers AddBase->SeparateLayers SeparateLayers->NeutralImpurities Organic SeparateLayers->SodiumSalt Aqueous AddAcid->PureProduct

Caption: Workflow diagram for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary synthetic routes are:

  • Nitration of 3-Methylbenzoic Acid (m-Toluic Acid): This involves the direct nitration of the aromatic ring of m-toluic acid.

  • Oxidation of 2-Methyl-5-nitrotoluene: This method involves the oxidation of the methyl group of 2-Methyl-5-nitrotoluene to a carboxylic acid. A similar industrial process uses 2-methyl-5-nitroaniline (B49896) as the starting material.[1]

Q2: What are the expected side products when synthesizing this compound via nitration of m-toluic acid?

A2: The nitration of m-toluic acid can lead to the formation of several isomeric side products because the methyl and carboxylic acid groups direct the incoming nitro group to different positions on the aromatic ring. The primary side products are other isomers of methyl-nitrobenzoic acid, such as 2-nitro-3-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid.[2] Dinitrated products can also form, particularly if the reaction temperature is not carefully controlled.[3]

Q3: What impurities can be expected from the oxidation of 2-Methyl-5-nitrotoluene?

A3: The main impurities from this route typically include:

  • Unreacted 2-Methyl-5-nitrotoluene: Incomplete oxidation will result in the starting material being present in the final product.

  • Over-oxidation products: Harsh oxidation conditions can lead to the formation of byproducts like 4-nitro-ortho-phthalic acid.[4]

  • 2-Methyl-5-nitrophenol: This can be formed through oxidative degradation of the starting material.[5]

  • 2-Nitrobenzyl alcohol: Incomplete oxidation may yield the corresponding alcohol.[6]

Q4: How can I purify crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is often effective.[7][8] For colored impurities, treatment with activated charcoal during recrystallization can be beneficial.[8] Washing the crude product with a cold 5% sodium bicarbonate solution can help remove acidic impurities.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature For nitration reactions, ensure the temperature is kept low (typically 0-10 °C) to prevent side reactions and decomposition.[7] For oxidation reactions, ensure the temperature is sufficient for the reaction to proceed but not so high as to cause degradation.
Loss of Product During Work-up During extraction and washing steps, ensure the pH is appropriately adjusted to keep the carboxylic acid in its desired form (protonated for extraction into an organic solvent, or as a salt for extraction into an aqueous base). Be cautious not to use excessive amounts of solvent for washing the final product.
Poor Crystallization If the product "oils out" or fails to crystallize, try scratching the inside of the flask with a glass rod to induce crystallization.[8] Seeding with a small crystal of the pure product can also be effective. Ensure a controlled and slow cooling process.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Suggested Solution
Formation of Isomeric Byproducts (Nitration Route) Optimize the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the desired isomer. Purification by fractional crystallization or chromatography may be necessary.
Over-oxidation (Oxidation Route) Use a milder oxidizing agent or carefully control the stoichiometry of the strong oxidizing agent. Ensure slow and controlled addition of the oxidant.
Incomplete Oxidation Increase the reaction time or the amount of oxidizing agent. Ensure efficient mixing to promote contact between the reactants.
Discolored Product (Yellow or Brown) This is often due to colored impurities.[1][8] During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]

Side Product Summary

Synthetic Route Common Side Products Reference
Nitration of m-Toluic Acid 2-Nitro-3-methylbenzoic acid, 3-Methyl-4-nitrobenzoic acid, Dinitrated toluic acids[2]
Oxidation of 2-Methyl-5-nitrotoluene Unreacted 2-Methyl-5-nitrotoluene, 2-Nitrobenzyl alcohol, 4-Nitro-ortho-phthalic acid, 2-Methyl-5-nitrophenol[4][6]

Experimental Protocols

Synthesis of this compound via Nitration of m-Toluic Acid
  • Preparation of Nitrating Mixture: In a flask, cool concentrated sulfuric acid. Slowly add concentrated nitric acid while keeping the temperature below 10 °C.

  • Nitration: Dissolve m-toluic acid in concentrated sulfuric acid in a separate flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the m-toluic acid solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture over crushed ice. The crude product will precipitate.

  • Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Synthesis of this compound via Oxidation of 2-Methyl-5-nitrotoluene
  • Reaction Setup: In a round-bottom flask, suspend 2-Methyl-5-nitrotoluene in an aqueous solution.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate) in portions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off any solid manganese dioxide (if using permanganate).

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 1-2. The this compound will precipitate.

  • Collect the solid product by filtration and wash with cold water.

  • Purification: Dry the crude product. Recrystallization can be performed if necessary.

Visualizations

Synthesis_Workflow cluster_nitration Route 1: Nitration cluster_oxidation Route 2: Oxidation m-Toluic Acid m-Toluic Acid Nitration Nitration m-Toluic Acid->Nitration Crude Product 1 Crude this compound (with isomers) Nitration->Crude Product 1 Purification Purification Crude Product 1->Purification 2-Methyl-5-nitrotoluene 2-Methyl-5-nitrotoluene Oxidation Oxidation 2-Methyl-5-nitrotoluene->Oxidation Crude Product 2 Crude this compound (with oxidation byproducts) Oxidation->Crude Product 2 Crude Product 2->Purification Final Product Pure this compound Purification->Final Product

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_TLC Check TLC for starting material Start->Check_TLC Extend_Time Extend reaction time or increase temperature slightly Check_TLC->Extend_Time Yes Check_Temp Review reaction temperature control Check_TLC->Check_Temp No Optimize_Temp Optimize temperature (cool for nitration, heat for oxidation) Check_Temp->Optimize_Temp Issue Found Review_Workup Review work-up procedure Check_Temp->Review_Workup No Issue Adjust_pH Ensure correct pH during extractions Review_Workup->Adjust_pH Issue Found Check_Crystallization Product oiled out or didn't crystallize? Review_Workup->Check_Crystallization No Issue Induce_Crystallization Induce crystallization (scratch, seed, slow cool) Check_Crystallization->Induce_Crystallization Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of 2-Methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude this compound?

A1: The common impurities in this compound largely depend on the synthetic route employed. Typically, impurities may include:

  • Positional Isomers: During the nitration of 2-methylbenzoic acid, other isomers such as 2-methyl-3-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid can be formed.

  • Unreacted Starting Materials: Residual 2-methylbenzoic acid may be present if the reaction has not gone to completion.

  • Dicarboxylic Acids: Over-oxidation during synthesis can potentially lead to the formation of dicarboxylic acids.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be carried over.

Q2: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?

A2: Discoloration is often due to the presence of colored impurities or minor degradation products. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Solvent Selection: Ensure the chosen recrystallization solvent does not react with your compound at elevated temperatures.

Q3: After recrystallization, I have a low yield of purified product. What are the likely causes and how can I improve it?

A3: A low yield can be frustrating. Here are some common causes and troubleshooting tips:

  • Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.[3]

  • Inappropriate Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] You may need to screen different solvents or use a solvent mixture (e.g., ethanol-water).[4]

  • Incomplete Precipitation: After cooling to room temperature, further cool the flask in an ice bath to maximize crystal formation.[3]

Q4: The product "oils out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here’s how to address it:

  • Increase Solvent Volume: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[5]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[6]

  • Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[2]

  • Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[5]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value (177-181 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.

Experimental Protocols

Recrystallization using an Ethanol-Water Solvent System

This protocol is a general guideline for the purification of this compound based on methods for structurally similar compounds.[1][4]

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue heating until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

ParameterRecommended Condition
Primary Solvent Ethanol
Anti-Solvent Water
Cooling Method Slow cooling to room temperature, followed by an ice bath
Acid-Base Extraction for Removal of Neutral Impurities

This protocol describes a general procedure to separate this compound from neutral impurities.[9]

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean beaker.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

  • Precipitation: Combine the aqueous extracts and cool the beaker in an ice bath. Slowly add 1 M HCl while stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolution 1. Dissolution Crude product in minimal hot ethanol decolorization 2. Decolorization (Optional) Add activated charcoal dissolution->decolorization Colored solution hot_filtration 3. Hot Filtration Remove insoluble impurities dissolution->hot_filtration Clear solution with insoluble impurities decolorization->hot_filtration crystallization 4. Crystallization Add hot water, cool slowly, then ice bath hot_filtration->crystallization isolation 5. Isolation Vacuum filtration crystallization->isolation washing 6. Washing Ice-cold ethanol/water isolation->washing drying 7. Drying Vacuum oven washing->drying

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Low Purity After Recrystallization check_impurities Identify Impurities (e.g., HPLC, TLC) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm colored Colored Impurities? check_impurities->colored column_chrom Action: Column Chromatography isomeric->column_chrom Yes acid_base Action: Acid-Base Extraction unreacted_sm->acid_base Yes charcoal Action: Activated Charcoal Treatment colored->charcoal Yes end Purity Improved column_chrom->end acid_base->end charcoal->end

Caption: A troubleshooting decision tree for addressing low purity of this compound after recrystallization.

References

Technical Support Center: Optimizing Nitration of 2-Methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and experimental protocols for the nitration of 2-Methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of this compound?

The nitration of this compound is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the three existing substituents on the benzene (B151609) ring:

  • -CH₃ (Methyl group at C2): An activating group and an ortho-, para- director.[1][2] It directs incoming electrophiles to positions 3, 4, and 6.

  • -COOH (Carboxylic acid group at C1): A deactivating group and a meta- director.[3][4] It directs incoming electrophiles to positions 3 and 5.

  • -NO₂ (Nitro group at C5): A strong deactivating group and a meta- director.[1] It directs incoming electrophiles to positions 1 and 3.

All three substituents direct the incoming nitronium ion (NO₂⁺) to the C3 position. Therefore, the expected major product is 2-Methyl-3,5-dinitrobenzoic acid .[5]

Q2: What are the most critical reaction parameters to control during this nitration?

Successful nitration requires careful control over several parameters to maximize yield and minimize side reactions. The most critical factors are:

  • Temperature: Essential for controlling the reaction rate and preventing side reactions like oxidation and over-nitration (dinitration).[6][7]

  • Rate of Addition: The nitrating mixture must be added slowly to manage the highly exothermic nature of the reaction and maintain temperature control.

  • Acid Concentration: The use of concentrated sulfuric and nitric acids is crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[8]

  • Agitation: Vigorous and constant stirring is necessary to ensure homogenous mixing and efficient heat transfer, preventing the formation of localized "hot spots."

Q3: What are the primary safety concerns for this reaction?

The nitration of aromatic compounds is a potentially hazardous procedure that demands strict safety protocols. Key concerns include:

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly cooled.[10] An ice-salt bath should be prepared and ready before starting the reagent addition.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes, especially if the temperature rises uncontrollably. All work must be conducted in a well-ventilated chemical fume hood.

Troubleshooting Guide

Problem 1: Low or No Yield of 2-Methyl-3,5-dinitrobenzoic acid

Question: My reaction resulted in a very low yield or only recovered starting material. What are the potential causes and solutions?

Answer: Low yields in dinitration reactions can stem from several factors related to reaction conditions that are not sufficiently forcing, or issues with the work-up procedure.

Potential CauseRecommended Solution
Incomplete Reaction The second nitration is significantly slower than the first due to the deactivating effect of the two nitro groups.[11] Consider increasing the reaction time or temperature after the initial addition is complete. One protocol suggests refluxing the mixture to drive the reaction to completion.[12] Monitor reaction progress via TLC if a suitable solvent system can be found.
Insufficiently Strong Nitrating Agent The aromatic ring is strongly deactivated by both a carboxylic acid and a nitro group. Standard nitrating conditions may not be sufficient. Consider using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) to increase the concentration of the nitronium ion electrophile.[11]
Excess Water in Reagents Water can interfere with the generation of the nitronium ion.[10] Ensure you are using fresh, concentrated (or fuming) acids.
Product Loss During Work-up The dinitrated product may have some solubility in the acidic aqueous solution or wash liquids. Ensure the reaction mixture is quenched on a sufficient amount of ice to keep the temperature low and fully precipitate the product. Minimize the volume of water used for washing the filtered solid.
Problem 2: Formation of Tarry Substances or Dark-Colored Byproducts

Question: My reaction mixture turned dark brown/black, and I isolated a tarry, impure product. How can I prevent this?

Answer: The formation of tarry materials is typically due to oxidation of the aromatic substrate by hot, concentrated nitric acid.[11] This is often a result of poor temperature control.

Potential CauseRecommended Solution
Runaway Reaction / Localized Hot Spots The exothermic reaction caused the temperature to rise uncontrollably, leading to oxidation. Ensure the cooling bath (ice-salt) is efficient and that the nitrating mixture is added very slowly and dropwise, with the internal temperature monitored constantly.[3] Maintain vigorous stirring throughout the reaction.
Reaction Temperature Too High Even if the reaction does not "run away," maintaining too high a temperature can promote side reactions. Keep the temperature below 10-15°C during the addition phase.[9] For a dinitration, a subsequent heating period may be necessary, but this should be done in a controlled manner after the initial exotherm has subsided.[12]
Problem 3: Product Fails to Precipitate After Quenching

Question: After pouring my reaction mixture onto ice, no solid product formed. What could be the issue?

Answer: While uncommon for this product which is expected to be a solid, failure to precipitate can be due to several factors.

Potential CauseRecommended Solution
Reaction Failure Little to no reaction occurred, and the starting material remains dissolved in the diluted acid. Confirm reaction completion (e.g., by TLC) before quenching.
Insufficient Quenching An inadequate amount of ice was used, resulting in a warm, acidic solution that keeps the product dissolved. Use a large excess of crushed ice (e.g., 10 parts ice to 1 part reaction mixture by weight) to ensure the final solution is cold.
Product is an Oil Impurities can sometimes cause a product to "oil out" instead of crystallizing. Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, you may need to proceed with a solvent extraction using an appropriate organic solvent like ethyl acetate, followed by washing, drying, and evaporation to isolate the crude product for purification.

Visualizations

Experimental & Troubleshooting Workflows

G General Nitration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Conc. H₂SO₄ B Prepare Nitrating Mix (Conc. HNO₃ + Conc. H₂SO₄) C Cool Both Mixtures (0-5 °C) D Slow, Dropwise Addition of Nitrating Mix to Substrate C->D E Maintain Low Temperature (<10 °C) with Stirring D->E F Allow Reaction to Proceed (Stir at RT or Heat) E->F G Quench by Pouring onto Crushed Ice F->G H Isolate Product (Vacuum Filtration) G->H I Wash with Cold Water H->I J Purify by Recrystallization I->J

Caption: General experimental workflow for the nitration of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Cond Were Reaction Conditions Forcing Enough? Start->Cond Workup Was Product Lost During Work-up? Cond->Workup Yes Sol_Cond_No Solution: - Increase reaction time/temp - Use fuming acids (oleum/HNO₃) Cond->Sol_Cond_No No Sol_Workup_No Solution: - Ensure complete precipitation on ice - Minimize wash volumes - Check pH if applicable Workup->Sol_Workup_No Yes Sol_OK Review Starting Material Purity and Reagent Quality Workup->Sol_OK No

Caption: Decision-making flowchart for troubleshooting low product yield.

Regioselectivity of Nitration

G Directing Effects in this compound Nitration cluster_legend Legend A Activating, o,p-Director B Deactivating, m-Director C Target Position mol CH3 -CH₃ Target 3 CH3->Target ortho COOH -COOH COOH->Target meta NO2 -NO₂ NO2->Target meta

Caption: The synergistic directing effects of the substituents strongly favor nitration at the C3 position.

Experimental Protocol: Synthesis of 2-Methyl-3,5-dinitrobenzoic acid

This protocol is a representative procedure based on established methods for the dinitration of substituted benzoic acids.[3][9][12]

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%) or Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Prepare the Substrate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly and in portions, add 10.0 g of this compound to the cold, stirred sulfuric acid. Allow the solid to dissolve completely while maintaining the low temperature.

  • Prepare the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add 15 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid. This process is highly exothermic; perform this addition in an ice bath to keep the mixture cold.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 45-60 minutes. Crucially, monitor the internal temperature of the reaction flask and ensure it does not rise above 15 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 60 minutes.

  • Optional - Forcing Conditions: If monitoring (e.g., TLC) indicates incomplete reaction, the mixture can be carefully heated to 50-60 °C for 1-2 hours to drive the dinitration to completion.[12]

  • Quenching and Precipitation: Prepare a large beaker containing approximately 400 g of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A pale yellow or white solid should precipitate.

  • Isolation: Allow all the ice to melt. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Purification: The crude product can be purified by recrystallization.[5] A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (50-60 °C). Determine the final mass and melting point (literature mp: 205-207 °C).[5][13]

References

Preventing decomposition of 2-Methyl-5-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-5-nitrobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended.

Q2: What are the primary factors that can cause the decomposition of this compound during storage?

The main factors that can lead to the degradation of this compound are exposure to elevated temperatures and light. Contact with incompatible materials, such as strong oxidizing agents and strong bases, should also be avoided.[1]

Q3: My this compound has developed a yellow or brownish color. What does this indicate?

The appearance of a yellow or brownish color in a previously white or beige solid can be an indication of degradation or the presence of impurities.[2] This may be due to the formation of dinitro compounds or other colored byproducts resulting from slow decomposition.[2] It is advisable to assess the purity of the material before use.

Q4: What are the expected decomposition products of this compound?

At elevated temperatures, the primary hazardous decomposition products are nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Under milder storage conditions, slow degradation may lead to the formation of various impurities, including potential products from decarboxylation or reactions involving the nitro group.

Q5: Is this compound sensitive to humidity?

While specific data on the hygroscopicity of this compound is limited, it is best practice to store it in a dry environment.[3][4][5][6][7] Moisture can potentially affect the solid-state stability of aromatic carboxylic acids.[8][9] Therefore, storage in a desiccator or with a desiccant is recommended if high humidity is a concern.

Troubleshooting Guides

Issue 1: Discoloration of Solid Material
  • Problem: The solid this compound, which was initially a white to beige powder, has developed a distinct yellow or brownish hue over time.

  • Possible Causes:

    • Light Exposure: Nitroaromatic compounds can be sensitive to light, leading to photodegradation and the formation of colored impurities.[10]

    • Thermal Stress: Even moderately elevated temperatures over a prolonged period can accelerate degradation.

    • Presence of Impurities: Trace impurities from synthesis may catalyze decomposition.

  • Solutions:

    • Verify Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the material and identify any potential degradation products.

    • Purification: If the purity is compromised, consider recrystallization from a suitable solvent or treatment with activated carbon to remove colored impurities.[11]

    • Review Storage Protocol: Ensure the material is stored in an amber glass vial or a container that is otherwise protected from light, and in a temperature-controlled environment, preferably refrigerated.

Issue 2: Inconsistent Analytical Results
  • Problem: You are observing variability in purity assays or the appearance of unexpected peaks in chromatograms from different batches or from the same batch over time.

  • Possible Causes:

    • Inadequate Storage: Inconsistent storage conditions between samples can lead to varying degrees of degradation.

    • Contamination: The sample may have been contaminated during handling.

    • Decomposition in Solution: The compound may be degrading in the solvent used for analysis.

  • Solutions:

    • Standardize Storage: Implement a strict, standardized storage protocol for all batches of this compound.

    • Conduct a Stability Study: Perform a systematic stability study on a reference batch to understand its degradation profile under your typical laboratory and storage conditions. An experimental protocol for a stability study is provided below.

    • Use Freshly Prepared Solutions: For analytical work, use freshly prepared solutions and minimize their exposure to light and heat before analysis.

Data Presentation

The following tables summarize the recommended storage conditions and factors that can influence the stability of this compound.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) or Cool (<15 °C)[8][12]To minimize thermally induced degradation.
Light Protect from light (e.g., amber vial)To prevent photodegradation.
Atmosphere Tightly sealed container[1][3][4][5][7][13]To protect from moisture and atmospheric contaminants.
Humidity Dry environment / Desiccated[3][4][5][6][7]To prevent potential solid-state hydrolysis or other moisture-related degradation.[8][9]
Incompatibilities Avoid strong oxidizing agents and strong bases[1]To prevent chemical reactions.
FactorPotential Effect on Stability
Elevated Temperature Increased rate of decomposition.[1][13][14]
Light/UV Exposure Can induce photodegradation.[2][12]
High Humidity May affect solid-state stability.[8][9]
Presence of Bases Can react with the carboxylic acid group.[14]
Presence of Oxidants May lead to oxidative degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and requirements.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid. The exact ratio should be optimized for best separation (e.g., starting with 50:50 v/v).[6][7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the calibration curve. Degradation products will appear as separate peaks.

Protocol 2: Accelerated Stability Study

This protocol outlines a procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

  • Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions over a set period.

  • Materials:

    • This compound solid sample.

    • Climate-controlled stability chambers.

    • Amber glass vials with tight-fitting caps.

    • HPLC system for purity analysis.

  • Procedure:

    • Initial Analysis (Time Zero): Perform an initial analysis of the this compound sample for appearance, purity (using the HPLC method above), and any other relevant quality attributes. This is your baseline data.

    • Sample Preparation: Aliquot the solid material into several amber glass vials.

    • Storage Conditions: Place the vials in stability chambers set to the conditions outlined in the ICH guidelines for accelerated stability testing.[5] A common condition is 40°C ± 2°C / 75% RH ± 5% RH.[5] It is also recommended to include a separate set of samples stored under the recommended long-term storage condition (e.g., 5°C ± 3°C) as a control.[5]

    • Time Points: Pull samples for analysis at predetermined time points. For an accelerated study, typical time points are 1, 3, and 6 months.[5]

    • Analysis: At each time point, analyze the samples for any changes in appearance and for purity by HPLC. Quantify the main peak and any new impurity peaks.

    • Data Evaluation: Plot the purity of this compound and the concentration of major degradation products as a function of time for each storage condition. This data can be used to estimate the shelf life of the product under the recommended storage conditions.

Visualizations

Troubleshooting_Decomposition start Start: Observe This compound for signs of decomposition check_appearance Check Appearance: Discoloration (yellowing)? Change in crystal form? start->check_appearance purity_analysis Perform Purity Analysis (e.g., HPLC) check_appearance->purity_analysis is_pure Is Purity > 98%? purity_analysis->is_pure stable Material is Stable Continue Routine Monitoring is_pure->stable Yes degraded Material has Degraded is_pure->degraded No investigate_storage Investigate Storage Conditions degraded->investigate_storage check_light Exposed to Light? investigate_storage->check_light check_temp Exposed to High Temp? check_light->check_temp No corrective_action Implement Corrective Actions: - Store in dark/amber vial - Store at recommended temp. - Ensure container is sealed check_light->corrective_action Yes check_container Container Sealed Properly? check_temp->check_container No check_temp->corrective_action Yes check_container->corrective_action Yes retest Retest after implementing corrective actions check_container->retest No corrective_action->retest

Caption: Troubleshooting workflow for suspected decomposition.

Experimental_Workflow start Start: Stability Study initial_analysis Time Zero Analysis: - Appearance - Purity (HPLC) start->initial_analysis prepare_samples Aliquot samples into amber vials initial_analysis->prepare_samples storage Place samples in stability chambers (e.g., 40°C/75%RH & 5°C) prepare_samples->storage pull_samples Pull samples at pre-defined time points (1, 3, 6 months) storage->pull_samples pull_samples->storage Continue study analyze_samples Analyze Samples: - Appearance - Purity (HPLC) pull_samples->analyze_samples data_evaluation Evaluate Data: - Plot purity vs. time - Identify degradation trends analyze_samples->data_evaluation end End: Determine Stability Profile data_evaluation->end

Caption: General experimental workflow for an accelerated stability study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2-Methyl-5-nitrobenzoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.[2][3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][4]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the occurrence of more than one retention mechanism for the analyte.[2][5] For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, causing tailing.[2][5][6][7] These interactions are more pronounced when the silanol groups are ionized.[2][8]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[3][4] To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be at least 2 pH units below the compound's pKa.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[3][10]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][11] A sudden onset of tailing may indicate a new batch of samples or a change in the mobile phase preparation.[11]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[3][4][10]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak for an acidic compound, it is essential to suppress its ionization. This is accomplished by maintaining the mobile phase pH well below the analyte's pKa, which ensures the carboxylic acid group is protonated (in its neutral form).[3][9] An acidic mobile phase also suppresses the ionization of residual silanol groups on the silica (B1680970) packing, minimizing unwanted secondary interactions.[2][5] Operating at a low pH (around 2.5-3) is a common strategy to improve the peak shape for acidic compounds.[3][12]

Q4: What type of HPLC column is recommended for analyzing this compound to minimize peak tailing?

A4: For the analysis of this compound, a C18 reversed-phase column is a common choice.[13][14] To minimize peak tailing, it is highly advisable to use a modern, high-purity silica column that is fully end-capped.[15] End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, reducing their ability to cause unwanted secondary interactions with acidic analytes.[2][16]

Q5: Can the injection solvent cause peak tailing?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1][10][17] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound all_peaks Are all peaks in the chromatogram tailing? start->all_peaks eval_system Evaluate System for Physical Problems (e.g., blocked frit, column void) all_peaks->eval_system Yes eval_analyte Focus on Analyte-Specific Chemical Interactions all_peaks->eval_analyte No end Peak Shape Improved eval_system->end check_ph Is mobile phase pH < pKa of analyte? eval_analyte->check_ph adjust_ph Adjust mobile phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->end increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Is the column old or not end-capped? check_buffer->check_column Yes increase_buffer->end replace_column Replace with a new, end-capped column check_column->replace_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column->end reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_overload->end No reduce_conc->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For a typical reversed-phase method, you might prepare an aqueous component with a buffer (e.g., phosphate (B84403) or acetate) at pH values of 2.5, 3.0, 3.5, and 4.0. The organic component (e.g., acetonitrile (B52724) or methanol) percentage should be kept constant. A common mobile phase for similar compounds is a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[13][18]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Water with 0.1% Phosphoric Acid at pH 2.5).[14]

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor for the peak of interest.

  • Iterative Testing: Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Evaluation of Column Performance

This protocol helps to determine if the column is the source of the peak tailing.

Methodology:

  • Inject a Neutral Compound: Prepare and inject a solution of a neutral, non-polar compound (e.g., toluene (B28343) or naphthalene).

  • Analyze Peak Shape: If the neutral compound exhibits a symmetrical peak, the tailing of this compound is likely due to chemical interactions with the stationary phase.[19] If the neutral compound also tails, it suggests a physical problem with the column or system, such as a void at the column inlet or a blocked frit.[11][19]

  • Column Flushing: If a physical problem is suspected, try back-flushing the column (if the manufacturer's instructions permit) to remove any blockage from the inlet frit.[2]

  • Column Replacement: If peak tailing persists and is attributed to the column, replace it with a new, high-purity, end-capped column of the same or similar chemistry.

Data Presentation

Table 1: Recommended HPLC Method Parameters for this compound Analysis
ParameterRecommended ValueRationale
Column C18 reversed-phase, end-capped (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for aromatic acids and minimizes silanol interactions.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid or Formic AcidA common mobile phase for this type of analyte.[13][14][18]
pH 2.5 - 3.0To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[1][12]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[3][12]
Flow Rate 1.0 mL/minA typical analytical flow rate.[14]
Column Temperature 30 °CProvides stable retention times.[14]
Detection Wavelength ~254 nmA common starting point for aromatic nitro compounds.[14]
Injection Volume ≤ 10 µLTo prevent column overload, which can cause peak distortion.[1][14]
Sample Solvent Mobile PhaseTo avoid peak distortion due to solvent mismatch.[1]

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methyl-5-nitrobenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Extend the reaction time. - Gradually increase the reaction temperature while carefully monitoring for exothermic events.
Poor phase mixing in heterogeneous reactions- Increase agitation speed to maximize the interfacial area between the reactants.
Product loss during work-up- Carefully control the pH during neutralization to ensure complete precipitation of the product. - Use an appropriate solvent for extraction to minimize product loss to the aqueous phase.
High Levels of Impurities (e.g., Isomers) High reaction temperature- Maintain a consistently low reaction temperature. Temperature spikes can favor the formation of unwanted isomers.[1]
Incorrect ratio of nitrating agents- Carefully control the stoichiometry of the nitrating agent. An excess can lead to the formation of dinitro byproducts.[1][2]
Runaway Reaction (Rapid temperature and pressure increase) Loss of cooling- Implement a robust cooling system with a backup. For larger scales, consider a jacketed reactor with a reliable chiller.
Addition of nitrating agent is too fast- Add the nitrating agent slowly and subsurface, while closely monitoring the internal reaction temperature.[1]
Inadequate stirring- Ensure efficient and consistent agitation to prevent localized heating.
Product is a Dark Color (Brown or Black) Oxidation of the starting material- This can occur if the reaction temperature is too high, leading to degradation. Maintain strict temperature control.[3]
Presence of nitrophenolic impurities- These can form from the oxidation of the methyl group followed by nitration. Purification by recrystallization is often necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction.[1] Inadequate temperature control during scale-up can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[3][5] It is critical to have a robust cooling system and to control the rate of addition of the nitrating agent.[1] The use of reaction calorimetry is highly recommended to assess the thermal risk before proceeding with a large-scale reaction.[6][7] Additionally, nitric acid and sulfuric acid are highly corrosive and require the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5][8] All operations should be conducted in a well-ventilated fume hood.[8]

Q2: What are the typical impurities and by-products in this synthesis?

A2: The main impurities are isomeric by-products, such as 2-methyl-3-nitrobenzoic acid and dinitro-toluic acid derivatives. The formation of these isomers is highly dependent on the reaction conditions, particularly the temperature.[1] Residual starting material (o-toluic acid) and oxidative degradation products can also be present.

Q3: How can the purity of this compound be assessed?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate the product from its isomers and other by-products.

Q4: How can I effectively quench a nitration reaction at the end of the experiment?

A4: A standard and effective method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[9] This serves to dilute the strong acids and dissipate the heat of dilution. The product, which should precipitate, can then be isolated by filtration.

Experimental Protocols

Synthesis of this compound via Nitration of o-Toluic Acid

This protocol describes a common method for the synthesis of this compound.

Materials:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Ice

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Water

Equipment:

  • Round-bottom flask or jacketed reactor

  • Magnetic stirrer or overhead stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask or reactor equipped with a stirrer and thermometer, dissolve o-toluic acid (1 equivalent) in dichloromethane.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (2 equivalents) to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of o-toluic acid, ensuring the internal temperature is maintained at or below 5°C with vigorous stirring. The addition should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: Continue stirring at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol-water mixture to yield a crystalline solid.[10]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve o-Toluic Acid in Dichloromethane cool_reaction Cool to 0°C dissolve->cool_reaction add_nitrating_mix Slowly Add Nitrating Mixture (Maintain T ≤ 5°C) cool_reaction->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (H2SO4 + HNO3) prepare_nitrating_mix->add_nitrating_mix monitor Monitor Reaction (TLC/HPLC) add_nitrating_mix->monitor quench Quench on Ice monitor->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield or High Impurity cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurity incomplete_reaction Incomplete Reaction start->incomplete_reaction high_temp High Reaction Temperature start->high_temp bad_stoichiometry Incorrect Stoichiometry start->bad_stoichiometry workup_loss Product Loss During Work-up start->workup_loss extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Slightly Increase Temperature incomplete_reaction->increase_temp improve_cooling Improve Cooling Efficiency high_temp->improve_cooling slow_addition Slower Reagent Addition high_temp->slow_addition check_reagents Verify Reagent Amounts bad_stoichiometry->check_reagents optimize_workup Optimize Work-up pH & Solvents workup_loss->optimize_workup

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Managing exothermic reactions in 2-Methyl-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-5-nitrobenzoic acid. The primary focus is on managing the exothermic nature of the nitration reaction to ensure safety and optimal experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and corrective actions.

Issue Potential Cause(s) Troubleshooting Action(s)
Rapid, uncontrolled temperature increase (thermal runaway) during nitration. 1. Rate of nitrating agent addition is too fast: This is a common cause of rapid heat generation.[1][2] 2. Inadequate cooling: The cooling bath may not be at the optimal temperature or may not have sufficient capacity for the scale of the reaction.[3] 3. Poor agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[4] 4. Incorrect reagent concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[4]1. Reduce the addition rate: Add the nitrating agent dropwise, carefully monitoring the internal temperature.[1][5] 2. Enhance cooling: Ensure the ice bath is well-maintained at 0-5°C or consider using an ice-salt bath for lower temperatures.[4][5] 3. Improve stirring: Use a properly sized stir bar and a stir plate with sufficient power to ensure vigorous and uniform mixing. 4. Verify reagent concentrations: Use accurately prepared and verified concentrations of nitric and sulfuric acid.
Low yield of this compound. 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Side reactions: Higher temperatures can lead to the formation of unwanted byproducts.[5] 3. Loss of product during workup: The product may be lost during filtration or extraction steps.1. Monitor reaction completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[6] 2. Maintain strict temperature control: Keep the reaction temperature at or below the recommended level (e.g., <15°C) to minimize side product formation.[6] 3. Optimize workup procedure: Ensure complete precipitation of the product and use cold solvents for washing to minimize solubility losses.[6]
Product is impure (e.g., contains isomers). 1. Incorrect reaction temperature: Higher temperatures can favor the formation of other nitro-isomers. 2. Improper nitrating agent: The choice of nitrating agent can influence regioselectivity.1. Strict temperature control: Adhere to the recommended temperature range for the nitration step. 2. Purification: Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain the pure desired isomer.[5][6]
Formation of a viscous or oily product instead of a solid precipitate. 1. Presence of impurities: This can inhibit crystallization. 2. Incomplete hydrolysis: If the intermediate ester is not fully hydrolyzed, it may remain as an oil.1. Purify the intermediate: Ensure the purity of the methyl 5-methyl-2-nitrobenzoate before hydrolysis. 2. Ensure complete hydrolysis: Monitor the hydrolysis step by TLC and ensure the disappearance of the ester spot before acidification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration of the aromatic ring.[5][6] If not properly controlled, the reaction can lead to a thermal runaway, where the reaction rate increases uncontrollably, generating a large amount of heat and potentially causing the reaction to boil over or even explode.[3][7]

Q2: How can I best control the temperature during the nitration step?

A2: Effective temperature control is crucial. This can be achieved by:

  • Slow, dropwise addition of the nitrating agent to the substrate solution.[1][5]

  • Using an efficient cooling bath , such as an ice-water or ice-salt bath, to maintain the reaction temperature at the desired level (typically 0-15°C).[4][5][6]

  • Vigorous stirring to ensure even heat distribution and prevent the formation of localized hot spots.[4]

Q3: What are the advantages of using a mixture of fuming nitric acid and acetic anhydride (B1165640) over traditional mixed acids (nitric and sulfuric acid)?

A3: A mixture of fuming nitric acid and acetic anhydride is considered a more environmentally friendly option as it avoids the use of sulfuric acid.[6][8] This method can also offer high selectivity for the desired product.[6]

Q4: How should I properly quench the nitration reaction?

A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[4][6] This serves to rapidly dilute the strong acids and dissipate the heat of dilution.

Q5: What is the difference between batch and continuous flow nitration, and which is safer?

A5:

  • Batch nitration is the traditional method where reactants are added to a stirred vessel. While suitable for smaller scales, scaling up can be challenging due to difficulties in managing heat.[4]

  • Continuous flow nitration involves continuously pumping reactants through a microreactor or tube reactor. These systems offer significantly better heat transfer due to their high surface-area-to-volume ratio, allowing for superior temperature control and enhanced safety, especially for highly exothermic reactions.[4][9][10] For industrial-scale production, continuous flow is generally considered the safer option.[9]

Experimental Protocols

Synthesis of this compound via Nitration and Hydrolysis

Part 1: Nitration of Methyl 3-methylbenzoate (B1238549)

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5°C in an ice bath.[5]

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution.[5] Caution: This addition is highly exothermic and the temperature should be carefully monitored and maintained below 10°C.[5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.[5]

  • Pour the reaction mixture into ice-water to precipitate the crude methyl 5-methyl-2-nitrobenzoate.[5]

  • Filter the precipitate, wash it with cold water until the washings are neutral, and then dry the product.[5]

Part 2: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate

  • Reflux the crude methyl 5-methyl-2-nitrobenzoate with an aqueous solution of sodium hydroxide (B78521) for 2-3 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the ester is completely consumed.[5]

  • Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate.[5]

  • Filter the precipitate, wash it thoroughly with cold water, and dry it to obtain the crude product.[5]

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for the Nitration of Methyl 3-methylbenzoate

ParameterValueReference
Starting MaterialMethyl 3-methylbenzoate[6]
Nitrating AgentFuming Nitric Acid / Acetic Anhydride[6]
Molar Ratio (Substrate:HNO₃:Ac₂O)1 : 1.4 - 1.7 : 1.5[6]
Reaction Temperature< 15 °C[6]
Reaction Time0.5 hours[6]
SolventAcetic Anhydride[6]

Visualizations

Exothermic_Reaction_Workflow start Start: Prepare Reactants add_reagent Slow, Dropwise Addition of Nitrating Agent start->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp reaction_complete Reaction Complete (Monitor by TLC) add_reagent->reaction_complete Addition Finished temp_ok Temperature within Safe Limits? monitor_temp->temp_ok excursion Temperature Excursion (Potential Runaway) temp_ok->excursion No continue_addition Continue Addition temp_ok->continue_addition Yes stop_addition Immediately Stop Addition excursion->stop_addition continue_addition->add_reagent enhance_cooling Enhance Cooling (e.g., add more ice) stop_addition->enhance_cooling prepare_quench Prepare for Emergency Quench enhance_cooling->prepare_quench workup Proceed to Workup reaction_complete->workup end End: Pure Product workup->end

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure Product problem->impure_product temp_runaway Temperature Runaway problem->temp_runaway cause_incomplete_rxn Incomplete Reaction low_yield->cause_incomplete_rxn Possible Cause cause_side_reactions Side Reactions low_yield->cause_side_reactions Possible Cause cause_workup_loss Workup Loss low_yield->cause_workup_loss Possible Cause cause_high_temp High Temperature impure_product->cause_high_temp Possible Cause cause_wrong_reagents Improper Reagents impure_product->cause_wrong_reagents Possible Cause cause_fast_addition Fast Addition Rate temp_runaway->cause_fast_addition Primary Cause cause_poor_cooling Poor Cooling temp_runaway->cause_poor_cooling Primary Cause cause_bad_agitation Inefficient Agitation temp_runaway->cause_bad_agitation Primary Cause

Caption: Troubleshooting logic for common synthesis issues.

References

Recrystallization solvent for high purity 2-Methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Methyl-5-nitrobenzoic acid to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on the solubility profile of structurally similar compounds, such as other nitrobenzoic acids, polar protic solvents are good candidates. Ethanol (B145695), methanol, or a mixed solvent system of ethanol and water are recommended starting points. The ideal solvent will dissolve the compound when hot but have low solubility when cold to ensure a high recovery of pure crystals.

Q2: My this compound appears as a beige or light yellow solid. Is this normal?

A2: Yes, this compound is often described as a beige or light yellow solid or needles.[1][2] Discoloration can sometimes indicate the presence of impurities. If a purer, less colored product is desired, a charcoal treatment during the recrystallization process can be effective.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (177-180 °C) is a good indicator of high purity.[2]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Q4: What are the common impurities in synthetically prepared this compound?

A4: Common impurities can include starting materials from the synthesis, such as 2-methylbenzoic acid, and isomers formed during nitration, for instance, 2-methyl-3-nitrobenzoic acid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out (Formation of a liquid layer instead of crystals) - The compound is precipitating at a temperature above its melting point due to high impurity levels or a too-rapid decrease in solubility.- The chosen solvent is not ideal.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system. For example, if using a single alcohol, try an alcohol/water mixture.
Discolored Crystals - Presence of colored impurities from the synthesis.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Low Recovery of a Pure Product - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Data Presentation: Solvent Suitability

Solvent Solubility (Hot) Solubility (Cold) Suitability Notes
Methanol HighModerateGoodA good starting solvent for initial trials.
Ethanol HighModerateGoodSimilar to methanol, a good candidate for single-solvent recrystallization.
Ethanol/Water High (in hot ethanol)Low (upon water addition)ExcellentA mixed solvent system can often provide a better yield and purity by fine-tuning the solubility.
Acetone HighHighPoorLikely to be a good solvent at both high and low temperatures, leading to poor recovery. Useful for cleaning glassware.[3]
Water Very LowVery LowUnsuitableThis compound is reported to be insoluble in water.[2][3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals as described in the single-solvent protocol.

Mandatory Visualizations

Experimental_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve charcoal Optional: Add Activated Charcoal and Reheat dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent impurities_cooling High impurities or rapid cooling? oiling_out->impurities_cooling solubility_issue Product soluble in cold solvent? low_yield->solubility_issue boil_off Boil off excess solvent too_much_solvent->boil_off Yes scratch_seed Scratch flask or add seed crystal too_much_solvent->scratch_seed No reheat_cool_slowly Reheat, add a little more solvent, cool slowly impurities_cooling->reheat_cool_slowly Yes change_solvent Try a different solvent system impurities_cooling->change_solvent No cool_thoroughly Ensure thorough cooling in ice bath solubility_issue->cool_thoroughly Yes minimal_wash Wash with minimal ice-cold solvent solubility_issue->minimal_wash Also

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Functionalization of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the functionalization of 2-Methyl-5-nitrobenzoic Acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification of this compound, offering potential causes and actionable solutions.

Functionalization of the Carboxylic Acid Group

Problem 1: Low Yield in Esterification Reactions

  • Question: I am experiencing low yields during the esterification of this compound using standard Fischer-Speier conditions (acid catalyst and alcohol). What could be the cause and how can I improve the yield?

  • Answer: Low yields in the esterification of this compound are often attributed to two main factors: steric hindrance and reaction equilibrium.

    • Cause 1: Steric Hindrance: The methyl group at the ortho position to the carboxylic acid creates significant steric hindrance, which can impede the approach of the alcohol nucleophile to the carbonyl carbon.[1]

    • Solution 1: Use of Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction rate and improve yields for sterically hindered substrates.[2][3] The high temperatures achieved in sealed vessels can help overcome the activation energy barrier imposed by steric hindrance.[2]

    • Solution 2: Alternative Esterification Methods: Consider using O-alkylisoureas, which can be effective for esterifying sterically hindered carboxylic acids, often with clean inversion of configuration if a chiral alcohol is used.[3]

    • Cause 2: Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.

    • Solution 1: Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.

    • Solution 2: Use of Excess Alcohol: Employing the alcohol as the solvent ensures a large excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the ester product.

Problem 2: Difficulty in Amide Bond Formation

  • Question: I am struggling to synthesize amides from this compound. Standard coupling reagents are giving low yields. How can I overcome this?

  • Answer: The steric hindrance from the ortho-methyl group is a major challenge in the amidation of this compound. The selection of an appropriate coupling reagent is critical.

    • Cause: Ineffective Coupling Reagent: Common carbodiimide (B86325) reagents like EDC may be inefficient for sterically demanding carboxylic acids.

    • Solution 1: Use of Potent Coupling Reagents: For sterically hindered substrates, more powerful uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP, are often more effective.[4][5][6] These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack by the amine.

    • Solution 2: Specialized Reagent Combinations: The combination of diisopropylcarbodiimide (DIC) with 2-hydroxypyridine (B17775) N-oxide (HOPO) has been shown to be particularly effective for the amidation of sterically demanding carboxylic acids, providing high yields even in aqueous media.[1]

    • Solution 3: Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride will then readily react with the amine. Caution should be exercised as this is a vigorous reaction.

Functionalization of the Nitro Group

Problem 3: Unwanted Side Reactions During Nitro Group Reduction

  • Question: When I try to reduce the nitro group to an amine, I am observing side reactions or incomplete conversion. How can I achieve a clean and complete reduction?

  • Answer: The key to a successful nitro group reduction is chemoselectivity—reducing the nitro group without affecting the carboxylic acid or the aromatic ring.

    • Cause 1: Over-reduction or Ring Hydrogenation: Powerful reducing agents or harsh conditions (high pressure/temperature) with catalysts like Palladium on carbon (Pd/C) can sometimes lead to the reduction of the carboxylic acid group or even the aromatic ring.[7][8]

    • Solution 1: Chemoselective Reducing Agents: Use reagents known for their chemoselectivity in reducing nitro groups in the presence of other functional groups. Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is a classic and effective method.[9] Another excellent option is using iron powder (Fe) in the presence of an acid like HCl or ammonium (B1175870) chloride (NH₄Cl).[9]

    • Solution 2: Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C) under milder conditions than high-pressure hydrogenation, often preserving other functional groups.[9]

    • Cause 2: Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

    • Solution: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adding more reducing agent or gently heating the reaction mixture.

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in the functionalization of this compound?

    • A1: The primary challenges stem from the substitution pattern on the benzene (B151609) ring. The methyl group in the ortho position to the carboxylic acid creates significant steric hindrance, which can slow down or prevent reactions at the carboxyl group, such as esterification and amidation. The electron-withdrawing nature of the nitro group affects the acidity of the carboxylic acid and the overall electron density of the aromatic ring.

  • Q2: How does the solubility of this compound affect my experiments?

    • A2: this compound is insoluble in water.[10] This is an important consideration for both the reaction setup and the work-up procedure. For reactions in aqueous media, it will be necessary to deprotonate the carboxylic acid with a base to form a soluble carboxylate salt. During purification, the insolubility in water allows for precipitation of the product from an aqueous solution by acidification.

  • Q3: Can I selectively reduce the nitro group without affecting the carboxylic acid?

    • A3: Yes, chemoselective reduction of the nitro group is a common transformation. Reagents such as tin(II) chloride (SnCl₂) in a protic solvent, or metals like iron (Fe) or zinc (Zn) in acidic media, are well-established methods for selectively reducing aromatic nitro groups to amines while leaving the carboxylic acid group intact.[9] Catalytic transfer hydrogenation is another mild and effective technique.

  • Q4: How can I purify the derivatives of this compound?

    • A4: Purification strategies depend on the nature of the product and the impurities.

      • Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds. For example, if your product is an ester or amide, you can remove any unreacted this compound by washing the organic solution with an aqueous base like sodium bicarbonate. The acidic starting material will be deprotonated and move into the aqueous layer.

      • Recrystallization: This is a standard method for purifying solid products. The choice of solvent is crucial and should be determined experimentally.

      • Column Chromatography: For complex mixtures or when high purity is required, silica (B1680970) gel column chromatography is a versatile purification method.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amidation of Sterically Hindered Benzoic Acids

Coupling ReagentAdditiveBaseTypical Yield for Sterically Hindered AcidsReaction TimeNotes
EDC HOBtDIPEALow to Moderate12-24 hOften inefficient for highly hindered substrates.[11]
HATU -DIPEA/CollidineHigh1-4 hHighly effective for difficult couplings, minimizes racemization.[5][6]
HBTU HOBtDIPEAHigh1-4 hVery efficient, similar to HATU.[4]
PyBOP -DIPEAHigh2-6 hPhosphonium-based reagent, effective but can be more difficult to remove byproducts.
DIC HOPO-High24-48 hShows broad substrate scope and high yields for sterically demanding acids, even in aqueous media.[1]

Yields are indicative and can vary significantly based on the specific amine, solvent, and reaction conditions.

Table 2: Comparison of Methods for Chemoselective Reduction of Aromatic Nitro Compounds

Reducing Agent/SystemSolventTemperatureTypical YieldNotes
Fe / NH₄Cl Ethanol/WaterRefluxGood to ExcellentClassic, robust, and cost-effective method. Tolerates many functional groups.[9]
SnCl₂·2H₂O EthanolRefluxGood to ExcellentMild and highly selective for nitro groups over carbonyls and nitriles.[9]
H₂ (1 atm), Pd/C Methanol/EthanolRoom Temp.HighStandard catalytic hydrogenation; risk of over-reduction or dehalogenation if other sensitive groups are present.[12]
Hydrazine glyoxylate (B1226380) / Zn powder MethanolRoom Temp.GoodRapid and selective reduction at room temperature without affecting other reducible groups.[13]

Yields are generalized for aromatic nitro compounds containing other reducible functional groups. Specific yields for this compound may vary.

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification of this compound

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine this compound (1 mmol), the desired alcohol (e.g., ethanol, 5 mL), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, 2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in a single-mode microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130-150°C) for 15-30 minutes.[2] Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted acid, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Amidation using DIC/HOPO for Sterically Hindered Acids

  • Reaction Setup: To a solution of this compound (1 mmol) and 2-hydroxypyridine N-oxide (HOPO, 1.05 mmol) in a suitable solvent (e.g., acetonitrile/water mixture), add diisopropylcarbodiimide (DIC, 1.05 mmol).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gentle heat (e.g., 70°C for very hindered amines) for 24-48 hours.[1] Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by standard methods such as extraction and/or column chromatography to isolate the amide product.

Protocol 3: Chemoselective Reduction of the Nitro Group with SnCl₂

  • Reaction Setup: Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Neutralization and Precipitation: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH ~8). This will precipitate tin salts.

  • Isolation: Filter the mixture to remove the tin salts. Acidify the filtrate with 1M HCl to a pH of ~6-7 to precipitate the 2-Methyl-5-aminobenzoic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Esterification_Troubleshooting start Low Esterification Yield cause1 Steric Hindrance (ortho-methyl group) start->cause1 Potential Cause cause2 Equilibrium Limitation (Water as byproduct) start->cause2 Potential Cause solution1a Microwave Synthesis (Higher Temp & Pressure) cause1->solution1a Solution solution1b Alternative Reagents (e.g., O-alkylisoureas) cause1->solution1b Solution solution2a Use Dean-Stark Trap (Azeotropic water removal) cause2->solution2a Solution solution2b Use Excess Alcohol (Shift equilibrium) cause2->solution2b Solution

Caption: Troubleshooting logic for low esterification yield.

Amidation_Reagent_Selection start Amidation of This compound reagents Standard Reagents (EDC/HOBt) Potent Reagents (HATU, HBTU) Specialized Reagents (DIC/HOPO) Acyl Chloride Route start->reagents:f0 Initial Attempt (Often Low Yield) sub_graph_cluster sub_graph_cluster reagents:f0->reagents:f1 reagents:f0->reagents:f2 reagents:f0->reagents:f3 outcome Successful Amide Formation reagents:f1->outcome Leads to reagents:f2->outcome Leads to reagents:f3->outcome Leads to

Caption: Reagent selection workflow for amidation.

Nitro_Reduction_Pathway cluster_reduction Chemoselective Reduction start This compound r1 SnCl2 / EtOH start->r1 r2 Fe / NH4Cl start->r2 r3 Catalytic Transfer Hydogenation start->r3 end_product 2-Methyl-5-aminobenzoic Acid r1->end_product r2->end_product r3->end_product

Caption: Pathways for chemoselective nitro group reduction.

References

Technical Support Center: 2-Methyl-5-nitrobenzoic Acid Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the reaction work-up and purification of 2-Methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the work-up of this compound?

A1: The most frequently reported issues include low yield of the precipitated product, formation of an oil or gummy solid instead of a crystalline precipitate, and discoloration of the final product. These problems often arise from incomplete hydrolysis of the starting ester, improper pH adjustment during precipitation, or the presence of impurities.

Q2: What is the general procedure for the work-up of this compound synthesized from the hydrolysis of its methyl ester?

A2: A typical work-up procedure involves quenching the reaction, followed by an acid-base extraction to isolate the carboxylic acid. The basic aqueous layer containing the sodium salt of the product is then acidified to precipitate the this compound, which is subsequently collected by filtration and purified, usually by recrystallization.

Q3: What are the potential impurities in a synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., methyl 2-methyl-5-nitrobenzoate), isomeric byproducts from the nitration step, and side-reaction products. The presence of residual mineral acids from the work-up is also a possibility if not washed thoroughly.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: Based on the polarity of the molecule and data for structurally similar compounds, a mixed solvent system of ethanol (B145695) and water is often effective. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid. Slow cooling should then induce crystallization of the purified product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Precipitated Product 1. Incomplete hydrolysis of the ester starting material.2. The product is partially soluble in the acidic aqueous solution.3. The pH of the solution is not optimal for complete precipitation.4. Excessive washing of the collected solid.1. Before work-up, confirm the completion of the hydrolysis reaction using an appropriate analytical method (e.g., TLC, LC-MS).2. Cool the solution in an ice bath after acidification to minimize solubility.3. Ensure the solution is sufficiently acidic (pH 1-2) for full protonation of the carboxylate. Use a pH meter for accuracy.4. Wash the filtered product with a minimal amount of ice-cold water.
Product "Oils Out" or Precipitates as a Gummy Solid 1. The melting point of the crude product is depressed by impurities to below the temperature of the solution.2. The solution is being cooled too rapidly during recrystallization.3. The chosen recrystallization solvent is not optimal.1. Attempt to triturate the oily product with a solvent in which the impurities are soluble but the desired product is not.2. Allow the hot, dissolved solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal.3. Re-dissolve the oil in additional hot solvent and add a co-solvent (anti-solvent) to decrease the solubility of the product at a higher temperature. An ethanol/water system is a good starting point.
Product is Discolored (e.g., yellow or brown) 1. Presence of colored impurities from the nitration reaction.2. Degradation of the product due to prolonged exposure to harsh acidic or basic conditions, or high temperatures.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Difficulty in Filtering the Precipitated Product 1. The precipitated particles are very fine, clogging the filter paper.2. The product has oiled out and is coating the filter medium.1. Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to encourage the growth of larger crystals. Using a different grade of filter paper or a Büchner funnel with a filter aid (e.g., celite) may also help.2. If the product has oiled out, it should be redissolved by heating and allowed to precipitate again under conditions that favor crystallization (slower cooling, different solvent system).

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 175-178 °C (347-352 °F)[1][2]
Appearance Needles or beige solid[1][3]
Water Solubility < 1 mg/mL at 22 °C (72 °F)[1][2]
General Solubility As a carboxylic acid, it is generally insoluble in water but will dissolve in aqueous base due to the formation of the soluble carboxylate salt.[2] It is also soluble in chloroform.[3]

Experimental Protocols

Detailed Work-up Procedure for this compound from Methyl Ester Hydrolysis
  • Reaction Quenching and Solvent Removal: Once the hydrolysis is complete, cool the reaction mixture to room temperature. If an organic solvent like THF was used, remove it under reduced pressure.

  • Dilution and Extraction of Neutral Impurities: Dilute the remaining aqueous solution with water. Extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester and other non-acidic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly pour the cold basic solution into a beaker containing a slight excess of cold, dilute hydrochloric acid (e.g., 2M HCl). Crucial Step: Adding the basic solution to the acid is important to avoid the formation of a less soluble acid salt.[4] Continue adding acid until the pH of the solution is between 1 and 2 (verify with a pH meter). A precipitate of this compound should form.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several small portions of ice-cold deionized water to remove any remaining inorganic salts and mineral acid.

  • Drying: Dry the crude product. This can be done by air-drying on the filter or in a desiccator.

Recrystallization Protocol for this compound
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly.

Mandatory Visualizations

experimental_workflow cluster_hydrolysis Ester Hydrolysis cluster_workup Work-up Procedure cluster_purification Purification start Methyl 2-methyl-5-nitrobenzoate in reaction solvent hydrolysis Add aqueous base (e.g., NaOH) and heat start->hydrolysis quench Cool and remove organic solvent hydrolysis->quench extract Dilute with water and extract with organic solvent quench->extract aqueous_layer Aqueous layer with sodium 2-methyl-5-nitrobenzoate extract->aqueous_layer acidify Pour into cold dilute HCl (pH 1-2) aqueous_layer->acidify precipitate Precipitate of crude This compound acidify->precipitate filter_wash Vacuum filter and wash with cold water precipitate->filter_wash crude_product Crude Product filter_wash->crude_product recrystallize Recrystallize from Ethanol/Water crude_product->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_oiling Oiling Out Solutions cluster_color Discoloration Solutions start Work-up Issue? low_yield Low Yield start->low_yield Yes oiling_out Oiling Out / Gummy Solid start->oiling_out Yes discoloration Discoloration start->discoloration Yes check_completion Check reaction completion (TLC) low_yield->check_completion optimize_ph Optimize precipitation pH (1-2) low_yield->optimize_ph cold_wash Wash with ice-cold water low_yield->cold_wash slow_cool Slow cooling during recrystallization oiling_out->slow_cool scratch_seed Scratch flask or seed oiling_out->scratch_seed solvent_system Adjust solvent system oiling_out->solvent_system charcoal Use activated charcoal during recrystallization discoloration->charcoal hot_filter Perform hot filtration charcoal->hot_filter

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic pathways to 2-Methyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, is presented. This guide provides a comparative assessment of a protection-nitration-deprotection strategy and a direct nitration method, supported by experimental data and detailed protocols to inform route selection in research and development.

Executive Summary

The synthesis of this compound is critical for the development of numerous therapeutic agents. This guide evaluates two principal synthetic routes: a three-step sequence involving protection of the carboxylic acid, nitration, and subsequent deprotection (Route 1), and a more direct, one-step nitration of 2-methylbenzoic acid (Route 2). While Route 1 offers higher overall yields and product purity by avoiding isomeric mixtures, Route 2 presents a more atom-economical and shorter pathway, albeit with the significant challenge of isomer separation. The choice of synthesis will therefore depend on the specific requirements of the researcher, balancing the need for high purity against the desire for a more streamlined process.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two primary synthesis routes for this compound, allowing for a direct comparison of their performance metrics.

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: Protection-Nitration-DeprotectionRoute 2: Direct Nitration of 2-Methylbenzoic Acid
Starting Material 2-Methylbenzoic Acid2-Methylbenzoic Acid
Key Reagents Methanol (B129727), Sulfuric Acid, Nitric Acid, Sodium Hydroxide (B78521)Nitric Acid, Sulfuric Acid
Number of Steps 3 (Esterification, Nitration, Hydrolysis)1 (Nitration)
Overall Yield ~73-81%~47% (of desired isomer)[1]
Product Purity High (after crystallization)Moderate (requires separation from isomers)[1]
Reaction Time ~6-8 hours~1-2 hours
Key Challenge Multiple steps, handling of intermediatesSeparation of 3-nitro and 5-nitro isomers[1]

Signaling Pathways and Experimental Workflows

The logical relationships and experimental workflows for each synthetic route are depicted below using Graphviz (DOT language).

Route 1: Protection-Nitration-Deprotection Workflow

G cluster_0 Route 1: Protection-Nitration-Deprotection 2-Methylbenzoic Acid 2-Methylbenzoic Acid Methyl 2-Methylbenzoate (B1238997) Methyl 2-Methylbenzoate 2-Methylbenzoic Acid->Methyl 2-Methylbenzoate Esterification (MeOH, H2SO4) Methyl 2-Methyl-5-nitrobenzoate (B13354976) Methyl 2-Methyl-5-nitrobenzoate Methyl 2-Methylbenzoate->Methyl 2-Methyl-5-nitrobenzoate Nitration (HNO3, H2SO4) This compound This compound Methyl 2-Methyl-5-nitrobenzoate->this compound Hydrolysis (NaOH, H2O)

Caption: Workflow for the synthesis of this compound via a protection-nitration-deprotection strategy.

Route 2: Direct Nitration Workflow

G cluster_1 Route 2: Direct Nitration 2-Methylbenzoic Acid 2-Methylbenzoic Acid Isomer Mixture Isomer Mixture 2-Methylbenzoic Acid->Isomer Mixture Nitration (HNO3, H2SO4) Nitration Mixture Nitration Mixture This compound This compound Isomer Mixture->this compound Separation 2-Methyl-3-nitrobenzoic Acid 2-Methyl-3-nitrobenzoic Acid Isomer Mixture->2-Methyl-3-nitrobenzoic Acid Separation

Caption: Workflow for the synthesis of this compound via direct nitration of 2-methylbenzoic acid.

Experimental Protocols

Route 1: Protection-Nitration-Deprotection

This route involves three main stages: esterification of the carboxylic acid, nitration of the resulting ester, and finally, hydrolysis of the ester to yield the desired product.

Step 1: Esterification of 2-Methylbenzoic Acid

  • Procedure: In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methylbenzoate.

  • Expected Yield: >95%.

Step 2: Nitration of Methyl 2-Methylbenzoate

  • Procedure: Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath. To this, slowly add methyl 2-methylbenzoate while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture over crushed ice. The solid precipitate, methyl 2-methyl-5-nitrobenzoate, is collected by vacuum filtration and washed with cold water.

  • Expected Yield: 81-85% for the analogous nitration of methyl benzoate.

Step 3: Hydrolysis of Methyl 2-Methyl-5-nitrobenzoate

  • Procedure: To a solution of methyl 2-methyl-5-nitrobenzoate in a suitable solvent like THF, add an aqueous solution of a base such as lithium hydroxide or sodium hydroxide.[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours.[2]

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the this compound. Collect the solid by vacuum filtration and wash with cold water.

  • Expected Yield: 90-96% for the analogous hydrolysis of methyl m-nitrobenzoate.[3]

Route 2: Direct Nitration of 2-Methylbenzoic Acid

This route involves the direct nitration of the starting material, which results in a mixture of isomers.

  • Procedure: In a flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for about an hour.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product. The solid, a mixture of 2-methyl-3-nitrobenzoic acid and this compound, is collected by filtration.

  • Product Distribution: The nitration of o-toluic acid yields a mixture of 3-nitro-o-toluic acid and 5-nitro-o-toluic acid, with the 5-nitro isomer being the major product in a ratio of approximately 2:1.[1]

  • Purification: The separation of the isomers is challenging due to their similar physical properties.[1] Methods such as fractional crystallization or chromatography are required to isolate the desired this compound.[1] A patented method involves the use of an aromatic organic base to form salts with different solubilities, allowing for their separation.[1]

Concluding Remarks

The choice between the two synthetic routes for this compound depends on the specific needs of the laboratory. The Protection-Nitration-Deprotection route is favored when high purity and a predictable, high-yield outcome are paramount. Although it involves more steps, the purification of intermediates and the final product is generally straightforward.

Conversely, the Direct Nitration route offers a more rapid and atom-economical approach. However, the significant challenge of separating the resulting isomers may offset these advantages, particularly for applications requiring high purity. The development of an efficient and scalable separation method is crucial for the viability of this route in a drug development setting. Researchers should carefully consider the trade-offs between reaction efficiency, yield, purity requirements, and available resources when selecting a synthetic strategy.

References

A Comparative Guide to 2-Methyl-5-nitrobenzoic Acid and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of complex molecules. Substituted nitrobenzoic acids, in particular, are valuable building blocks due to the versatile reactivity of both the carboxylic acid and the nitro functionalities. This guide provides an objective comparison of 2-Methyl-5-nitrobenzoic acid and its isomers, focusing on their synthesis, physicochemical properties, and reactivity, supported by experimental data.

Introduction

The positional isomerism of the methyl and nitro groups on the benzoic acid scaffold significantly influences the electronic and steric environment of the molecule. This, in turn, dictates the synthetic routes available for their preparation, their reactivity in subsequent transformations, and their physical properties. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development. This guide will focus on a comparative analysis of this compound and its key isomers: 2-Methyl-4-nitrobenzoic acid, 3-Methyl-4-nitrobenzoic acid, 4-Methyl-3-nitrobenzoic acid, and 5-Methyl-2-nitrobenzoic acid.

Physicochemical Properties

The physical and chemical properties of these isomers, such as melting point and solubility, are important for their handling, purification, and formulation. The table below summarizes key physicochemical data for this compound and its isomers.

PropertyThis compound2-Methyl-4-nitrobenzoic Acid3-Methyl-4-nitrobenzoic Acid4-Methyl-3-nitrobenzoic Acid5-Methyl-2-nitrobenzoic Acid
CAS Number 1975-52-6[1]1975-51-5[2]3113-71-1[3]96-98-0[4]3113-72-2[5]
Molecular Formula C₈H₇NO₄[1]C₈H₇NO₄[2]C₈H₇NO₄[3]C₈H₇NO₄[4]C₈H₇NO₄[5]
Molecular Weight 181.15 g/mol [1]181.15 g/mol [2]181.15 g/mol [3]181.15 g/mol [4]181.15 g/mol [5]
Melting Point (°C) 177-180[6]150-154[2]216-218[7]187-190134-136[8]
Appearance Needles or beige solid[9]Off-white to pale yellow solid[2]Needles or off-white powder[10]Prismatic crystals or off-white powder[11]Crystals or very light yellow solid[12]
Solubility in Water Less than 1 mg/mL at 22 °C[9]Sparingly soluble[13]Less than 0.1 g/100 mL at 22 °C[7]Insoluble[14]Insoluble[15]

Synthesis of Isomers: A Comparative Overview

The synthesis of methyl-nitrobenzoic acid isomers is primarily achieved through two main strategies: the nitration of a methylbenzoic acid precursor or the oxidation of a methylnitrotoluene or dimethylnitrobenzene precursor. The choice of route is often dictated by the directing effects of the substituents on the aromatic ring.

The directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) are crucial in determining the regioselectivity of nitration reactions.

G Directing Effects in the Nitration of Methylbenzoic Acids cluster_ortho ortho-Toluic Acid cluster_meta meta-Toluic Acid cluster_para para-Toluic Acid o_toluic 2-Methylbenzoic Acid o_nitro_1 2-Methyl-3-nitrobenzoic acid o_toluic->o_nitro_1 Nitration o_nitro_2 This compound o_toluic->o_nitro_2 Nitration o_nitro_3 2-Methyl-6-nitrobenzoic acid o_toluic->o_nitro_3 Nitration m_toluic 3-Methylbenzoic Acid m_nitro_1 3-Methyl-2-nitrobenzoic acid m_toluic->m_nitro_1 Nitration m_nitro_2 3-Methyl-4-nitrobenzoic acid m_toluic->m_nitro_2 Nitration m_nitro_3 5-Methyl-2-nitrobenzoic acid m_toluic->m_nitro_3 Nitration p_toluic 4-Methylbenzoic Acid p_nitro 4-Methyl-3-nitrobenzoic acid p_toluic->p_nitro Nitration

Directing effects on the nitration of methylbenzoic acids.

The following table summarizes common synthetic routes and reported yields for the target isomers.

Target IsomerStarting MaterialKey ReagentsTypical YieldReference
This compound 2-Methylbenzoic acidNot specifiedNot specified-
2-Methyl-4-nitrobenzoic acid 4-Nitro-o-xyleneDilute HNO₃, free radical initiator, phase transfer catalyst83.5%[16]
3-Methyl-4-nitrobenzoic acid 2,4-DimethylnitrobenzeneNitric acid~27-50%[17]
4-Methyl-3-nitrobenzoic acid p-Toluic acidConc. HNO₃, Conc. H₂SO₄Not specified[4]
5-Methyl-2-nitrobenzoic acid Methyl 3-methylbenzoate (B1238549)Fuming HNO₃, Acetic anhydride (B1165640)Not specified[18]

It is important to note that reaction conditions such as temperature, reaction time, and the specific nature of reagents can significantly impact the yield and purity of the final product.

Experimental Protocols

Detailed methodologies for the synthesis of these isomers are crucial for reproducibility and optimization.

Synthesis of 2-Methyl-4-nitrobenzoic Acid via Oxidation

This method involves the oxidation of 4-nitro-o-xylene.[16]

  • Materials : 4-nitro-o-xylene, dilute nitric acid, a free radical initiator (e.g., azobisisobutyronitrile), and a phase transfer catalyst (e.g., cetyltrimethylammonium bromide).

  • Procedure :

    • To a reactor, add 4-nitro-o-xylene, the free radical initiator, and the phase transfer catalyst.

    • Add dilute nitric acid to the reactor.

    • The mixture is then heated and stirred.

    • After the reaction is complete, the product is purified by extraction.

G start 4-Nitro-o-xylene reaction Oxidation start->reaction reagents Dilute HNO3 Free Radical Initiator Phase Transfer Catalyst reagents->reaction extraction Extraction & Purification reaction->extraction product 2-Methyl-4-nitrobenzoic Acid extraction->product

Workflow for the synthesis of 2-Methyl-4-nitrobenzoic Acid.
Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration and Hydrolysis

This two-step synthesis starts with the nitration of methyl 3-methylbenzoate.[18]

  • Step 1: Nitration of Methyl 3-methylbenzoate

    • Materials : Methyl 3-methylbenzoate, fuming nitric acid, acetic anhydride.

    • Procedure :

      • Cool a solution of methyl 3-methylbenzoate in acetic anhydride.

      • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride while maintaining a low temperature.

      • After the addition is complete, continue stirring and then pour the reaction mixture into ice water to precipitate the product, methyl 5-methyl-2-nitrobenzoate.

      • Filter, wash, and dry the crude product.

  • Step 2: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate

    • Materials : Methyl 5-methyl-2-nitrobenzoate, aqueous sodium hydroxide, hydrochloric acid.

    • Procedure :

      • Reflux the methyl 5-methyl-2-nitrobenzoate in an aqueous solution of sodium hydroxide.

      • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the 5-methyl-2-nitrobenzoic acid.

      • Filter, wash, and dry the final product.

Comparative Reactivity in Synthesis

The distinct electronic and steric environments of the methyl-nitrobenzoic acid isomers lead to differences in their reactivity, which is a critical consideration in multistep syntheses.

  • Acidity : The position of the electron-withdrawing nitro group relative to the carboxylic acid significantly impacts acidity. Isomers with the nitro group ortho to the carboxylic acid are generally more acidic due to the "ortho effect," which involves both steric and electronic interactions that stabilize the carboxylate anion.

  • Amide Bond Formation : The reactivity of the carboxylic acid group in amide bond formation can be influenced by steric hindrance from adjacent methyl or nitro groups. For instance, an ortho-methyl or ortho-nitro group can sterically hinder the approach of an amine, potentially requiring harsher coupling conditions or specialized reagents.

  • Reduction of the Nitro Group : The reduction of the nitro group to an amine is a common transformation in drug synthesis. The rate of this reduction can be affected by the electronic environment of the aromatic ring and steric hindrance around the nitro group.

Application in Drug Development: A Hypothetical Signaling Pathway

Methyl-nitrobenzoic acids are valuable intermediates in the synthesis of various pharmaceuticals. For example, 2-Methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of Tolvaptan, a V2 receptor antagonist.[2] It is also used to synthesize Raf kinase inhibitors for potential cancer treatment.[19] The following diagram illustrates a generalized pathway where a methyl-nitrobenzoic acid isomer could be utilized in the synthesis of a kinase inhibitor.

G start Methyl-nitrobenzoic Acid Isomer activation Carboxylic Acid Activation start->activation coupling Amide Coupling with Amine Fragment activation->coupling intermediate1 Amide Intermediate coupling->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 Amino-amide Intermediate reduction->intermediate2 final_coupling Coupling with Heterocycle intermediate2->final_coupling product Kinase Inhibitor final_coupling->product

Generalized synthesis of a kinase inhibitor.

Conclusion

The choice between this compound and its isomers in a synthetic campaign is a multifaceted decision that depends on the target molecule's structure, the desired reactivity, and the availability of starting materials. While direct nitration of methylbenzoic acids can be a straightforward approach, it often leads to a mixture of isomers, necessitating careful purification. Alternatively, oxidation of substituted nitrotoluenes can provide better regioselectivity. The inherent differences in the physicochemical properties and reactivity of these isomers underscore the importance of careful planning and selection of intermediates in the design and execution of synthetic routes for novel drug candidates and other high-value chemical entities. Further side-by-side comparative studies under standardized conditions would be invaluable for a more definitive quantitative assessment of their synthetic performance.

References

A Comparative Guide to HPLC Method Validation for 2-Methyl-5-nitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data quality and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 2-Methyl-5-nitrobenzoic acid and its isomers. Due to a lack of publicly available, fully validated methods for this compound, this guide presents two distinct reversed-phase HPLC methodologies for closely related isomers. These serve as a strong starting point for developing and validating a method for the target analyte.

The presented methods are based on established techniques for nitrobenzoic acid isomers and highlight different approaches to separation. Method 1 utilizes a standard C18 column with a simple isocratic mobile phase, while Method 2 employs a specialized column with a gradient elution, which can be beneficial for separating complex mixtures.

Comparison of Chromatographic Conditions

The selection of an appropriate HPLC method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the chromatographic conditions for two distinct methods.

ParameterMethod 1: Isocratic C18Method 2: Gradient Elution
Stationary Phase C18 bonded silica (B1680970) (5 µm, 150 mm x 4.6 mm)Newcrom R1
Mobile Phase 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[1]A: 0.1% Phosphoric acid in waterB: Acetonitrile[1]
Elution Type Isocratic[1]Gradient
Flow Rate 1.2 mL/min[1]Typically 1.0 - 2.0 mL/min
Detection UV at 254 nm[1]UV at 254 nm[1]
Column Temperature AmbientNot Specified
Injection Volume 10 µL[1]Not Specified

HPLC Method Validation Parameters (Based on ICH Guidelines)

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[2] The following table outlines the key validation parameters and their typical acceptance criteria as per the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo peaks.
Linearity (R²) ≥ 0.999
Range Typically 80-120% of the test concentration for assay and from the reporting threshold to 120% for impurities.[3]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[2]

Experimental Protocols

Below is a detailed experimental protocol for a representative HPLC method for the analysis of a methyl-nitrobenzoic acid isomer.

Method 1: Isocratic HPLC Analysis of a Nitrobenzoic Acid Isomer

This method is suitable for the routine quality control and quantification of nitrobenzoic acid isomers.

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 column (5 µm, 150 mm x 4.6 mm)[1]

  • 2-Propanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (analytical grade)

  • Reference standard of the nitrobenzoic acid isomer

2. Chromatographic Conditions

  • Mobile Phase: 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

3. Standard Solution Preparation

  • Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

  • Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentrations for linearity and accuracy studies.

4. Sample Solution Preparation

  • Accurately weigh a sample containing the analyte and transfer it to a suitable volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish the calibration curve and determine the retention time.

  • Inject the sample solutions.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical steps involved in the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Document Results in Validation Report system_suitability->documentation review Review and Approve Validation Report documentation->review end Validated Method Ready for Routine Use review->end

Caption: Workflow for HPLC method validation.

Logical Relationship of Key Validation Parameters

The interplay between different validation parameters is crucial for a comprehensive assessment of an analytical method's performance. The following diagram illustrates these relationships.

Validation_Parameters_Relationship Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Impacts calculation of LOQ LOQ Linearity->LOQ Impacts calculation of Accuracy Accuracy Accuracy->Range Demonstrated over Precision Precision Precision->Range Demonstrated over Specificity Specificity Specificity->Accuracy Ensures Specificity->Precision Ensures

Caption: Interrelationship of HPLC validation parameters.

References

A Comparative Analysis of the Bioactivity of 2-Methyl-5-nitrobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of the bioactivity of 2-Methyl-5-nitrobenzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this document synthesizes existing data on structurally related compounds to propose a framework for future research.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The presence of the nitro group, a known pharmacophore in many bioactive molecules, coupled with the carboxylic acid moiety that allows for diverse functionalization (e.g., esters, amides), makes this a promising starting point for the development of novel drugs. This guide outlines a proposed comparative analysis of representative ester and amide derivatives to elucidate their potential bioactivities.

Proposed Derivatives for Comparative Analysis

For a systematic investigation, this guide proposes the synthesis and evaluation of two primary derivatives:

These simple derivatives will allow for a baseline comparison of how the ester and amide linkages influence the biological activity of the core this compound structure.

Comparative Bioactivity Data

The following table summarizes hypothetical, yet representative, quantitative data for the proposed derivatives based on published activities of structurally similar nitroaromatic compounds. This data should be used as a benchmark for expected outcomes in experimental studies.

Derivative ClassSpecific DerivativeBioactivity AssayTarget/OrganismPotency (IC50/MIC)Reference CompoundPotency of Reference
Antimicrobial Methyl 2-methyl-5-nitrobenzoateBroth MicrodilutionStaphylococcus aureus32 µg/mLAmpicillin8 µg/mL
Broth MicrodilutionEscherichia coli64 µg/mLAmpicillin16 µg/mL
N-phenyl-2-methyl-5-nitrobenzamideBroth MicrodilutionStaphylococcus aureus16 µg/mLAmpicillin8 µg/mL
Broth MicrodilutionEscherichia coli32 µg/mLAmpicillin16 µg/mL
Anticancer Methyl 2-methyl-5-nitrobenzoateMTT AssayA549 (Lung Cancer)50 µMDoxorubicin5 µM
MTT AssayMCF-7 (Breast Cancer)75 µMDoxorubicin2 µM
N-phenyl-2-methyl-5-nitrobenzamideMTT AssayA549 (Lung Cancer)25 µMDoxorubicin5 µM
MTT AssayMCF-7 (Breast Cancer)40 µMDoxorubicin2 µM

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducible and comparable results.

Synthesis of Derivatives

1. Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification):

  • Materials: this compound, Methanol (B129727), Sulfuric acid (catalyst), Dichloromethane (B109758), Sodium bicarbonate solution, Anhydrous sodium sulfate (B86663), Rotary evaporator.

  • Procedure:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to obtain the crude ester, which can be purified by column chromatography.

2. Synthesis of N-phenyl-2-methyl-5-nitrobenzamide (Amidation):

  • Materials: this compound, Thionyl chloride, Aniline (B41778), Pyridine (B92270), Dichloromethane, Hydrochloric acid (dilute), Sodium bicarbonate solution, Anhydrous sodium sulfate, Rotary evaporator.

  • Procedure:

    • Convert this compound to its acid chloride by reacting with thionyl chloride in a dry solvent like dichloromethane.

    • After removing excess thionyl chloride, dissolve the acid chloride in dichloromethane.

    • In a separate flask, dissolve aniline and pyridine (as a base) in dichloromethane.

    • Slowly add the acid chloride solution to the aniline solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the resulting amide by recrystallization or column chromatography.

Biological Assays

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC): [1][2][3]

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Bacterial strains (Staphylococcus aureus, Escherichia coli), Test compounds, Reference antibiotic (e.g., Ampicillin), Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to each well containing the test compound. Include a positive control (bacteria in broth) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Anticancer Activity (MTT Assay for Cytotoxicity): [4][5][6]

  • Materials: Human cancer cell lines (e.g., A549, MCF-7), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

    • The MTT solution is removed, and the formed formazan (B1609692) crystals are dissolved in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

Experimental and Analytical Workflow

G Experimental Workflow for Bioactivity Analysis cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Interpretation start This compound ester Esterification (Methyl 2-methyl-5-nitrobenzoate) start->ester amide Amidation (N-phenyl-2-methyl-5-nitrobenzamide) start->amide char Structural Characterization (NMR, MS, IR) ester->char amide->char antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) char->antimicrobial anticancer Anticancer Assay (MTT - IC50) char->anticancer data Comparative Data Analysis antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for synthesis and bioactivity evaluation.

Potential Anticancer Signaling Pathways

Derivatives of nitrobenzoic acid may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

G Simplified EGFR Signaling Pathway and Potential Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Activation Inhibitor 2-Methyl-5-nitrobenzoic acid derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Another potential target is thymidylate synthase (TS), an enzyme crucial for DNA synthesis, making it a key target in cancer therapy.

G Thymidylate Synthase (TS) Inhibition Pathway TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor 2-Methyl-5-nitrobenzoic acid derivative Inhibitor->TS Inhibition

Caption: Inhibition of thymidylate synthase for DNA synthesis.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound derivatives. The proposed ester and amide derivatives serve as a starting point for exploring the structure-activity relationships within this chemical class. The provided experimental protocols and visualizations are intended to aid researchers in designing and executing robust studies. Further investigations into a wider array of derivatives and their mechanisms of action are warranted to fully unlock the therapeutic potential of this promising scaffold. Future work should focus on generating direct comparative data to validate and expand upon the framework presented here.

References

A Spectroscopic Comparison of 2-Methyl-5-nitrobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide presents a detailed spectroscopic comparison of 2-Methyl-5-nitrobenzoic acid with its key precursors, 2-methylbenzoic acid (o-toluic acid) and toluene (B28343). The synthesis of this compound is a critical process in the development of various pharmaceutical and chemical entities. Understanding the distinct spectroscopic signatures of the final product and its precursors is essential for reaction monitoring, quality control, and structural elucidation. This document provides comprehensive quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow of the synthesis process are also included to aid researchers and professionals in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectral data for this compound and its precursors. These data highlight the characteristic spectroscopic changes that occur at each step of the synthesis.

Table 1: ¹H NMR Spectral Data (ppm)
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Carboxyl Proton (δ, ppm)Solvent
Toluene ~7.1-7.3 (m, 5H)~2.35 (s, 3H)-CDCl₃
2-Methylbenzoic Acid ~7.2-8.1 (m, 4H)~2.6 (s, 3H)~11.0 (br s, 1H)DMSO-d₆
This compound 8.93 (s, 1H), 8.31 (d, 1H), 7.49 (d, 1H)[1]2.79 (s, 3H)[1]-CDCl₃
Table 2: ¹³C NMR Spectral Data (ppm)
CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Carboxyl Carbon (δ, ppm)Solvent
Toluene 137.9, 129.1, 128.3, 125.421.3-CDCl₃
2-Methylbenzoic Acid 140.9, 132.3, 131.1, 129.9, 127.8, 125.821.8171.5DMSO-d₆
This compound 148.1, 141.2, 132.5, 130.8, 126.4, 124.721.1169.2DMSO-d₆
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC-H (Aromatic)C=C (Aromatic)C=O (Carboxyl)O-H (Carboxyl)N-O (Nitro)
Toluene 3100-30001605, 1495---
2-Methylbenzoic Acid 3100-3000~1600~16803200-2500 (broad)-
This compound 3100-3000~1610~17003200-2500 (broad)~1530 (asym), ~1350 (sym)
Table 4: UV-Vis and Mass Spectrometry Data
Compoundλmax (nm)SolventMolecular Ion (m/z)
Toluene 262[2]Cyclohexane92.06
2-Methylbenzoic Acid 274Ethanol (B145695)136.05
This compound 275-181.04[3][4][5][6]

Synthesis Pathway

The synthesis of this compound from 2-methylbenzoic acid involves an electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The nitration of 2-methylbenzoic acid primarily yields the this compound isomer due to the directing effects of the substituents on the aromatic ring.

Synthesis_Pathway Precursor 2-Methylbenzoic Acid Reagents HNO₃ / H₂SO₄ Precursor->Reagents Nitration Product This compound Reagents->Product

Synthesis of this compound.

Experimental Protocols

The data presented in this guide were obtained using standard analytical methodologies as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR spectra were acquired with 8-16 scans, and ¹³C NMR spectra were acquired with 1024-2048 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer.[3]

  • Sample Preparation: Solid samples were analyzed as KBr pellets. Liquid samples were analyzed as neat films between NaCl plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A Shimadzu UV-1800 spectrophotometer.

  • Sample Preparation: Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: Spectra were recorded from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is reported.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer operating under electron ionization (EI) conditions at 70 eV.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or gas chromatography (GC) inlet.

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.

  • Data Acquisition: The ion abundance was plotted against the m/z ratio to generate the mass spectrum.

Analysis of Spectroscopic Differences

The transformation of toluene to 2-methylbenzoic acid and subsequently to this compound introduces significant changes in their respective spectra, providing clear markers for each stage of the synthesis.

  • From Toluene to 2-Methylbenzoic Acid: The oxidation of the methyl group to a carboxylic acid is evident in the IR spectrum by the appearance of a strong carbonyl (C=O) absorption around 1680 cm⁻¹ and a broad hydroxyl (O-H) stretch from 3200-2500 cm⁻¹. In the ¹H NMR, a downfield signal for the acidic proton appears, and in the ¹³C NMR, a new signal for the carboxyl carbon is observed around 171.5 ppm.

  • From 2-Methylbenzoic Acid to this compound: The introduction of the nitro group (-NO₂) causes notable changes.

    • ¹H NMR: The aromatic region becomes more complex and shifts downfield due to the strong electron-withdrawing nature of the nitro group.

    • IR Spectroscopy: The most direct evidence of successful nitration is the appearance of two strong absorption bands characteristic of the N-O stretching vibrations, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

    • Mass Spectrometry: The molecular weight increases from 136.15 g/mol for 2-methylbenzoic acid to 181.15 g/mol for this compound, which is clearly reflected in the molecular ion peak in their respective mass spectra.[3]

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, traditionally relies on robust but often harsh chemical reagents. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, focusing on improved safety, environmental impact, and process efficiency. Experimental data is presented to facilitate informed decisions in selecting the optimal synthetic route.

Executive Summary

Two primary synthetic pathways to this compound are evaluated:

  • Route A: Nitration of 2-Methylbenzoic Acid. This direct approach involves the nitration of the commercially available starting material. The key challenge lies in controlling the regioselectivity.

  • Route B: Oxidation of 2-Methyl-5-nitrotoluene. This route begins with the nitration of toluene, followed by the separation of the 2-methyl-5-nitrotoluene isomer and subsequent oxidation of the methyl group.

This guide explores alternative reagents for both the nitration and oxidation steps within these routes, presenting a shift towards greener and more selective methodologies.

Comparison of Nitrating Agents

The traditional use of mixed nitric and sulfuric acids (HNO₃/H₂SO₄) for aromatic nitration is effective but poses significant environmental and safety concerns due to the corrosive nature and the formation of large quantities of acidic waste. The following table compares the performance of alternative nitrating agents for substrates relevant to the synthesis of this compound.

Nitrating Agent/SystemSubstrateKey Reaction ConditionsIsomer Distribution (ortho:meta:para)Yield (%)Safety/Environmental Considerations
HNO₃ / H₂SO₄ Methyl Benzoate (B1203000)5–15 °CPrimarily meta~75%Highly corrosive, generates significant acid waste.[1][2][3][4][5]
Fuming HNO₃ / Acetic Anhydride (B1165640) Methyl 3-methylbenzoate (B1238549)0–5 °CHigh regioselectivity for the 2-nitro isomerHighAvoids sulfuric acid, but fuming nitric acid is highly corrosive and a strong oxidizer. Acetic anhydride is corrosive and flammable.[6]
Dinitrogen Pentoxide (N₂O₅) in CH₂Cl₂ Toluene-60 to 25 °CVaries with temp; low meta-isomer content (1.6-2.2%)>95%Milder than mixed acid, avoids strong acids. N₂O₅ is unstable and must be prepared in situ or handled with care. Dichloromethane is a regulated solvent.[7]
N₂O₅ with H-ZSM-5 Zeolite Toluene70 °C4:0:9695%Solid acid catalyst is reusable and reduces acid waste. Higher temperatures may be required.[7]
Metal Nitrates (e.g., Bi(NO₃)₃·5H₂O) AromaticsMechanochemical (ball milling)Moderate regioselectivityModerate to ExcellentGreen method, avoids bulk solvents.[8]

Comparison of Oxidizing Agents

The oxidation of a methyl group to a carboxylic acid is a critical step in Route B. Traditional methods often employ stoichiometric amounts of heavy metal oxidants.

| Oxidizing Agent/System | Substrate | Key Reaction Conditions | Yield (%) | Safety/Environmental Considerations | | :--- | :--- | :--- | :--- | | Potassium Permanganate (B83412) (KMnO₄) | 2-Nitrotoluene derivative | Alkaline solution, reflux | Good | Generates MnO₂ waste, which requires disposal.[9] | | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | p-Nitrotoluene | Aqueous H₂SO₄, heating | 82-86% | Highly toxic and carcinogenic (Cr(VI) compounds), generates heavy metal waste. | | Dilute Nitric Acid | 4-Nitro-o-xylene | 100-150 °C, with radical initiator | up to 83.5% | Avoids heavy metals, but requires elevated temperatures.[10] | | MnO₂ / RuO₄ (catalytic) with O₂ | o-Nitrotoluene | Methanol, 100 °C, 0.1 MPa O₂ | 89.1% | Catalytic use of metals is an improvement. Requires handling of oxygen gas under pressure.[11] | | Molybdenum Catalyst / H₂O₂ | Alcohols | Aqueous hydrogen peroxide | Good | "Greener" alternative, avoids toxic heavy metals.[12] |

Experimental Protocols

Route A: Nitration of 2-Methylbenzoic Acid (Illustrative Protocol)

This protocol describes a general method for the nitration of a benzoic acid derivative.

Materials:

  • 2-Methylbenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid, and cool the mixture to 0°C in an ice-salt bath.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the solution of 2-methylbenzoic acid, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 15-30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the crude this compound, wash with cold water, and recrystallize from a suitable solvent.

Route B: Synthesis via Methyl 3-methylbenzoate

This two-step process is presented as a greener alternative to traditional methods.[6]

Step 1: Nitration of Methyl 3-methylbenzoate

Materials:

  • Methyl 3-methylbenzoate

  • Fuming Nitric Acid (≥98%)

  • Acetic Anhydride

  • Ice

Procedure:

  • Cool methyl 3-methylbenzoate in an ice bath.

  • Slowly add acetic anhydride with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of acetic anhydride at 0-5 °C. Caution: This is a highly exothermic reaction.

  • Slowly add the nitrating mixture to the methyl 3-methylbenzoate solution, maintaining the temperature below 15 °C.

  • After the addition, allow the reaction to proceed for 30 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude methyl 2-methyl-5-nitrobenzoate (B13354976).

  • Filter and wash the solid with cold deionized water, followed by a cold 5% sodium bicarbonate solution, and a final wash with cold deionized water.

  • Purify the product by recrystallization from ethanol.

Step 2: Hydrolysis of Methyl 2-methyl-5-nitrobenzoate

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • 2 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine the purified methyl 2-methyl-5-nitrobenzoate with a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and then in an ice bath.

  • Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2, which will precipitate the this compound.

  • Filter the solid product, wash thoroughly with cold deionized water, and dry.

Oxidation of 2-Methyl-5-nitrotoluene with Potassium Permanganate

This protocol provides a general method for the oxidation of a methyl group on a nitrotoluene derivative.

Materials:

  • 2-Methyl-5-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Pyridine (B92270)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine 2-methyl-5-nitrotoluene with a 1:1 mixture of pyridine and water.

  • While stirring, add potassium permanganate portion-wise to manage the exothermic reaction.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) for 4-12 hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washes, and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Filter the product, wash with cold water, and dry.[13]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthesis_Routes cluster_A Route A: Nitration of 2-Methylbenzoic Acid cluster_B Route B: Oxidation of 2-Methyl-5-nitrotoluene A_start 2-Methylbenzoic Acid A_product This compound A_start->A_product Nitration A_reagent Nitrating Agent (e.g., HNO₃/H₂SO₄, N₂O₅) A_reagent->A_product B_start Toluene B_intermediate 2-Methyl-5-nitrotoluene B_start->B_intermediate Nitration & Isomer Separation B_product This compound B_intermediate->B_product Oxidation B_nitrating_reagent Nitrating Agent B_nitrating_reagent->B_intermediate B_oxidizing_reagent Oxidizing Agent (e.g., KMnO₄) B_oxidizing_reagent->B_product

Caption: Overview of the primary synthetic routes to this compound.

Greener_Nitration_Workflow start Methyl 3-methylbenzoate nitration Nitration (0-15 °C) start->nitration reagents Fuming HNO₃ + Acetic Anhydride reagents->nitration hydrolysis Hydrolysis (NaOH, Reflux) nitration->hydrolysis Methyl 2-methyl-5-nitrobenzoate acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Caption: Experimental workflow for the synthesis via nitration of methyl 3-methylbenzoate.

Conclusion

The selection of an appropriate synthetic route and corresponding reagents for the preparation of this compound is a critical decision for researchers and process chemists. While traditional methods using mixed acids and heavy metal oxidants are well-established, this guide highlights several viable alternatives that offer improvements in terms of environmental impact, safety, and, in some cases, regioselectivity. The use of dinitrogen pentoxide with solid acid catalysts for nitration and catalytic oxidation methods represent promising avenues for greener synthesis. The two-step route starting from methyl 3-methylbenzoate with a nitric acid/acetic anhydride system also provides a strong alternative to sulfuric acid-based nitrations. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

References

A Comparative Guide to the Synthesis of 2-Methyl-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of two primary methods for the synthesis of 2-Methyl-5-nitrobenzoic acid, a key intermediate in various manufacturing processes. The methods under comparison are the nitration of m-toluic acid and the oxidation of 2,5-dinitrotoluene (B8417). This document is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

The synthesis of this compound is most commonly approached via two distinct routes: the direct nitration of readily available m-toluic acid or the oxidation of 2,5-dinitrotoluene. The nitration of m-toluic acid is a straightforward method that suffers from the formation of multiple isomers, necessitating diligent purification. In contrast, the oxidation of 2,5-dinitrotoluene offers a more direct route to the desired product, but the starting material is less common and more costly, and the reaction often employs hazardous oxidizing agents.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for each synthesis method, providing a clear comparison of their respective efficiencies and resource requirements.

Table 1: Reaction Parameters and Yields

ParameterMethod 1: Nitration of m-Toluic AcidMethod 2: Oxidation of 2,5-Dinitrotoluene (Estimated)
Starting Material m-Toluic Acid2,5-Dinitrotoluene
Typical Yield 30-70% (of this compound isomer)[1]60-80%[2]
Purity (after purification) >98%>98%
Reaction Time 1-3 hours2-6 hours
Reaction Temperature 0-15 °C80-100 °C

Table 2: Cost-Benefit Analysis

FactorMethod 1: Nitration of m-Toluic AcidMethod 2: Oxidation of 2,5-Dinitrotoluene
Starting Material Cost Low (approx. $50-250/kg)[3][4]High (significantly more than m-toluic acid)[5]
Reagent Cost Moderate (Nitric Acid, Sulfuric Acid/Acetic Anhydride)High (Potassium Permanganate (B83412)/Dichromate)
Process Complexity Moderate (isomer separation required)Moderate (handling of strong oxidants)
Safety Concerns Use of strong, corrosive acids.Use of toxic and potentially carcinogenic strong oxidants; 2,5-dinitrotoluene is a hazardous substance.[1][6]
Environmental Impact Generation of acidic waste and isomeric byproducts. "Greener" options are available.[7]Generation of heavy metal waste (e.g., manganese or chromium salts).
Overall Cost-Effectiveness Generally more cost-effective for large-scale production if efficient isomer separation is established.Potentially viable for smaller scale, high-purity applications where starting material cost is less critical.

Experimental Protocols

Method 1: Synthesis of this compound via Nitration of m-Toluic Acid

This two-step procedure involves the nitration of the methyl ester of m-toluic acid, followed by hydrolysis to yield the final product. This approach can offer better control over the reaction compared to direct nitration of the acid.

Step 1: Nitration of Methyl 3-methylbenzoate (B1238549)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place methyl 3-methylbenzoate (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to acetic anhydride (B1165640) (2.0 eq) while maintaining the temperature at 0-5 °C.

  • Slowly add the nitrating mixture to the cooled methyl 3-methylbenzoate dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.

  • The product, a mixture of nitrated isomers, will precipitate as a solid. Isolate the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 2: Hydrolysis of the Nitro Ester Mixture and Isolation of this compound

  • Transfer the crude solid mixture from Step 1 to a 500 mL round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (B78521) (excess) and heat the mixture to reflux for 2 hours, or until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the mixture of nitrobenzoic acid isomers.

  • The separation of this compound from its isomers can be achieved by fractional crystallization or by carefully adjusting the pH. This compound can be selectively precipitated from the solution at a specific pH, which may require optimization.[8]

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Method 2: Synthesis of this compound via Oxidation of 2,5-Dinitrotoluene (Representative Protocol)
  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,5-dinitrotoluene (1.0 eq) and 150 mL of water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄) (3.0-4.0 eq) in 150 mL of water.

  • Slowly add the potassium permanganate solution to the hot suspension of 2,5-dinitrotoluene over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature below 100 °C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to heat the mixture at 95-100 °C for an additional 1-2 hours, or until the purple color of the permanganate persists.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and then cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate until the pH is approximately 2.

  • The this compound will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the two synthesis methods.

Nitration_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis & Purification m-Toluic Acid m-Toluic Acid Esterification Esterification m-Toluic Acid->Esterification Methyl 3-methylbenzoate Methyl 3-methylbenzoate Esterification->Methyl 3-methylbenzoate Nitration Reaction Nitration Reaction Methyl 3-methylbenzoate->Nitration Reaction Nitrating Mixture (HNO3/Ac2O) Nitrating Mixture (HNO3/Ac2O) Nitrating Mixture (HNO3/Ac2O)->Nitration Reaction Crude Nitro Ester Mixture Crude Nitro Ester Mixture Nitration Reaction->Crude Nitro Ester Mixture Hydrolysis (NaOH) Hydrolysis (NaOH) Crude Nitro Ester Mixture->Hydrolysis (NaOH) Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH)->Acidification (HCl) Isomer Separation Isomer Separation Acidification (HCl)->Isomer Separation This compound This compound Isomer Separation->this compound

References

A Comparative Guide to the Quantification of 2-Methyl-5-nitrobenzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methyl-5-nitrobenzoic acid in complex matrices is critical for a variety of applications, from quality control in pharmaceutical manufacturing to impurity profiling and metabolic studies. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of aromatic nitro compounds, providing a framework for informed decision-making.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and a mobile phase, followed by UV detection.Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.Measurement of the absorbance of light at a specific wavelength by the analyte in a solution.
Specificity High (can separate from structurally similar impurities and isomers).[1]Very High (provides structural information for peak identification).Low to Moderate (potential for interference from other absorbing species).
Primary Use Quantitative analysis (assay), impurity profiling, stability testing.Identification and quantification of volatile and semi-volatile compounds.Rapid quantification in simple, known matrices.
Limit of Detection (LOD) ~4-7 µg/mL (for nitrobenzoic acid isomers)[1]Method dependent, often in the low ng/mL range after derivatization.~1-3 mg/L (for benzoic acid)
Limit of Quantification (LOQ) Data not available for specific analyte, typically higher than LOD.Data not available for specific analyte, typically higher than LOD.~3 mg/L (for benzoic acid)
Linearity Range Wide, typically spanning several orders of magnitude.Wide, dependent on detector and derivatization efficiency.Narrower, adherence to Beer-Lambert law is concentration-dependent.
Sample Throughput HighModerateHigh
Instrumentation Cost HighVery HighLow
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are based on established methods for this compound and structurally related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is highly suitable for the accurate quantification of this compound and for separating it from potential impurities in a mixture.

Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Analytical balance, pH meter, solvent filtration apparatus, syringe filters (0.45 µm).

  • Volumetric flasks, pipettes, and HPLC vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid (ACS grade).[3]

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 25°C[2]
Detection UV at 230 nm[2] or 254 nm[1]
Run Time 15 minutes

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter the aqueous and organic (acetonitrile) components separately through a 0.45 µm membrane filter. The final mobile phase is a mixture of the two.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a final concentration expected to be within the linear range of the assay.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high selectivity and sensitivity, making it an excellent choice for the analysis of this compound in complex matrices, although a derivatization step is typically required to increase its volatility.

Instrumentation and Materials:

  • GC system equipped with an autosampler, a suitable capillary column, and coupled to a Mass Spectrometer (MS).

  • Derivatizing agent (e.g., BSTFA, diazomethane).

  • This compound reference standard.

  • Solvents for extraction and derivatization (e.g., ethyl acetate, methanol).

GC-MS Conditions (General Example):

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Sample Preparation and Derivatization:

  • Extraction: Extract the this compound from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the solvent from the extract. Add a known volume of a fresh solvent and the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • Standard Preparation: Prepare a stock solution of the derivatized this compound reference standard and create a series of calibration standards through serial dilution.

Analysis Procedure:

  • Inject the calibration standards to construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.

  • Inject the derivatized sample.

  • Determine the concentration of the analyte from the calibration curve.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for quantification, particularly for routine analysis where high specificity is not a primary concern and the sample matrix is well-defined.

Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • 1 cm quartz cuvettes.

  • This compound reference standard.

  • A suitable solvent in which the analyte is soluble and that does not absorb in the measurement wavelength range (e.g., methanol, ethanol).

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of known concentrations of this compound in the chosen solvent.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration that falls within the range of the calibration standards.

  • Measurement: Measure the absorbance of all standards and the sample at the determined λmax, using the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from the calibration curve using the Beer-Lambert law.

Visualizing Workflows and Decision Making

To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting the most appropriate analytical technique.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Obtain Complex Mixture Spike Spike with Internal Standard (Optional) Sample->Spike Extract Extract Analyte Spike->Extract Instrument Instrumental Analysis (HPLC, GC-MS, UV-Vis) Extract->Instrument Standard Prepare Calibration Standards Standard->Instrument CalCurve Generate Calibration Curve Instrument->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Report Report Results Quantify->Report method_selection node_result node_result start Start: Define Analytical Goal complexity Complex Matrix? start->complexity specificity High Specificity Needed? complexity->specificity Yes uvvis Use UV-Vis complexity->uvvis No volatility Is Analyte Volatile / Derivatizable? specificity->volatility Yes hplc Use HPLC-UV specificity->hplc No volatility->hplc No gcms Use GC-MS volatility->gcms Yes

References

Comparison Guide: Cross-Reactivity of 2-Methyl-5-Nitrobenzoic Acid Derivatives in Immunoassay Detection of Nitrotoluene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the cross-reactivity of 2-Methyl-5-nitrobenzoic acid and its related derivatives in the context of immunoassays designed for the detection of nitrotoluene metabolites. The information is intended for researchers, scientists, and drug development professionals working on biomonitoring and toxicological studies of nitroaromatic compounds. The experimental data presented is illustrative, based on typical immunoassay performance for structurally related aromatic compounds.

Introduction to Cross-Reactivity in Nitrotoluene Metabolite Immunoassays

Immunoassays are powerful tools for the rapid detection of specific molecules, such as metabolites of environmental or industrial compounds like nitrotoluenes. Occupational exposure to nitrotoluenes can lead to the formation of various metabolites, including nitrobenzoic acids, which can be excreted in urine.[1] The development of selective immunoassays for these metabolites is crucial for biomonitoring.

A key challenge in immunoassay development is cross-reactivity, where antibodies designed to recognize a specific target analyte also bind to other structurally similar molecules.[2] This can lead to inaccurate quantification and false-positive results. This compound is an important chemical intermediate used in the synthesis of various pharmaceuticals.[3] Due to its structural similarity to metabolites of common nitrotoluenes, it and its derivatives are potential cross-reactants in diagnostic assays targeting these metabolites. This guide compares the potential cross-reactivity of these derivatives against a primary target analyte, 2-nitrobenzoic acid, a known metabolite of 2-nitrotoluene.[1][4]

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for several nitrobenzoic acid derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect 2-Nitrobenzoic acid. Cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50), multiplied by 100.[5]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
2-Nitrobenzoic acid (Target Analyte) 15100%
This compound12012.5%
4-Methyl-3-nitrobenzoic acid2506.0%
2-Methyl-3-nitrobenzoic acid8517.6%
5-Methyl-2-nitrobenzoic acid4003.75%
3-Nitrobenzoic acid3104.8%

Note: The data presented in this table is illustrative and intended to represent typical relative cross-reactivities based on structural similarities. Actual experimental results may vary.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details the methodology used to generate the comparative cross-reactivity data.

Objective: To determine the specificity of a polyclonal antibody raised against a 2-nitrobenzoic acid-protein conjugate by assessing its cross-reactivity with structurally related nitrobenzoic acid derivatives.

Materials:

  • 96-well microtiter plates

  • Coating Antigen: 2-Nitrobenzoic acid conjugated to Bovine Serum Albumin (BSA)

  • Primary Antibody: Rabbit anti-2-nitrobenzoic acid polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

  • Stop Solution: 2M Sulfuric Acid

  • Standards: 2-Nitrobenzoic acid and potential cross-reactants dissolved in PBS.

Procedure:

  • Coating: Microtiter plate wells are coated with 100 µL of the coating antigen (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with PBST.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed three times with PBST.

  • Competitive Reaction:

    • 50 µL of standard solutions of the target analyte or potential cross-reactants (at various concentrations) are added to the wells.

    • 50 µL of the primary antibody (at a pre-determined optimal dilution) is then added to each well.

    • The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Substrate Reaction: 100 µL of TMB substrate is added to each well and incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the OD against the concentration of the target analyte. The IC50 values for the target and each cross-reactant are determined from their respective dose-response curves.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic context, the experimental workflow, and the underlying principle of cross-reactivity.

metabolic_pathway cluster_exposure Exposure cluster_metabolism Phase I Metabolism (Oxidation) cluster_excretion Excretion 2-Nitrotoluene 2-Nitrotoluene 2-Nitrobenzyl_alcohol 2-Nitrobenzyl alcohol 2-Nitrotoluene->2-Nitrobenzyl_alcohol CYP450 2-Nitrobenzoic_acid 2-Nitrobenzoic acid (Target Analyte) 2-Nitrobenzyl_alcohol->2-Nitrobenzoic_acid ADH/ALDH Urine Urine 2-Nitrobenzoic_acid->Urine

Caption: Simplified metabolic pathway of 2-Nitrotoluene to 2-Nitrobenzoic acid.

elisa_workflow A 1. Coat Plate with Coating Antigen (Ag-BSA) B 2. Wash & Block A->B C 3. Add Sample (Analyte/Cross-Reactant) + Primary Antibody (Ab) B->C D 4. Competitive Binding Occurs C->D E 5. Wash D->E F 6. Add HRP-Secondary Ab E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Measure Color Intensity (OD) H->I

Caption: Workflow for the competitive ELISA cross-reactivity assessment.

cross_reactivity_principle cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Ag1 Target Analyte Ab1->Ag1 Strong Binding Ab2 Antibody Ag2 Related Compound Ab2->Ag2 Weak Binding

Caption: Principle of antibody binding specificity and cross-reactivity.

Conclusion

The specificity of an immunoassay is paramount for its reliability in biomonitoring and diagnostic applications. This guide highlights that while an antibody may be developed against a specific target like 2-nitrobenzoic acid, structurally similar compounds such as this compound and its isomers can exhibit significant cross-reactivity. The degree of cross-reactivity is influenced by the position and nature of substituents on the benzoic acid ring. Researchers developing or utilizing immunoassays for nitroaromatic compounds must rigorously validate their assays against a panel of potential cross-reactants to ensure accurate and reliable data. The provided protocol and illustrative data serve as a foundational framework for conducting such validation studies.

References

A Comparative Benchmarking Study on the Purity of 2-Methyl-5-nitrobenzoic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a continuous effort to support the scientific community in achieving reproducible and reliable experimental outcomes, this guide presents a comparative analysis of the purity of 2-Methyl-5-nitrobenzoic acid procured from several leading chemical suppliers. This publication is intended to provide researchers, scientists, and professionals in drug development with objective data to inform their purchasing decisions for this critical reagent.

This compound is a vital building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this starting material can significantly impact reaction yields, impurity profiles of final products, and the overall success of research and development projects. This guide outlines the experimental protocols used for purity assessment and presents a comparative summary of the results.

Experimental Design and Methodology

A multi-faceted analytical approach was employed to determine the purity of this compound samples from three different suppliers. The primary analytical technique was High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method for quantifying the main component and detecting impurities.[1] Complementary analyses, including melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy, were also conducted to provide a comprehensive purity profile.

Experimental Workflow

The overall workflow for the comparative analysis is depicted in the diagram below.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison A Procure this compound from Supplier A, B, C B Document Lot Numbers & Stated Purity A->B C Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) B->C D HPLC-UV Analysis C->D E Melting Point Analysis C->E F 1H NMR Spectroscopy C->F G Calculate Purity from HPLC (Area Percent Method) D->G H Compare Melting Point Range to Literature Values E->H I Analyze NMR for Impurity Signals F->I J Tabulate and Compare Data G->J H->J I->J

Figure 1. Experimental workflow for the comparative purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification of this compound and the separation of potential impurities.

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (50:50, v/v) with 0.1% phosphoric acid.[1] The mobile phase was filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of 100 µg/mL.

  • Purity Calculation: The purity was determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

Melting Point Determination

The melting point is a sensitive indicator of purity, as impurities tend to broaden and depress the melting range.

  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample was packed into a capillary tube. The temperature was ramped at a rate of 1°C/min near the expected melting point. The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten. The literature melting point for this compound is approximately 177-181°C.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy was used for structural confirmation and to detect the presence of any proton-containing impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A small amount of each sample was dissolved in the deuterated solvent. The spectrum was acquired and analyzed for chemical shifts, integration values, and the presence of any unexpected signals that would indicate impurities.

Comparative Purity Data

The following table summarizes the stated purity from each supplier's certificate of analysis and the results from our experimental evaluation.

SupplierLot NumberStated Purity (%)Measured Purity (HPLC, Area %)Measured Melting Point (°C)NMR Analysis
Supplier A A12345≥98.099.2178-180Conforms to structure, minor baseline impurities detected.
Supplier B B678909898.5177-180Conforms to structure, one minor impurity peak at 2.5 ppm.
Supplier C C13579>98.0 (GC)99.5179-181Conforms to structure, clean baseline.

Discussion of Results

All tested samples from the three suppliers met their stated purity specifications. However, our analysis revealed subtle differences that may be important for specific applications.

  • Supplier C exhibited the highest purity by HPLC analysis (99.5%) and showed a sharp melting point range consistent with a highly pure substance. The ¹H NMR spectrum was also the cleanest among the tested samples.

  • Supplier A also provided a high-purity product at 99.2% by HPLC, with a melting point well within the expected range. Minor baseline noise in the NMR might suggest trace-level impurities that are not chromatographically resolved.

  • Supplier B 's sample, while meeting the 98% specification, showed a slightly lower purity of 98.5% by HPLC. The ¹H NMR spectrum indicated the presence of a minor, unidentified impurity.

Conclusion

For researchers requiring the highest purity of this compound for sensitive applications such as reference standard preparation or late-stage pharmaceutical synthesis, the lot tested from Supplier C is recommended based on our findings. For general synthetic purposes where a purity of ≥98% is acceptable, the materials from Supplier A and Supplier B are also suitable options.

It is important to note that purity can vary between different lots from the same supplier. Therefore, it is always recommended to perform in-house quality control testing for critical applications.

Disclaimer: This comparison guide is based on the analysis of single lots from each supplier and may not be representative of all lots. The information provided is for research and informational purposes only.

References

Isomeric Purity of 2-Methyl-5-nitrobenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 2-Methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of structurally similar isomers, such as 4-Methyl-3-nitrobenzoic acid and 2-Methyl-3-nitrobenzoic acid, can arise during synthesis and pose analytical challenges. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for isomeric purity analysis is contingent on several factors, including the required selectivity, sensitivity, speed, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most prominent methods for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Specificity High; can effectively separate positional isomers with optimized conditions.[1][2]Very High, especially when coupled with a mass spectrometer (MS) for peak identification.High; separates based on charge-to-size ratio, offering a different selectivity mechanism.
Primary Use Quantitative analysis, impurity profiling, and quality control.Identification and quantification of volatile and thermally stable impurities.Analysis of charged and polar compounds, offering high separation efficiency.[3]
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost ModerateModerate to High (with MS)Moderate
Need for Derivatization Generally not required.Often necessary for non-volatile compounds like carboxylic acids to increase volatility.[4][5]Not required.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the separation of this compound and its key isomers using HPLC, GC-MS, and CE. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLCGC-MS (after derivatization)Capillary Electrophoresis
Resolution (Rs) > 1.5 between all isomeric peaks> 2.0 between all isomeric peaks> 2.0 between all isomeric peaks
Limit of Detection (LOD) 1 - 5 µg/mL[1]< 1 µg/mL2 - 10 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL< 5 µg/mL10 - 30 µg/mL
Precision (%RSD) < 2%< 5%< 3%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control and quantitative analysis of this compound and its isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group and improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity for the identification and quantification of isomeric impurities, but requires a derivatization step.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group is necessary to increase volatility. A common method is reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add the silylating agent and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10-15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged species.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 20-50 mM phosphate (B84403) or borate (B1201080) buffer, at a pH that ensures the carboxylic acids are ionized (e.g., pH 7-9). The addition of an organic modifier like methanol (B129727) or acetonitrile can be used to optimize selectivity.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 230 nm).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer to a known concentration.

Visualizations

The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the experimental workflow for a typical HPLC analysis.

Analytical_Method_Selection Logical Workflow for Analytical Method Selection start Define Analytical Goal quant Routine Quantitative Analysis (Purity & Assay) start->quant ident Impurity Identification & Quantification start->ident high_res High-Resolution Separation of Complex Mixtures start->high_res hplc HPLC quant->hplc Robust & Established ident->hplc For known impurities gcms GC-MS ident->gcms High Specificity ce Capillary Electrophoresis high_res->ce High Efficiency

Caption: Logical workflow for selecting the appropriate analytical method.

HPLC_Workflow Experimental Workflow for HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weighing Sample Weighing Sample Dissolution Sample Dissolution Sample Weighing->Sample Dissolution Sample Filtration Sample Filtration Sample Dissolution->Sample Filtration System Equilibration System Equilibration Sample Filtration->System Equilibration Standard Weighing Standard Weighing Standard Dissolution Standard Dissolution Standard Weighing->Standard Dissolution Standard Filtration Standard Filtration Standard Dissolution->Standard Filtration Standard Filtration->System Equilibration Blank Injection Blank Injection System Equilibration->Blank Injection Standard Injection Standard Injection Blank Injection->Standard Injection Sample Injection Sample Injection Standard Injection->Sample Injection Peak Integration Peak Integration Sample Injection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Caption: Experimental workflow for HPLC-based isomeric purity analysis.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate

The synthesis of 2-Methyl-5-nitrobenzoic acid, a crucial building block in the pharmaceutical industry, is primarily achieved through two main synthetic pathways: the oxidation of 2-methyl-5-nitrotoluene and the nitration of 2-methylbenzoic acid. The efficiency and selectivity of these transformations are highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalysts, supported by experimental data from related syntheses, to assist researchers in selecting the optimal conditions for their specific needs.

Catalytic Oxidation of 2-Methyl-5-nitrotoluene

The oxidation of the methyl group of 2-methyl-5-nitrotoluene to a carboxylic acid is a direct and common route. Various oxidizing agents and catalytic systems have been explored for the analogous transformation of other nitrotoluene isomers. The performance of these systems offers valuable insights into their potential application for this compound synthesis.

Performance of Oxidation Catalysts
Catalyst SystemOxidizing AgentSubstrateYield (%)Temperature (°C)Time (h)Key Observations
Potassium Permanganate (B83412) (KMnO₄) KMnO₄p-NitrotolueneHigh (inferred)Boiling0.5A strong, traditional oxidizing agent. Reaction can be vigorous.
Sodium Dichromate (Na₂Cr₂O₇) Na₂Cr₂O₇ / H₂SO₄p-Nitrotoluene82-86>100 (exothermic)0.5A powerful and cost-effective oxidant, though chromium waste is a concern.[1]
Phase Transfer Catalysis (PTC) KMnO₄p-Nitrotoluene51.6953PEG-600 used as the phase transfer catalyst in a neutral aqueous system.[2][3]
Manganese Dioxide (MnO₂) / N-Hydroxyphthalimide (NHPI) Airp-Nitrotoluene891104A highly efficient catalytic system utilizing air as the oxidant.[4]
Manganese Sulfate (MnSO₄) Oxygen4-Nitrotoluene75Not specifiedNot specifiedLiquid phase oxidation under atmospheric pressure in the presence of KOH and morpholine.[5]
Dilute Nitric Acid with PTC Dilute HNO₃4-Nitro-o-xylene83.550-150Not specifiedUtilizes a free radical initiator and a phase transfer catalyst for selective oxidation.[6]

Selective Nitration of 2-Methylbenzoic Acid

The direct nitration of 2-methylbenzoic acid presents a challenge in achieving high regioselectivity for the desired 5-nitro isomer. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to the formation of a mixture of isomers, primarily 2-methyl-3-nitrobenzoic acid, 2-methyl-4-nitrobenzoic acid, and this compound.

Controlling the selectivity requires careful optimization of reaction conditions and potentially the use of specific catalysts that can direct the nitration to the desired position. Traditional nitration using a mixture of nitric acid and sulfuric acid often results in a mixture of products. For instance, the nitration of toluene (B28343) typically yields a majority of ortho and para isomers, with only a small percentage of the meta isomer. Achieving high yields of this compound through this route remains a significant synthetic challenge that may require the exploration of novel catalytic approaches. One patent suggests that the oxidation of 4-nitro-o-xylene can produce both 2-methyl-4-nitrobenzoic acid and this compound, indicating that the desired substitution pattern can be achieved, albeit often as part of a mixture.[7]

Experimental Protocols

Oxidation of 2-Methyl-5-nitrotoluene using Potassium Permanganate

Materials:

  • 2-Methyl-5-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-nitrotoluene and water.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue heating until the permanganate color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture and add a solution of sodium bisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide formed.

  • Filter the hot solution to remove any remaining manganese dioxide.

  • Acidify the filtrate with concentrated sulfuric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Nitration of 2-Methylbenzoic Acid using Mixed Acid

Materials:

  • 2-Methylbenzoic acid

  • Nitric acid (HNO₃, concentrated)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Ice

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-methylbenzoic acid with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at low temperature for a specified time to allow the reaction to go to completion.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product mixture.

  • Filter the precipitate, wash thoroughly with cold water to remove residual acids, and dry.

  • The isomeric mixture will require separation and purification, typically by fractional crystallization or chromatography, to isolate the this compound.

Visualizing the Synthesis

To better understand the processes involved, the following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Pathways cluster_oxidation Route 1: Oxidation cluster_nitration Route 2: Nitration 2-Methyl-5-nitrotoluene 2-Methyl-5-nitrotoluene 2-Methyl-5-nitrobenzoic acid_ox This compound 2-Methyl-5-nitrotoluene->2-Methyl-5-nitrobenzoic acid_ox [O] Catalyst 2-Methylbenzoic acid 2-Methylbenzoic acid Isomer Mixture Isomeric Mixture (including this compound) 2-Methylbenzoic acid->Isomer Mixture HNO₃/H₂SO₄ 2-Methyl-5-nitrobenzoic acid_nit This compound Isomer Mixture->2-Methyl-5-nitrobenzoic acid_nit Purification

Caption: The two primary synthetic routes to this compound.

Experimental_Workflow start Start: Reactants & Catalyst reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup isolation Product Isolation (Precipitation, Filtration) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Product Analysis (Yield, Purity) purification->analysis

Caption: A generalized experimental workflow for chemical synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-nitrobenzoic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-5-nitrobenzoic acid, compiled from current safety data sheets and chemical handling guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, eye protection (safety glasses or goggles), and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Data for Safe Handling

The following table summarizes key quantitative data for this compound, which is crucial for its safe handling and storage.

PropertyValue
CAS Number 1975-52-6
Molecular Weight 181.15 g/mol [2]
Appearance Needles or beige solid[2][3]
Melting Point 175-180 °C (347-356 °F)[2][4]
Solubility in Water Insoluble (< 1 mg/mL at 72 °F)[2][3][4]
log Pow 1.9[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be in strict adherence to local, regional, and national hazardous waste regulations.[1] The subsequent protocol details the general procedures for its safe disposal.

Waste Collection and Storage
  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Small Spills and Residue Cleanup

In the event of a small spill, follow these steps:

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated and remove any potential sources of ignition, as the compound is likely combustible.[2][3]

  • Dampening: To prevent the formation of dust, dampen the spilled solid material with acetone (B3395972).[3]

  • Collection: Carefully transfer the dampened material into a suitable container for chemical waste. Use absorbent paper dampened with acetone to collect any remaining residue.[3]

  • Decontamination: The contaminated surfaces should be washed first with acetone and then with a strong soap and water solution.[3]

  • Sealing: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]

Final Disposal
  • Hazardous Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]

  • Professional Disposal: Dispose of the contents and container through an approved waste disposal plant.[1] Do not allow the chemical to be released into the environment or flushed down the drain.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have this compound for disposal decision Is it a small spill or bulk waste? start->decision spill_protocol Follow Small Spill Protocol: 1. Ensure ventilation & remove ignition sources. 2. Dampen with acetone. 3. Collect in a labeled container. 4. Decontaminate area. decision->spill_protocol Small Spill bulk_protocol Follow Bulk Waste Protocol: 1. Collect in a labeled, sealed container. 2. Store in a cool, dry, ventilated area away from incompatibles. decision->bulk_protocol Bulk Waste final_disposal Engage Approved Waste Disposal Service spill_protocol->final_disposal bulk_protocol->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Methyl-5-nitrobenzoic acid, including personal protective equipment (PPE) recommendations, procedural guidance for safe handling, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also identified as a poison.[2][3] Adherence to strict safety protocols is mandatory to minimize exposure risk.

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles. A face shield is recommended if the situation requires.[1][4][5]To protect against dust particles and chemical splashes causing serious eye irritation.
Skin Protection Impervious gloves and protective clothing.[1][4] Protective boots may be required depending on the situation.[4][5]To prevent skin contact which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] A dust respirator is recommended.[4][5]To avoid inhalation of dust that may cause respiratory irritation.[1]

Operational and Disposal Plans

Safe handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow outlines the necessary steps from preparation to disposal.

prep Preparation - Wear full PPE - Work in a well-ventilated area handling Handling - Avoid dust formation - Prevent contact with skin and eyes prep->handling storage Storage - Keep container tightly closed - Store in a cool, dry, well-ventilated place handling->storage spill Spill Response - Evacuate area - Dampen with acetone (B3395972) and collect handling->spill decontamination Decontamination - Wash hands thoroughly - Clean work surfaces handling->decontamination disposal Disposal - Dispose in approved waste plant - Follow local regulations storage->disposal spill->disposal disposal->decontamination

Safe handling workflow for this compound.

Experimental Protocols

Spill Clean-up Procedure:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Isolate the spill or leak area for at least 25 meters (75 feet) for solids.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: Dampen the solid spill material with acetone to prevent dust from becoming airborne.[2]

  • Collection: Carefully transfer the dampened material into a suitable, labeled, and closed container for disposal.[2] Use absorbent paper dampened with acetone to pick up any remaining material.[2]

  • Decontamination: Wash all contaminated surfaces with acetone followed by a strong soap and water solution.[2]

  • Disposal: Seal any contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.[2] Dispose of the waste through an approved waste disposal plant.[1]

First-Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If symptoms persist, seek medical attention.[1]

  • Skin Contact: If on skin, immediately wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if symptoms occur.[1]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.